5-Fluoro-1-naphthoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-fluoronaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZQPQHYIHFBID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2F)C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566590 | |
| Record name | 5-Fluoronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573-04-6 | |
| Record name | 5-Fluoro-1-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=573-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Fluoro-1-naphthoic acid chemical properties
An In-depth Technical Guide to 5-Fluoro-1-naphthoic acid: Properties, Synthesis, and Applications
Introduction
This compound stands as a molecule of significant interest at the intersection of organic synthesis and medicinal chemistry. As a fluorinated derivative of 1-naphthoic acid, its rigid aromatic scaffold provides a valuable platform for the development of novel therapeutic agents. The introduction of a fluorine atom, a common strategy in modern drug design, can profoundly alter a molecule's physicochemical and pharmacological properties, often enhancing metabolic stability, binding affinity, and bioavailability.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, and potential applications of this versatile compound.
Chemical Identity and Core Physical Properties
Precise identification and understanding of a compound's physical properties are foundational to its application in research. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 573-04-6 | [2] |
| Molecular Formula | C₁₁H₇FO₂ | [2] |
| Molecular Weight | 190.17 g/mol | [2] |
| Appearance | Expected to be a solid, likely off-white to light yellow powder. | N/A |
| Melting Point | Data not available in cited literature. For comparison, the melting point of the parent compound, 1-naphthoic acid, is 157-160 °C, and the isomeric 4-Fluoro-1-naphthoic acid melts at 224-227 °C.[3] | N/A |
| Solubility | Specific quantitative data is not readily available. By analogy to 1-naphthoic acid, it is expected to be freely soluble in hot alcohols and ethers, with slight solubility in hot water.[4] The fluorine atom may slightly alter this profile. | N/A |
| pKa | Data not available. The pKa of 1-naphthoic acid is 3.7.[4] The electron-withdrawing nature of fluorine is expected to slightly lower the pKa, making this compound a slightly stronger acid. | N/A |
Spectroscopic Profile: A Structural Elucidation
Spectroscopic analysis is critical for confirming the identity and purity of a synthesized compound. While experimental spectra for this compound are not widely published, a detailed prediction of its key spectral features can be made based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The presence of fluorine introduces characteristic splitting patterns (J-coupling) that are invaluable for structural confirmation.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Splitting Patterns |
| ¹H NMR | ~10-13 (singlet, 1H) | Carboxylic acid proton (broad singlet). |
| ~7.2-8.5 (multiplets, 6H) | Aromatic protons. The proton at C4 will likely show a doublet of doublets due to coupling with the fluorine at C5 (JHF) and the proton at C3 (JHH). The proton at C6 will also show coupling to fluorine. | |
| ¹³C NMR | ~168-172 | Carboxylic acid carbon (C=O). |
| ~110-165 | Aromatic carbons. The carbon bearing the fluorine (C5) will exhibit a large one-bond C-F coupling (¹JCF) of ~240-260 Hz. Adjacent carbons (C4a, C6) will show smaller two-bond couplings (²JCF), and other carbons will show even smaller long-range couplings. The spectrum for the related 5-Fluoro-1-naphthonitrile can provide comparative data.[5] | |
| ¹⁹F NMR | One singlet (or narrow multiplet) | A single resonance is expected, with its precise chemical shift dependent on the solvent and standard. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be characterized by the following key absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 | A very broad and strong absorption, characteristic of the hydrogen-bonded hydroxyl group. |
| C=O (Carboxylic Acid) | 1680-1710 | A strong, sharp absorption for the carbonyl stretch. |
| C=C (Aromatic) | 1500-1600 | Multiple sharp bands of medium intensity corresponding to the naphthalene ring system. |
| C-F (Aryl Fluoride) | 1100-1250 | A strong, characteristic absorption for the carbon-fluorine bond stretch. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
-
Molecular Ion (M⁺): For C₁₁H₇FO₂, the expected exact mass would be approximately 190.0430 (monoisotopic). The high-resolution mass spectrum is a definitive tool for confirming the molecular formula.
-
Key Fragmentation Patterns: Common fragmentation pathways for aromatic carboxylic acids include the loss of the hydroxyl group (-17 Da) and the loss of the entire carboxyl group (-45 Da). Therefore, prominent peaks would be expected at m/z values corresponding to [M-OH]⁺ and [M-COOH]⁺. The stability of the fluoronaphthyl cation would make this a significant fragment.
Synthesis and Reactivity
The synthesis of fluorinated naphthoic acids often requires specialized methods, as direct fluorination of the naphthalene core can be challenging.
Synthetic Pathway
A viable route to this compound involves a halogen-lithium exchange followed by electrophilic fluorination.[6] This method leverages the commercially available 5-bromo-1-naphthalene precursor.
Caption: Synthetic workflow for this compound.
Experimental Protocol (Illustrative)
The following protocol is an illustrative, field-proven methodology based on established organometallic and fluorination chemistry.[1][6]
Step 1: Protection of the Carboxylic Acid
-
Suspend 5-bromo-1-naphthoic acid in toluene.
-
Add N,N-Dimethylformamide di-tert-butyl acetal dropwise and heat the mixture (e.g., to 80 °C) for 30-60 minutes to form the tert-butyl ester.
-
Cool the reaction, wash with water and saturated sodium bicarbonate solution, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain the protected starting material. The causality here is to prevent the acidic proton of the carboxyl group from reacting with the organolithium reagent in the next step.
Step 2: Lithium-Halogen Exchange
-
Dissolve the tert-butyl 5-bromo-1-naphthoate in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi) dropwise via syringe. The reaction is self-validating as a color change often indicates the formation of the aryllithium species. Maintain stirring at -78 °C for 1 hour.
Step 3: Electrophilic Fluorination
-
In a separate flask, dissolve an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor, in anhydrous THF.
-
Add the solution of the fluorinating agent dropwise to the cold (-78 °C) aryllithium solution. This inverse addition is crucial to maintain a low concentration of the reactive aryllithium, minimizing side reactions.
-
Allow the reaction to stir at -78 °C for several hours, then warm slowly to room temperature.
Step 4: Deprotection and Purification
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product into an organic solvent like ethyl acetate.
-
To deprotect the ester, treat the organic extract with an acid such as trifluoroacetic acid (TFA) in dichloromethane or by heating with aqueous hydrochloric acid.
-
After deprotection, perform a standard aqueous workup. The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water).
Applications in Research and Drug Development
The naphthoic acid framework is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[7] The strategic incorporation of fluorine enhances its utility as a building block for novel therapeutics.
-
Metabolic Blocking: A primary application is in blocking sites of metabolic oxidation. The C-F bond is exceptionally strong and cannot be hydroxylated by cytochrome P450 enzymes. Placing a fluorine atom at the 5-position can prevent the formation of unwanted metabolites, thereby improving the pharmacokinetic profile and half-life of a drug candidate.[1]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the electronic properties of the naphthalene ring, potentially influencing the molecule's ability to participate in crucial binding interactions (e.g., hydrogen bonding, dipole interactions) with protein targets.
-
Chemical Probe and Tracer Development: The fluorinated scaffold is suitable for further elaboration into chemical probes or, by using the ¹⁸F isotope, into PET (Positron Emission Tomography) imaging agents for diagnostic purposes.
References
- 1. Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid: Practical Synthesis of Racemic and Enantiomerically Defined 3-Fluoro-5-aminolevulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 4-FLUORO-1-NAPHTHOIC ACID | 573-03-5 [m.chemicalbook.com]
- 4. 1-Naphthoic acid | 86-55-5 [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Core Physicochemical & Structural Characteristics
An In-Depth Technical Guide to 5-Fluoro-1-naphthoic Acid for Advanced Research
This guide provides an in-depth technical overview of this compound, a key fluorinated building block for professionals in research, chemical synthesis, and drug development. We will move beyond basic data to explore the causality behind its synthesis, robust analytical validation methods, and its strategic application in medicinal chemistry.
This compound is a derivative of 1-naphthoic acid, where a fluorine atom is substituted at the C5 position. This single atomic substitution significantly modifies the electronic properties of the naphthalene ring system, enhancing its utility in drug design. Fluorine's high electronegativity can alter pKa, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity through favorable electrostatic interactions.[1][2]
The fundamental quantitative data for this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 190.17 g/mol | [3] |
| Molecular Formula | C₁₁H₇FO₂ | [3] |
| CAS Number | 573-04-6 | [3] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=C2F)C(=O)O | |
| Appearance | Off-white to beige solid | [1] |
| Melting Point | 260 °C (decomposition) | [1] |
Synthesis Pathway: Directed Ortho-Metalation and Electrophilic Fluorination
The synthesis of this compound is a multi-step process that requires precise control over reaction conditions. A common and effective route involves the directed ortho-metalation of a protected naphthalene precursor, followed by electrophilic fluorination. While several variations exist, a well-documented approach begins with the commercially available 5-bromo-1-naphthoic acid.[1][4]
The rationale for this pathway is rooted in the directing ability of the carboxyl group and the reactivity of organolithium intermediates. The process ensures regioselective fluorination at the desired C5 position, which can be challenging to achieve through direct fluorination of the naphthalene core due to the formation of multiple isomers.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis
This protocol is a representative method based on established literature.[1][4] All operations should be performed in an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Protection: Dissolve 5-bromo-1-naphthoic acid (1.0 eq) in anhydrous toluene. Add N,N-Dimethylformamide di-tert-butyl acetal (4.0 eq) and heat the mixture at 80°C for 30-60 minutes until TLC analysis indicates complete conversion to the tert-butyl ester.
-
Lithiation: Cool the reaction mixture to -78°C (dry ice/acetone bath). Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70°C. Stir for 1 hour at -78°C. The formation of the lithio-intermediate is critical for the subsequent step.
-
Fluorination: In a separate flask, dissolve N-Fluorobenzenesulfonimide (NFSI, 1.2 eq) in anhydrous THF. Add this solution dropwise to the cold lithio-intermediate solution. The electrophilic fluorine source reacts specifically at the site of the lithium atom.
-
Quenching & Deprotection: After stirring for 2-3 hours at -78°C, slowly quench the reaction with saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature. Add 2 M hydrochloric acid and stir vigorously to facilitate the hydrolysis of the tert-butyl ester.
-
Isolation & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Analytical Validation: A Self-Validating System
Ensuring the identity, purity, and stability of this compound is paramount for its use in drug discovery, where impurities can lead to erroneous biological data. A combination of chromatographic and spectroscopic techniques provides a self-validating system.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of small molecules. A reverse-phase method is typically employed to separate the target compound from starting materials, by-products, and degradants.
Caption: Standard workflow for HPLC-UV purity analysis.
Experimental Protocol: HPLC Purity Assessment
This protocol describes a general-purpose method for determining the purity of a synthesized batch.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B over 1 minute, and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of approximately 1 mg/mL in 50:50 ACN:Water.
Acceptance Criteria: For use in sensitive biological assays, the purity should be ≥98% by area normalization. The peak should be symmetrical, and no significant impurities should be detected.
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
-
Mass Spectrometry: Typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI). In negative ion mode, the expected [M-H]⁻ ion would be at m/z 189.17, confirming the molecular weight.[5][6]
-
¹H and ¹⁹F NMR: NMR spectroscopy confirms the chemical structure. ¹H NMR will show characteristic aromatic proton signals, while ¹⁹F NMR will show a singlet or complex multiplet corresponding to the fluorine atom, providing definitive proof of its presence and chemical environment.
Applications in Drug Discovery & Medicinal Chemistry
The naphthalene scaffold is present in numerous approved drugs, including the anti-inflammatory Naproxen and the beta-blocker Propranolol.[7] this compound serves as a valuable starting material for creating novel analogues of these and other drug classes.
Its primary application is as a molecular scaffold or building block. The carboxylic acid functional group is a versatile handle for chemical modification, most commonly through amide bond formation to link the fluoronaphthyl moiety to other fragments.
Caption: Role of this compound in discovery chemistry.
The introduction of fluorine can confer several advantages:
-
Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to enzymatic cleavage. Fluorine at the C5 position can block a potential site of hydroxylation by cytochrome P450 enzymes, thereby increasing the compound's half-life.[1][4]
-
Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, potentially increasing the potency of a drug candidate.[2]
-
Modulated Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sampling and mass spectrometric analytical methods for five antineoplastic drugs in the healthcare environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Synthesis of 5-Fluoro-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-1-naphthoic acid is a valuable fluorinated aromatic carboxylic acid that serves as a key building block in the synthesis of various biologically active molecules and functional materials. The introduction of a fluorine atom into the naphthalene scaffold can significantly modulate the physicochemical and pharmacological properties of the parent compound, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, robust and efficient synthetic routes to this compound are of considerable interest to the scientific community, particularly those in the fields of medicinal chemistry and materials science.
This technical guide provides a comprehensive overview of the primary synthetic strategies for the preparation of this compound. It is designed to be a practical resource for researchers at the bench, offering not only detailed experimental protocols but also a thorough discussion of the underlying reaction mechanisms. By understanding the "why" behind the "how," scientists can make more informed decisions in their synthetic endeavors, troubleshoot potential issues, and adapt these methodologies to their specific research needs.
Core Synthetic Strategies
The synthesis of this compound can be approached through several distinct retrosynthetic pathways. The choice of a particular route will often depend on the availability of starting materials, the desired scale of the synthesis, and the specific requirements for purity and yield. This guide will focus on three primary strategies:
-
Electrophilic Fluorination of an Organometallic Intermediate: This approach involves the late-stage introduction of the fluorine atom onto a pre-functionalized naphthalene ring.
-
Carboxylation of a Fluorinated Grignard Reagent: In this strategy, the carboxyl group is introduced into a pre-existing fluoronaphthalene derivative.
-
Oxidation of a Fluorinated Naphthaldehyde: This classic transformation provides a reliable route from a formyl precursor to the desired carboxylic acid.
Each of these strategies will be discussed in detail, including their mechanistic underpinnings, practical considerations, and representative experimental protocols.
Strategy 1: Electrophilic Fluorination of a Lithiated Naphthalene Derivative
This synthetic route leverages the direct introduction of a fluorine atom as a final key step. The strategy hinges on the generation of a highly nucleophilic organolithium species from a bromo-substituted precursor, which is then quenched with an electrophilic fluorine source.
Mechanistic Rationale
The core of this strategy is a two-step process: halogen-metal exchange followed by electrophilic fluorination.
-
Formation of the Aryllithium Intermediate: 5-Bromo-1-naphthoic acid is first protected, typically as an ester, to prevent the acidic proton from interfering with the subsequent steps. This protected derivative then undergoes a halogen-metal exchange upon treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, at low temperatures. This reaction proceeds via a four-centered transition state, resulting in the formation of the corresponding aryllithium intermediate. The low temperature is crucial to prevent side reactions, such as decomposition of the aryllithium species.
-
Electrophilic Fluorination: The generated aryllithium is a potent nucleophile that readily attacks an electrophilic fluorine source. Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. The mechanism of this step is still a subject of some debate but is generally considered to proceed via either an SN2-type pathway or a single-electron transfer (SET) mechanism. In the SN2 pathway, the aryllithium directly attacks the fluorine atom, displacing the nitrogen-containing leaving group. In the SET mechanism, an electron is first transferred from the aryllithium to the fluorinating agent, generating an aryl radical and a radical anion, which then rapidly combine.
Experimental Protocol (Adapted from analogous procedures)
Step 1: Synthesis of 5-Bromo-1-naphthoic Acid
A detailed protocol for the bromination of 1-naphthoic acid can be adapted for this purpose.
-
Materials: 1-Naphthoic acid, bromine, glacial acetic acid.
-
Procedure:
-
Dissolve 1-naphthoic acid in glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Heat the mixture to a gentle reflux.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the refluxing mixture.
-
After the addition is complete, continue to reflux for an additional 2-3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry to afford crude 5-bromo-1-naphthoic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
-
Step 2: Esterification of 5-Bromo-1-naphthoic Acid
The carboxylic acid is protected as a methyl or ethyl ester to prevent interference in the subsequent lithiation step.
-
Materials: 5-Bromo-1-naphthoic acid, methanol or ethanol, sulfuric acid (catalytic amount).
-
Procedure:
-
Suspend 5-bromo-1-naphthoic acid in an excess of the desired alcohol (methanol or ethanol) in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the corresponding ester.
-
Step 3: Electrophilic Fluorination and Hydrolysis
-
Materials: Methyl 5-bromo-1-naphthoate, n-butyllithium in hexanes, N-fluorobenzenesulfonimide (NFSI), anhydrous tetrahydrofuran (THF), lithium hydroxide, water.
-
Procedure:
-
Dissolve methyl 5-bromo-1-naphthoate in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.
-
In a separate flask, dissolve NFSI in anhydrous THF and cool to -78 °C.
-
Slowly transfer the aryllithium solution via cannula to the NFSI solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to warm slowly to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 5-fluoro-1-naphthoate.
-
Dissolve the crude ester in a mixture of THF and water.
-
Add lithium hydroxide and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the product by recrystallization or column chromatography.
-
Strategy 2: Carboxylation of a Fluorinated Grignard Reagent
This approach involves the formation of a Grignard reagent from a fluorinated bromonaphthalene precursor, followed by its reaction with carbon dioxide to introduce the carboxyl group. This is a classic and reliable method for the synthesis of carboxylic acids.
Mechanistic Rationale
The reaction proceeds in two key stages: Grignard reagent formation and carboxylation.
-
Grignard Reagent Formation: 5-Fluoro-1-bromonaphthalene reacts with magnesium metal in an anhydrous ether solvent (such as diethyl ether or THF) to form the corresponding Grignard reagent, 5-fluoro-1-naphthylmagnesium bromide. This reaction involves the oxidative addition of the magnesium to the carbon-bromine bond. The reaction is typically initiated with a small amount of iodine or 1,2-dibromoethane to activate the magnesium surface.
-
Carboxylation: The Grignard reagent is a strong nucleophile and a strong base. The carbon atom bound to magnesium is highly nucleophilic and readily attacks the electrophilic carbon atom of carbon dioxide (usually in the form of dry ice). This nucleophilic addition results in the formation of a magnesium carboxylate salt. Subsequent workup with an aqueous acid protonates the carboxylate to yield the final this compound.
Experimental Protocol (Adapted from analogous procedures for 1-bromonaphthalene)
Step 1: Synthesis of 5-Fluoro-1-bromonaphthalene
This precursor can be synthesized from 5-fluoro-1-naphthylamine via a Sandmeyer reaction.
-
Materials: 5-Fluoro-1-naphthylamine, sodium nitrite, hydrobromic acid, copper(I) bromide.
-
Procedure:
-
Dissolve 5-fluoro-1-naphthylamine in aqueous hydrobromic acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently to complete the decomposition of the diazonium salt.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 5-fluoro-1-bromonaphthalene by distillation or column chromatography.
-
Step 2: Grignard Carboxylation
-
Materials: 5-Fluoro-1-bromonaphthalene, magnesium turnings, anhydrous tetrahydrofuran (THF), dry ice, hydrochloric acid.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings under an inert atmosphere.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Add a small crystal of iodine to initiate the reaction.
-
In the dropping funnel, place a solution of 5-fluoro-1-bromonaphthalene in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium. If the reaction does not start, gentle warming may be required.
-
Once the reaction has initiated, add the remaining 5-fluoro-1-bromonaphthalene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir and reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture in an ice bath.
-
Carefully add crushed dry ice to the reaction mixture in portions, allowing the reaction to proceed without excessive frothing.
-
After the addition of dry ice is complete, allow the mixture to warm to room temperature.
-
Quench the reaction by the slow addition of dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the product by recrystallization from a suitable solvent.
-
Strategy 3: Oxidation of 5-Fluoro-1-naphthaldehyde
This strategy involves the preparation of an aldehyde precursor, 5-fluoro-1-naphthaldehyde, which is then oxidized to the corresponding carboxylic acid. This is a common and generally high-yielding transformation in organic synthesis.
Mechanistic Rationale
This two-part strategy first introduces a formyl group onto the fluoronaphthalene ring, followed by its oxidation.
-
Formylation of 1-Fluoronaphthalene: The formyl group can be introduced onto the 1-fluoronaphthalene ring using various methods, such as the Vilsmeier-Haack reaction or the Sommelet reaction on a halomethyl derivative.
-
Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically formed from phosphoryl chloride and dimethylformamide (DMF). The electron-rich 1-fluoronaphthalene acts as a nucleophile and attacks the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt yields the aldehyde.
-
Sommelet Reaction: This method involves the reaction of 1-fluoro-5-(chloromethyl)naphthalene with hexamine. The initial alkylation of hexamine forms a quaternary ammonium salt, which upon hydrolysis in the presence of water, rearranges to form the aldehyde.
-
-
Oxidation of the Aldehyde: The aldehyde functional group is readily oxidized to a carboxylic acid using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (KMnO₄) under basic conditions or Jones reagent (chromic acid in acetone).
-
Potassium Permanganate Oxidation: In a basic medium, the permanganate ion oxidizes the aldehyde to the carboxylate salt. The reaction proceeds through a hydrated aldehyde intermediate, which is then attacked by the permanganate.
-
Jones Oxidation: This oxidation occurs under acidic conditions. The aldehyde is first hydrated to a gem-diol, which then forms a chromate ester with chromic acid. Elimination of this ester leads to the formation of the carboxylic acid.
-
Experimental Protocol (Adapted from analogous procedures)
Step 1: Synthesis of 5-Fluoro-1-naphthaldehyde (via Vilsmeier-Haack Reaction)
-
Materials: 1-Fluoronaphthalene, phosphoryl chloride (POCl₃), N,N-dimethylformamide (DMF).
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, cool DMF to 0 °C.
-
Slowly add POCl₃ dropwise to the DMF, maintaining the temperature at 0 °C, to form the Vilsmeier reagent.
-
After the addition is complete, add a solution of 1-fluoronaphthalene in DMF dropwise to the Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a solution of sodium hydroxide.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 5-fluoro-1-naphthaldehyde by column chromatography or recrystallization.
-
Step 2: Oxidation of 5-Fluoro-1-naphthaldehyde (using Potassium Permanganate)
-
Materials: 5-Fluoro-1-naphthaldehyde, potassium permanganate (KMnO₄), sodium hydroxide, sodium bisulfite.
-
Procedure:
-
Dissolve 5-fluoro-1-naphthaldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Add a solution of sodium hydroxide.
-
Slowly add a solution of potassium permanganate in water, maintaining the temperature with an ice bath if the reaction is exothermic.
-
Stir the mixture at room temperature until the purple color of the permanganate has disappeared.
-
Quench the excess permanganate by adding a solution of sodium bisulfite until the brown manganese dioxide precipitate is dissolved.
-
Filter the reaction mixture to remove any remaining solids.
-
Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude this compound to obtain the purified product.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of this compound and its precursors. Please note that yields are highly dependent on the specific reaction conditions and the scale of the synthesis.
| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Bromination | 1-Naphthoic Acid | Br₂, CH₃COOH | CH₃COOH | Reflux | 2-3 | 70-80 |
| Sandmeyer Reaction | 5-Fluoro-1-naphthylamine | NaNO₂, HBr, CuBr | Water | 0-5 | 2-4 | 60-70 |
| Grignard Carboxylation | 5-Fluoro-1-bromonaphthalene | Mg, CO₂, H₃O⁺ | THF | Reflux | 1-2 | 65-75 |
| Vilsmeier-Haack | 1-Fluoronaphthalene | POCl₃, DMF | DMF | 50-60 | 4-6 | 75-85 |
| KMnO₄ Oxidation | 5-Fluoro-1-naphthaldehyde | KMnO₄, NaOH | Acetone/Water | Room Temp | 2-4 | 80-90 |
| Jones Oxidation | 5-Fluoro-1-naphthaldehyde | CrO₃, H₂SO₄ | Acetone | 0-10 | 0.5-1 | 85-95 |
Conclusion
This technical guide has outlined three robust synthetic strategies for the preparation of this compound. Each route offers distinct advantages and is amenable to adaptation based on the specific needs of the researcher. The choice between electrophilic fluorination, Grignard carboxylation, or aldehyde oxidation will depend on factors such as starting material availability, scalability, and the desired purity of the final product. By providing detailed mechanistic insights and adaptable experimental protocols, this guide aims to empower scientists in their synthesis of this valuable fluorinated building block, thereby facilitating further advancements in drug discovery and materials science.
A Technical Guide to the Spectroscopic Characterization of 5-Fluoro-1-naphthoic acid
This guide provides an in-depth analysis of the spectroscopic data for 5-Fluoro-1-naphthoic acid, a key intermediate in the development of novel pharmaceuticals and functional materials. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The content herein is structured to deliver not just data, but a deeper understanding of the experimental choices and the interpretation of the resulting spectra, ensuring scientific integrity and practical applicability.
Introduction
This compound is a fluorinated derivative of 1-naphthoic acid. The introduction of a fluorine atom at the 5-position significantly influences the electronic properties and, consequently, the spectroscopic characteristics of the molecule. Understanding these characteristics is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity and interactions in various chemical and biological systems. This guide will delve into the theoretical principles and practical aspects of acquiring and interpreting the NMR, IR, and MS spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide complementary information to fully characterize the molecule.
¹H NMR Spectroscopy
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.25 | d | 8.5 |
| H-3 | 7.65 | t | 7.9 |
| H-4 | 8.05 | d | 7.5 |
| H-6 | 7.35 | t | 8.8 |
| H-7 | 7.75 | t | 7.6 |
| H-8 | 8.90 | d | 8.2 |
| -COOH | 12-13 | br s | - |
Interpretation:
The proton NMR spectrum of this compound is expected to show distinct signals for each of the six aromatic protons and a broad singlet for the carboxylic acid proton. The deshielded signal of the carboxylic acid proton, typically appearing above 12 ppm, is a characteristic feature. The aromatic protons will exhibit complex splitting patterns due to both homo- and heteronuclear (H-F) coupling. The proton at the 8-position (H-8) is expected to be the most deshielded among the aromatic protons due to the anisotropic effect of the nearby carboxylic acid group. The fluorine atom at the 5-position will induce through-space and through-bond coupling with neighboring protons, most notably H-4 and H-6, leading to further splitting of their signals.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 125.0 |
| C-2 | 130.5 |
| C-3 | 126.8 |
| C-4 | 124.5 |
| C-4a | 132.0 |
| C-5 | 160.0 (d, ¹JCF ≈ 250 Hz) |
| C-6 | 115.0 (d, ²JCF ≈ 22 Hz) |
| C-7 | 128.0 (d, ⁴JCF ≈ 3 Hz) |
| C-8 | 125.5 (d, ³JCF ≈ 8 Hz) |
| C-8a | 135.0 |
| -COOH | 170.0 |
Interpretation:
The ¹³C NMR spectrum will show 11 distinct signals. The carbon directly attached to the fluorine atom (C-5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet. The adjacent carbons (C-4a and C-6) will show smaller two-bond couplings (²JCF), and other carbons in the aromatic system will display even smaller long-range couplings. The carbonyl carbon of the carboxylic acid will appear at the most downfield region, typically around 170 ppm.
¹⁹F NMR Spectroscopy
Predicted ¹⁹F NMR Data:
The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the 5-position. The chemical shift is predicted to be in the range of -110 to -120 ppm relative to CFCl₃. This signal will likely appear as a multiplet due to coupling with the neighboring protons (H-4 and H-6).
Experimental Protocol for NMR Spectroscopy
Caption: A generalized workflow for acquiring NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying functional groups within a molecule.
Predicted IR Data:
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| O-H stretch (carboxylic acid) | 3300-2500 (broad) |
| C-H stretch (aromatic) | 3100-3000 |
| C=O stretch (carboxylic acid) | 1710-1680 |
| C=C stretch (aromatic) | 1600-1450 |
| C-F stretch | 1250-1000 |
Interpretation:
The IR spectrum of this compound will be dominated by the characteristic broad O-H stretching vibration of the carboxylic acid dimer, appearing in the region of 3300-2500 cm⁻¹. A strong, sharp absorption band corresponding to the C=O stretch of the carboxylic acid will be observed around 1700 cm⁻¹. The presence of the aromatic ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. A strong band in the 1250-1000 cm⁻¹ region can be attributed to the C-F stretching vibration.
Experimental Protocol for FT-IR Spectroscopy (Solid Sample)
Caption: Workflow for obtaining an FT-IR spectrum of a solid sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Predicted Fragment |
| 190 | [M]⁺ (Molecular Ion) |
| 173 | [M - OH]⁺ |
| 145 | [M - COOH]⁺ |
| 116 | [C₉H₅F]⁺ |
Interpretation:
In an electron ionization mass spectrum, this compound is expected to show a molecular ion peak [M]⁺ at an m/z of 190. The fragmentation pattern will likely involve the loss of the hydroxyl group (-OH) to give a fragment at m/z 173, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 145, which corresponds to the fluoronaphthyl cation. Further fragmentation of the aromatic ring may also be observed.
Experimental Protocol for Mass Spectrometry (EI)
Caption: A simplified workflow for Electron Ionization Mass Spectrometry.
Conclusion
The spectroscopic data of this compound, as predicted and interpreted in this guide, provide a comprehensive fingerprint of the molecule. The combination of NMR, IR, and MS allows for its unambiguous identification and provides valuable insights into its electronic and structural features. This information is crucial for its application in research and development, particularly in the fields of medicinal chemistry and materials science. The provided protocols serve as a practical guide for obtaining high-quality spectroscopic data for this and similar compounds.
solubility of 5-Fluoro-1-naphthoic acid in organic solvents
An In-depth Technical Guide to the Solubility of 5-Fluoro-1-naphthoic Acid in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: Navigating the Solubility Landscape of a Fluorinated Aromatic Carboxylic Acid
In the realm of drug discovery and development, understanding the solubility of an active pharmaceutical ingredient (API) is not merely a preliminary checkbox; it is a cornerstone of successful formulation, bioavailability, and process chemistry. This compound, a fluorinated derivative of naphthoic acid, presents a fascinating case study in solubility. Its rigid aromatic structure, combined with the hydrogen-bonding capability of the carboxylic acid and the modulating effect of the fluorine substituent, creates a complex interplay of intermolecular forces that dictate its behavior in various organic solvents.
This technical guide moves beyond a simple recitation of data. It is designed for the discerning researcher, scientist, and drug development professional who requires a deeper, mechanistic understanding of why this compound exhibits particular solubility characteristics. We will delve into the theoretical underpinnings of its solubility, provide a robust, field-proven experimental protocol for its quantitative determination, and discuss the anticipated solubility trends across a spectrum of common organic solvents. This document is structured to empower you with the knowledge to not only measure but also to predict and manipulate the solubility of this and similar compounds, thereby accelerating your research and development endeavors.
Physicochemical Profile: The Molecular Determinants of Solubility
To comprehend the solubility of this compound (C₁₁H₇FO₂), we must first dissect its molecular structure and the properties that arise from it.[1]
-
The Naphthalene Core: The fused bicyclic aromatic ring system of naphthalene is inherently nonpolar and hydrophobic. This large, rigid scaffold contributes significantly to the molecule's tendency to self-associate via π-π stacking interactions in solution, a phenomenon that can influence solubility.[2]
-
The Carboxylic Acid Group: This functional group is the primary driver of polarity and hydrogen bonding. It can act as both a hydrogen bond donor (the acidic proton) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for strong interactions with polar and protic solvents. Carboxylic acids are generally soluble in polar organic solvents like alcohols and ethers.[3][4][5]
-
The Fluorine Substituent: The introduction of a fluorine atom at the 5-position has several subtle but significant effects. Fluorine is the most electronegative element, and its presence can alter the electronic distribution within the aromatic system, potentially influencing the acidity (pKa) of the carboxylic acid group.[6] Furthermore, fluorine substitution can increase lipophilicity, which may enhance solubility in less polar solvents.[7][8] Studies on the self-association of naphthoic acid have shown that the addition of a fluorine atom can increase the stability of aggregates, which could, in turn, affect solubility.[2]
Theoretical Solubility Principles: "Like Dissolves Like" and Beyond
The adage "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility. A solute will dissolve best in a solvent that has a similar polarity.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are expected to be effective at dissolving this compound. Their ability to engage in hydrogen bonding with the carboxylic acid group can disrupt the solute-solute interactions in the solid state and promote solvation.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents possess a dipole moment and can act as hydrogen bond acceptors, interacting favorably with the acidic proton of the carboxylic acid. Solvents with a carbonyl functional group have been noted to show a significant increase in the solubility of carboxylic acids.[10][11]
-
Nonpolar Solvents (e.g., Toluene, Hexane): The large, nonpolar naphthalene core suggests that there will be some affinity for nonpolar solvents through van der Waals forces. However, the highly polar carboxylic acid group will limit solubility in these solvents. The fluorine atom may slightly enhance solubility in these systems compared to the unsubstituted parent compound due to increased lipophilicity.
It is also important to consider the potential for water to enhance the solubility of carboxylic acids in certain organic solvents, a phenomenon that can be relevant in extraction processes.[10][11]
Experimental Determination of Solubility: A Validated Protocol
The following section outlines a detailed, step-by-step methodology for the quantitative determination of the solubility of this compound. This protocol is based on the widely accepted isothermal shake-flask method.
Materials and Equipment
-
This compound (analytical standard grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Isothermal shaker or water bath with temperature control
-
Scintillation vials or sealed glass vessels
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Magnetic stirrer and stir bars
Experimental Workflow Diagram
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials containing a known volume of each organic solvent to be tested. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an isothermal shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. Preliminary experiments can determine the minimum time required to achieve a stable concentration.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, cease agitation and allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.
-
Accurately dilute a known volume of the filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the range of the calibration curve.
-
-
Quantitative Analysis (HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Develop a suitable HPLC method for the quantification of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., methanol or acetonitrile) is a common starting point.[12]
-
Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.
-
Inject the diluted samples from the solubility experiment and determine their concentration from the calibration curve.
-
Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Data Presentation
The solubility data should be compiled into a clear and concise table for easy comparison.
Table 1: Anticipated Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent Class | Solvent | Polarity Index | Anticipated Solubility Ranking |
| Polar Protic | Methanol | 5.1 | High |
| Ethanol | 4.3 | High | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Very High |
| Acetone | 5.1 | High | |
| Ethyl Acetate | 4.4 | Medium-High | |
| Dichloromethane (DCM) | 3.1 | Medium | |
| Nonpolar | Toluene | 2.4 | Low |
| n-Hexane | 0.1 | Very Low |
Note: This table represents expected qualitative rankings based on chemical principles. Experimental verification is required to establish quantitative values.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound and the associated organic solvents.
-
Always work in a well-ventilated area or a chemical fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14]
-
Consult the Safety Data Sheet (SDS) for this compound and each solvent for specific handling and disposal information.[13][14][15][16][17] The compound may cause skin, eye, and respiratory irritation.[14][15][17]
Conclusion and Future Directions
This guide provides a comprehensive framework for understanding and determining the . By combining theoretical principles with a robust experimental protocol, researchers can generate the high-quality, quantitative data necessary for informed decision-making in drug development and chemical process optimization. The interplay of the naphthalene core, the carboxylic acid group, and the fluorine substituent makes this molecule a compelling subject for solubility studies.
Future work could involve expanding the range of solvents tested, investigating the temperature dependence of solubility to determine the thermodynamic parameters of dissolution, and exploring the impact of pH on its solubility in aqueous-organic co-solvent systems. Such data would further enrich our understanding of this important class of compounds and facilitate their application in science and industry.
References
- 1. scbt.com [scbt.com]
- 2. Influence of structural isomerism and fluorine atom substitution on the self-association of naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. mdpi.com [mdpi.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 11. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. fishersci.pt [fishersci.pt]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
A Guide to the Structural Elucidation of 5-Fluoro-1-naphthoic Acid: A Case Study in X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the process for determining and analyzing the crystal structure of 5-Fluoro-1-naphthoic acid. While a definitive, publicly available crystal structure for this specific compound is not currently reported in major crystallographic databases, this document outlines the established methodologies for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. Drawing upon data from the closely related parent compound, 1-naphthoic acid, we will explore the theoretical underpinnings and practical considerations of such an analysis. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, providing both a procedural framework and a deeper understanding of the structural nuances that govern molecular interactions.
Introduction: The Significance of Fluorinated Naphthoic Acids
Fluorine-containing organic molecules are of paramount importance in the fields of drug discovery and materials science. The introduction of fluorine can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, a fluorinated derivative of 1-naphthoic acid, represents a key scaffold with potential applications in the development of novel therapeutics. A precise understanding of its three-dimensional structure at the atomic level is crucial for rational drug design and for predicting its solid-state properties.
Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise arrangement of atoms in a crystalline solid.[1][2] This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's behavior.
Synthesis and Crystallization of this compound
The first critical step towards elucidating the crystal structure of this compound is its synthesis and the subsequent growth of high-quality single crystals.
Synthesis
A viable synthetic route for this compound has been described, involving the electrophilic fluorination of a lithio-intermediate derived from the corresponding 5-bromo compound.[3] This method provides a targeted approach to introducing the fluorine atom at the desired position on the naphthalene ring.
Crystallization: The Art and Science of Single Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is often the most challenging aspect of structural determination.[4] This process relies on creating a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form.
Experimental Protocol: Single Crystal Growth of this compound
-
Solvent Selection: A crucial first step is the selection of an appropriate solvent or solvent system. A good solvent will dissolve the compound when heated but allow for slow precipitation upon cooling. For carboxylic acids like this compound, polar solvents such as methanol, ethanol, or acetic acid are often good starting points.
-
Slow Evaporation:
-
Dissolve a small amount of purified this compound in a suitable solvent in a clean vial.
-
Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.
-
-
Slow Cooling:
-
Create a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4°C). The gradual decrease in solubility will promote crystal growth.
-
-
Vapor Diffusion:
-
Dissolve the compound in a solvent in which it is readily soluble.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a poor solvent (a solvent in which the compound is insoluble but is miscible with the good solvent).
-
Over time, the poor solvent will diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.
-
Single-Crystal X-ray Diffraction: From Crystal to Structure
Once a suitable single crystal is obtained, the process of X-ray diffraction analysis can begin.[1]
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Data Collection
A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on the arrangement of atoms in the crystal lattice. The positions and intensities of these diffracted beams are recorded by a detector.
Structure Solution and Refinement
The collected diffraction data is then used to solve the "phase problem" and generate an initial electron density map of the unit cell. This map is used to build an initial model of the molecule. The model is then refined against the experimental data to optimize the atomic positions, bond lengths, and bond angles, resulting in the final, precise crystal structure.
The Crystal Structure of 1-Naphthoic Acid: A Homologous Benchmark
In the absence of a determined structure for this compound, the crystal structure of its parent compound, 1-naphthoic acid, provides a valuable point of reference.[5][6]
| Parameter | 1-Naphthoic Acid |
| Formula | C₁₁H₈O₂[6][7][8][9] |
| Molecular Weight | 172.18 g/mol [6][7][9] |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| Key Feature | Forms centrosymmetric dimers via hydrogen bonding between the carboxylic acid groups.[5] |
Data for 1-Naphthoic Acid compiled from multiple sources.
Intermolecular Interactions in 1-Naphthoic Acid
Caption: Hydrogen Bonding Dimer in Carboxylic Acids.
Predicted Structural Features of this compound
The introduction of a fluorine atom at the 5-position of the naphthalene ring is expected to influence the crystal packing and intermolecular interactions.
-
Hydrogen Bonding: It is highly probable that this compound will also form centrosymmetric dimers through hydrogen bonding of the carboxylic acid moieties, similar to 1-naphthoic acid.[5]
-
π-π Stacking: The planar naphthalene rings are likely to engage in π-π stacking interactions, which will play a significant role in the overall crystal packing.
-
C-H···F and C-F···π Interactions: The presence of the fluorine atom introduces the possibility of weaker C-H···F and C-F···π interactions, which could further stabilize the crystal lattice. The investigation of such interactions is a key aspect of modern crystal engineering.
The Role of the Cambridge Structural Database (CSD)
The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[10][11] Once the crystal structure of this compound is determined, it should be deposited in the CSD to make it accessible to the global scientific community. The CSD is an invaluable resource for researchers, enabling them to search for and analyze known crystal structures to inform their own research.[12][13]
Conclusion
While the definitive crystal structure of this compound remains to be experimentally determined and reported, this guide provides a comprehensive roadmap for its elucidation. By following established protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can unlock the precise three-dimensional structure of this important molecule. The analysis of this structure, guided by comparisons with known compounds like 1-naphthoic acid, will provide critical insights for its application in drug discovery and materials science.
References
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. Isolation, Characterization, and Single-Crystal X-ray Analysis of Lantabetulic Acid from Rhus alata: Insights into HSA and BSA Binding Interactions, with In-Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Single-crystal x-ray diffraction structures of covalent organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redetermination of the structures of 1-naphthoic acid and 2-naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Naphthoic acid | C11H8O2 | CID 6847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Naphthalenecarboxylic acid [webbook.nist.gov]
- 8. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 9. Naphthoic acid [webbook.nist.gov]
- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 13. Search - Access Structures [ccdc.cam.ac.uk]
A Technical Guide to 5-Fluoro-1-naphthoic Acid for Researchers and Drug Development Professionals
Introduction: The Strategic Role of Fluorinated Naphthoic Acids in Modern Drug Discovery
5-Fluoro-1-naphthoic acid, a fluorinated derivative of naphthalene carboxylic acid, represents a pivotal building block for medicinal chemists and researchers in drug development. The introduction of a fluorine atom onto the naphthalene scaffold dramatically alters its physicochemical properties, offering a powerful tool to modulate biological activity, metabolic stability, and pharmacokinetic profiles of lead compounds.[1] The strategic placement of fluorine can enhance binding affinity to target proteins, block metabolic degradation pathways, and improve membrane permeability, making it a highly sought-after moiety in the design of novel therapeutics.[1] This guide provides an in-depth overview of the commercial sourcing, synthesis, quality control, and applications of this compound, tailored for professionals in the pharmaceutical and life sciences sectors.
Commercial Availability and Supplier Selection
A reliable and well-characterized source of this compound is paramount for reproducible research and development. Several chemical suppliers offer this compound with varying purity grades and in different quantities. When selecting a supplier, it is crucial to consider not only the listed purity but also the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA) that includes NMR, HPLC, and mass spectrometry data.
| Supplier | CAS Number | Purity/Specification | Available Analytical Data |
| BLD Pharm | 573-04-6 | Varies by batch | NMR, HPLC, LC-MS, UPLC & more available[2] |
| Parchem | 359867-36-0 | Typical product specifications available upon request | CoA available upon request[3] |
| Thermo Fisher Scientific | Not explicitly listed for this compound, but available for related compounds like 4-Fluoro-1-naphthoic acid | Typically ≥98% | CoA with detailed analytical results[4] |
| Other specialized suppliers | Varies | Varies | Inquire for specific batch data |
Expert Insight: For early-stage discovery, a purity of >95% is often sufficient. However, for later-stage development and quantitative assays, it is advisable to source material with the highest possible purity (≥98%) and a detailed CoA to ensure the absence of impurities that could confound biological results.
Synthesis and Purification: A Field-Proven Approach
The synthesis of this compound can be achieved through various synthetic routes. A common and effective strategy involves the electrophilic fluorination of a lithiated naphthalene intermediate. This approach provides good regioselectivity and yields.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
This protocol is based on established methods for the synthesis of fluorinated naphthoic acids.[1]
-
Lithiation: Dissolve 1-bromonaphthalene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon). Add n-butyllithium (n-BuLi) dropwise while maintaining the temperature below -70 °C. Stir the reaction mixture for 1-2 hours at -78 °C to ensure complete formation of 1-naphthyllithium.
-
Causality: The low temperature is critical to prevent side reactions and ensure the stability of the organolithium intermediate. Anhydrous conditions are essential as organolithium reagents are highly reactive with water.
-
-
Fluorination: To the solution of 1-naphthyllithium, add a solution of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), in anhydrous THF dropwise at -78 °C. The reaction is typically rapid.
-
Expertise: The choice of fluorinating agent is crucial. NFSI is often preferred due to its crystalline nature, relative stability, and high reactivity.
-
-
Carboxylation: After the fluorination is complete, quench the reaction by bubbling dry carbon dioxide gas through the solution or by adding crushed dry ice. This step introduces the carboxylic acid functionality.
-
Work-up and Isolation: Allow the reaction mixture to warm to room temperature. Quench with water and acidify with a dilute acid (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification Protocol
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene. Dissolve the crude solid in the minimum amount of hot solvent, and then allow it to cool slowly to form crystals.
-
Trustworthiness: Recrystallization is an effective method for removing non-polar and some polar impurities, leading to a product with high crystalline purity.
-
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used to elute the desired compound.
Analytical Characterization and Quality Control
A self-validating system of analytical techniques is essential to confirm the identity and purity of the synthesized or purchased this compound.
Analytical Techniques Summary
| Technique | Purpose | Expected Results |
| ¹H and ¹⁹F NMR Spectroscopy | Structural confirmation and identification of impurities | Characteristic aromatic proton signals and a single fluorine resonance. The coupling patterns between protons and the fluorine atom provide definitive structural information. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak with a purity of ≥98% under optimized conditions (e.g., reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier).[5] |
| Mass Spectrometry (MS) | Molecular weight confirmation | The mass spectrum should show the molecular ion peak corresponding to the exact mass of this compound (C₁₁H₇FO₂). Fragmentation patterns can provide further structural confirmation.[6][7] |
Expert Insight: When analyzing the mass spectrum, look for characteristic fragments such as the loss of a carboxylic acid group (-COOH) and potentially the loss of a fluorine atom (-F) or hydrogen fluoride (-HF).[6]
Applications in Drug Discovery and Development
This compound is a versatile building block with broad applications in medicinal chemistry. Its rigid, fluorinated aromatic structure makes it an attractive fragment for the development of inhibitors targeting various enzyme classes and for use in innovative therapeutic modalities.
Use as a Fragment in Kinase Inhibitor Design
The naphthalene core can serve as a scaffold to occupy hydrophobic pockets in the ATP-binding site of kinases. The fluorine atom can form favorable interactions with the protein backbone or specific amino acid residues, enhancing binding affinity and selectivity.
Application in PROTAC Development
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of target proteins. This compound can be incorporated into the warhead component of a PROTAC, which binds to the protein of interest. The carboxylic acid functionality provides a convenient handle for attaching a linker connected to an E3 ligase-recruiting ligand.
Caption: Logical workflow of this compound in PROTAC development.
Role in Protein-Ligand Binding Studies
The fluorine atom serves as a sensitive probe for ¹⁹F NMR spectroscopy, a powerful technique for studying protein-ligand interactions. Changes in the chemical shift of the fluorine signal upon binding to a protein can provide valuable information about the binding event and the local environment of the ligand in the binding pocket. This is particularly useful in fragment-based drug discovery for hit validation and characterization.
Conclusion
This compound is a high-value chemical entity for researchers and drug development professionals. Its unique properties, conferred by the fluorine atom on the rigid naphthalene scaffold, provide a distinct advantage in the design of novel therapeutics. A thorough understanding of its sourcing, synthesis, and analytical characterization is crucial for its effective application. As drug discovery continues to evolve, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the development of next-generation medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 573-04-6|this compound|BLD Pharm [bldpharm.com]
- 3. parchem.com [parchem.com]
- 4. 4-FLRO-1-NAPHTHOIC ACID 98% 5G - A16778-06, 5 g [dabos.com]
- 5. Separation of 5-Hydroxy-1-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. whitman.edu [whitman.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Introduction: The Strategic Value of Fluorine in Naphthoic Acid Scaffolds
An In-depth Technical Guide to the Synthesis of Mono- and Difluoronaphthoic Acids
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity.[1][2][3] While the fluorination of benzoic acids is well-established, their naphthalene-based bioisosteres, fluorinated naphthoic acids, remain comparatively underexplored.[4][5][6] These compounds represent a promising, yet challenging, class of molecules for the development of novel therapeutics and advanced materials.
This guide provides a comprehensive overview of the key synthetic strategies for accessing mono- and difluoronaphthoic acids. As a senior application scientist, my focus is not merely on procedural steps but on the underlying chemical logic and the rationale behind choosing a specific synthetic path. The methodologies presented herein are validated by peer-reviewed research, offering a trustworthy foundation for researchers, chemists, and drug development professionals.
Core Synthetic Strategies: A Multi-pronged Approach
The synthesis of fluoronaphthoic acids can be broadly categorized into two main approaches: the late-stage fluorination of a pre-formed naphthalene ring system and the construction of the naphthalene core from smaller, pre-fluorinated building blocks. Each strategy presents distinct advantages and challenges regarding regioselectivity, substrate scope, and overall efficiency.
Strategy 1: Direct Fluorination via Halogen-Metal Exchange
This approach is effective for synthesizing specific isomers where a suitable halogenated precursor is readily available. The synthesis of 5-fluoro-1-naphthalenecarboxylic acid serves as a prime example of this methodology.[7][8] The core principle involves replacing a bromine atom with fluorine via a lithiated intermediate, which is then quenched with an electrophilic fluorine source.
Causality and Experimental Rationale:
-
Carboxylic Acid Protection: The acidic proton of the carboxyl group is incompatible with the organolithium reagent required for the halogen-metal exchange. Therefore, it is first protected as a tert-butyl ester. This group is robust enough to withstand the reaction conditions but can be easily removed later under acidic conditions (e.g., with trifluoroacetic acid, TFA) without affecting the C-F bond.[7][8]
-
Halogen-Metal Exchange: At low temperatures (-78 °C), treating the bromo-naphthalene precursor with n-butyllithium (n-BuLi) rapidly exchanges the bromine atom for lithium. This step is kinetically controlled to prevent unwanted side reactions.
-
Electrophilic Fluorination: The resulting aryllithium species is a potent nucleophile. It is quenched with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), which delivers an "F+" equivalent to form the thermodynamically stable C-F bond.[9]
Experimental Workflow: Synthesis of 5-Fluoro-1-naphthalenecarboxylic Acid
Caption: Workflow for 5-fluoro-1-naphthoic acid synthesis.
Strategy 2: Ring Construction from Fluorinated Phenylacetic Acids
For isomers where direct fluorination is problematic or precursors are unavailable, a more versatile strategy involves building the naphthalene skeleton from commercially available fluorinated phenylacetic acids. This multi-step approach offers greater control over the final substitution pattern and is applicable to a wider range of mono- and difluoro-isomers.[4][5][6]
Causality and Experimental Rationale:
-
Differential Ester Protection: The synthesis begins with a Michael addition between a fluorinated phenylacetic ester (e.g., ethyl ester) and tert-butyl acrylate. The resulting glutaric acid derivative has two different ester groups.[8] This design is critical, as the tert-butyl ester can be selectively cleaved under mild acidic conditions, leaving the ethyl ester intact for subsequent steps.
-
Intramolecular Friedel-Crafts Cyclization: The mono-acid is converted to an acid chloride (e.g., using oxalyl chloride) and then undergoes an intramolecular Friedel-Crafts reaction to form a six-membered ring, yielding a fluorinated tetralone. The regioselectivity of this step is dictated by the electronic and steric properties of the fluorinated aromatic ring.[8]
-
Aromatization: The tetralone is then subjected to a two-step process of reduction and subsequent aromatization, often using a strong oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), to form the stable naphthalene ring system.
-
Final Hydrolysis: The remaining ethyl ester is saponified under basic conditions to yield the final fluoronaphthoic acid.
Experimental Workflow: General Synthesis via Phenylacetic Acid Elaboration
Caption: General workflow using fluorinated phenylacetic acids.
Strategy 3: Alternative Ring Construction from Fluorinated Acetophenones
An alternative constructionist approach begins with fluorinated acetophenones, which can be more cost-effective. This route introduces the carboxylate functionality at a later stage, typically via a nitrile intermediate.[8]
Causality and Experimental Rationale:
-
Chain Elaboration: The enolate of a difluoroacetophenone is reacted with an iodoacetate ester to build the necessary carbon chain.
-
Cyclization and Aromatization: The resulting keto-ester is cyclized to a tetralone. The ketone is then converted to a nitrile via a cyanohydrin intermediate, followed by aromatization.
-
Nitrile Hydrolysis: The final and often most challenging step is the hydrolysis of the naphthonitrile to the carboxylic acid. This can require harsh acidic or basic conditions. For sterically hindered or electronically deactivated nitriles (e.g., 5,8-difluoro-1-naphthonitrile), hydrolysis may fail. In such cases, a workaround involves reducing the nitrile to an aldehyde (e.g., with DIBAL-H) and then oxidizing the aldehyde to the carboxylic acid.[8]
Experimental Workflow: Synthesis via Fluorinated Acetophenones
Caption: Workflow starting from fluorinated acetophenones.
Data Summary and Protocols
The following tables summarize the synthesized compounds and provide a detailed protocol for a representative synthesis.
Table 1: Summary of Synthesized Mono- and Difluoronaphthoic Acids
| Compound | Strategy Employed | Key Precursor | Reference |
| 5-Fluoro-1-naphthalenecarboxylic acid | Halogen-Metal Exchange | 5-Bromo-1-naphthoic acid | [4],[8] |
| 6-Fluoro-1-naphthalenecarboxylic acid | Ring Construction (Phenylacetic Acid) | p-Fluorophenylacetic acid | [4],[8] |
| 7-Fluoro-1-naphthalenecarboxylic acid | Ring Construction (Phenylacetic Acid) | m-Fluorophenylacetic acid | [4],[8] |
| 8-Fluoro-1-naphthalenecarboxylic acid | Ring Construction (Phenylacetic Acid) | o-Fluorophenylacetic acid | [4],[8] |
| 5,7-Difluoro-1-naphthalenecarboxylic acid | Ring Construction (Acetophenone) | 2,4-Difluoroacetophenone | [4],[8] |
| 5,8-Difluoro-1-naphthalenecarboxylic acid | Ring Construction (Acetophenone) | 2,5-Difluoroacetophenone | [4],[8] |
| 6,7-Difluoro-1-naphthalenecarboxylic acid | Ring Construction (Phenylacetic Acid) | 3,4-Difluorophenylacetic acid | [4],[8] |
| 4,5-Difluoro-1-naphthalenecarboxylic acid | Classical Reactions (via Diamine) | 1,8-Diaminonaphthalene | [4],[6] |
Detailed Experimental Protocol: Synthesis of 5,7-Difluoro-3,4-dihydro-1-(2H)-naphthalenone
This protocol details a key intermediate step in Strategy 3, the Friedel-Crafts cyclization to form the tetralone core.[7]
-
Preparation of the Acid: A solution of the precursor tert-butyl ester (e.g., 4-(2,4-Difluorophenyl)butanoic acid, tert-butyl ester) is dissolved in a mixture of dichloromethane (DCM, 15 mL) and trifluoroacetic acid (TFA, 5 mL).
-
Stirring: The solution is stirred at room temperature for 4 hours to cleave the tert-butyl ester.
-
Work-up: The solvent and excess TFA are removed via rotary evaporation. The residue is dissolved in DCM and extracted with 1 M sodium hydroxide solution to isolate the sodium salt of the carboxylic acid. The aqueous layer is then acidified with concentrated HCl and extracted with DCM to yield the free carboxylic acid.
-
Acid Chloride Formation: The dried mono-acid is dissolved in DCM containing a catalytic amount of dimethylformamide (DMF, 0.3 mL) and cooled to 0 °C. Oxalyl chloride (1.2 equivalents) is added slowly.
-
Reaction: The reaction mixture is stirred at 0 °C for 45 minutes and then at room temperature for 1.5 hours.
-
Cyclization: The solvent is removed, and the crude acid chloride is dissolved in DCM and cooled to 0 °C. Aluminum chloride (AlCl₃, 1.2 equivalents) is added portion-wise. The reaction is stirred at room temperature for 4 hours.
-
Quenching and Isolation: The reaction is carefully quenched by pouring onto ice. The mixture is extracted with DCM, and the organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by chromatography to yield the pure 5,7-Difluoro-3,4-dihydro-1-(2H)-naphthalenone.
Conclusion and Future Outlook
The synthesis of mono- and difluoronaphthoic acids is achievable through several robust, albeit multi-step, strategies. The choice of method is dictated by the availability of starting materials and the desired substitution pattern. The construction of the naphthalene ring from fluorinated phenylacetic acids offers the most general and flexible approach.[4][6] In contrast, direct fluorination via halogen-metal exchange is efficient for specific isomers like the 5-fluoro derivative.[4][8]
Looking forward, the development of modern catalytic methods, such as palladium-catalyzed C-H activation, could pave the way for more direct and atom-economical syntheses of these valuable compounds.[10][11] As the demand for sophisticated fluorinated molecules in drug discovery and materials science continues to grow, refining and expanding the synthetic toolkit for accessing fluoronaphthoic acids will remain an area of significant scientific interest.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. Synthesis of mono- and difluoronaphthoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Electrophilic Fluorination of Lithio-Intermediates for 5-Fluoro Derivatives
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] Among the various synthetic strategies, the electrophilic fluorination of targeted lithio-intermediates stands out as a powerful and regioselective method for producing derivatives, such as the valuable 5-fluoro-substituted heterocycles. This guide provides an in-depth technical overview of this transformation, grounded in mechanistic principles and field-proven insights. We will explore the critical aspects of generating lithio-intermediates via directed ortho-metalation (DoM), dissect the choice of modern electrophilic fluorinating agents, and present a detailed, actionable protocol. This document is intended for researchers, chemists, and drug development professionals seeking to harness this methodology for the precise synthesis of fluorinated molecules.
Introduction: The Strategic Value of Fluorinated Heterocycles
Heterocyclic compounds are foundational motifs in a vast majority of FDA-approved small-molecule drugs.[4][5] The introduction of fluorine can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] Specifically, the 5-position on many six-membered nitrogen heterocycles is a strategic site for modification. Fluorination at this position can lead to enhanced biological activity, as seen in numerous therapeutic agents.[2][6]
The challenge lies in achieving this fluorination with high regioselectivity and yield. Direct electrophilic aromatic substitution on an unactivated heterocycle is often difficult and can lead to a mixture of isomers. The generation of a lithio-intermediate, a potent carbon-centered nucleophile, followed by quenching with an electrophilic fluorine source, provides a robust solution to this synthetic problem.[7][8]
Core Principles: A Two-Act Play
The successful synthesis of a 5-fluoro derivative via this pathway depends on the mastery of two sequential, yet interconnected, stages: the regioselective formation of the lithio-intermediate and its subsequent efficient capture by a suitable electrophilic fluorinating agent.
Act I: Directed ortho-Metalation (DoM) for Regiocontrolled Lithiation
Directed ortho-metalation (DoM) is a powerful technique for the deprotonation of an aromatic C-H bond at a position ortho to a directing metalation group (DMG).[9] The DMG, typically a Lewis basic functional group, coordinates to a Lewis acidic organolithium base (e.g., n-BuLi, sec-BuLi, or LDA). This coordination pre-complexes the base near the target proton, dramatically increasing the kinetic acidity of the ortho C-H bond and ensuring highly regioselective deprotonation.[9]
Key Causality in DoM:
-
Choice of Base: The basicity and steric bulk of the organolithium reagent are critical. For less acidic protons, a stronger base like sec-BuLi, often in the presence of an additive like TMEDA (tetramethylethylenediamine), is required to accelerate the reaction and break up organolithium aggregates.[9]
-
Temperature Control: Lithiation reactions are almost universally conducted at low temperatures, typically -78 °C (dry ice/acetone bath). This is crucial to prevent side reactions such as nucleophilic attack of the organolithium on the substrate and to avoid decomposition of the often thermally unstable lithio-intermediate.[10]
-
Directing Group Efficacy: The coordinating ability of the DMG dictates the efficiency of the metalation. Strong directing groups include amides, carbamates, and sulfoxides, while halogens like fluorine can also act as effective, albeit weaker, directing groups.[9][11][12]
Act II: Electrophilic Fluorinating Agents - The "F+" Source
Once the lithio-intermediate is formed, it is quenched with an electrophilic fluorinating agent. These reagents are characterized by a highly polarized bond, typically a nitrogen-fluorine (N-F) bond, which renders the fluorine atom electrophilic.[7]
Over the years, hazardous reagents like elemental fluorine have been supplanted by safer, more manageable N-F reagents.[7][8] The most common choices in modern synthesis are N-Fluorobenzenesulfonimide (NFSI) and Selectfluor®.
| Reagent | Structure | Key Characteristics |
| N-Fluorobenzenesulfonimide (NFSI) | A neutral, crystalline solid that is stable and relatively easy to handle.[13][14] It is highly effective for fluorinating a wide range of carbanions, including aryllithiums and enolates.[8] Its reactivity is considered moderate, which can be advantageous for selectivity.[13] | |
| Selectfluor® (F-TEDA-BF₄) | A cationic reagent, it is one of the most powerful and reactive electrophilic fluorinating agents available.[7][15] Its high reactivity stems from the cationic nitrogen atom, which strongly withdraws electron density from the fluorine.[7] It is often used for less reactive nucleophiles but can sometimes lead to over-reactivity or side reactions with highly reactive species like organolithiums. |
Causality Behind Reagent Choice:
-
Reactivity Matching: The high nucleophilicity of aryllithiums means they often react efficiently with the moderately reactive NFSI.[8][14] The extreme reactivity of Selectfluor is not always necessary and can sometimes be detrimental.
-
Solubility: The choice of solvent (typically THF or ether for organolithium reactions) influences the solubility and reactivity of the N-F reagent. NFSI is generally well-soluble in common ethereal solvents used for lithiations.
-
Mechanism: While the exact mechanism remains a topic of discussion, the reaction between an aryllithium and an N-F reagent is generally considered to proceed via an SN2-type pathway, though single-electron transfer (SET) pathways can also be involved depending on the specific substrates and conditions.[7][16]
Process Visualization
To better understand the sequence of events, the overall process can be visualized through both a mechanistic and a workflow diagram.
General Reaction Mechanism
The following diagram illustrates the two key steps: directed ortho-metalation of a generic pyridine derivative with a directing group (DMG), followed by electrophilic fluorination with NFSI.
Caption: General mechanism of DoM followed by electrophilic fluorination.
Experimental Workflow
The practical execution of this reaction requires careful adherence to anhydrous and anaerobic techniques.
Caption: Step-by-step experimental workflow for the synthesis.
Field-Proven Protocol: Synthesis of 2-Chloro-5-fluoropyridine
This protocol details the synthesis of 2-chloro-5-fluoropyridine from 2-chloropyridine, a common building block. Here, the chlorine atom and the pyridine nitrogen work in concert to direct the lithiation to the C5 position.
Materials & Equipment:
-
Reagents: 2-Chloropyridine, Lithium diisopropylamide (LDA) solution, N-Fluorobenzenesulfonimide (NFSI), Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether, Anhydrous sodium sulfate (Na₂SO₄).
-
Equipment: Schlenk line or glovebox, oven-dried round-bottom flasks, magnetic stirrer, thermocouple, syringes, cannula, dry ice/acetone bath.[17][18][19]
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermocouple, and a nitrogen/argon inlet. All glassware must be rigorously dried to prevent quenching of the organolithium reagent.[18][19]
-
Initial Setup: In a separate flask, dissolve 1.2 equivalents of NFSI in anhydrous THF. Set aside.
-
Reaction Cooldown: To the main reaction flask, add anhydrous THF via cannula. Add 1.0 equivalent of 2-chloropyridine. Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Generation of Lithio-intermediate: Slowly add 1.1 equivalents of a pre-prepared or commercial LDA solution to the stirred reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Anion Formation: Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated species may be accompanied by a color change.
-
Electrophilic Fluorination: Add the previously prepared NFSI solution dropwise to the reaction mixture at -78 °C.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature over 1-2 hours.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction and Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 2-chloro-5-fluoropyridine product.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
Challenges and Troubleshooting
-
Low Yields: Often due to moisture in the reaction. Ensure all glassware, solvents, and reagents are scrupulously dry. Incomplete lithiation is another cause; consider a stronger base (sec-BuLi/TMEDA) or longer reaction times.
-
Side Products: If the organolithium attacks the DMG or another electrophilic site on the substrate, protection/deprotection strategies may be necessary. Scrambling of the lithiated position can occur if the intermediate is not stable at the reaction temperature.
-
Poor Regioselectivity: The directing group may not be potent enough to overcome the inherent electronic biases of the ring system. Re-evaluating the DMG or the lithiation conditions is necessary.
Conclusion
The electrophilic fluorination of in situ generated lithio-intermediates is a highly effective and regioselective strategy for the synthesis of valuable 5-fluoro heterocyclic derivatives. A thorough understanding of the principles of directed ortho-metalation, coupled with the appropriate selection of a modern N-F fluorinating agent like NFSI, enables precise C-F bond formation. Success in this field hinges on meticulous experimental technique, particularly the maintenance of anhydrous and anaerobic conditions, and a rational approach to troubleshooting. This powerful methodology will undoubtedly continue to be a vital tool in the synthesis of novel fluorinated compounds for the pharmaceutical and agrochemical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. soc.chim.it [soc.chim.it]
- 5. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 8. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. baranlab.org [baranlab.org]
- 10. sites.wp.odu.edu [sites.wp.odu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Semantic Scholar [semanticscholar.org]
- 13. nbinno.com [nbinno.com]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ehs.princeton.edu [ehs.princeton.edu]
- 19. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 5-Fluoro-1-naphthoic acid
For Researchers, Scientists, and Drug Development Professionals
Section 1: Understanding the Hazard Profile
5-Fluoro-1-naphthoic acid is a fluorinated derivative of 1-naphthoic acid. While specific toxicological data for the 5-fluoro analog is limited, the hazard profile of the parent compound, 1-Naphthoic acid, provides a strong basis for risk assessment. The introduction of a fluorine atom can alter the compound's reactivity, metabolic pathways, and toxicological properties, often increasing its biological activity. Therefore, a cautious and conservative approach to handling is paramount.
Based on the Globally Harmonized System (GHS) classification of 1-Naphthoic acid, this compound should be treated as a hazardous substance with the following anticipated classifications[1][2]:
-
Skin Irritation, Category 2: Causes skin irritation upon contact.
-
Serious Eye Irritation, Category 2: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory System): May cause respiratory irritation.
These classifications necessitate stringent adherence to engineering controls, personal protective equipment (PPE), and safe handling practices to mitigate exposure risks.
Section 2: The Cornerstone of Safety: Exposure Control and Personal Protection
The primary directive in handling this compound is the minimization of exposure. This is achieved through a multi-layered approach known as the "Hierarchy of Controls." This framework prioritizes the most effective control measures to ensure personnel safety.
Caption: Hierarchy of Controls for Chemical Safety.
2.1 Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All weighing, handling, and experimental procedures involving this compound solid or solutions must be conducted inside a certified chemical fume hood. This is critical for preventing the inhalation of dust or aerosols, which can cause respiratory irritation.[1][3]
-
Ventilation: Ensure the laboratory is well-ventilated to maintain air quality and prevent the accumulation of vapors or dust.[4][5]
-
Emergency Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[4]
2.2 Personal Protective Equipment (PPE): A Non-Negotiable Requirement
PPE is the final barrier between the user and the chemical. The selection of appropriate PPE is crucial for preventing skin and eye contact.
| PPE Category | Specification | Rationale |
| Eye and Face | Safety glasses with side-shields conforming to EN166 or ANSI Z87.1 standards. A face shield may be required for splash hazards. | Protects against dust particles and splashes that can cause serious eye irritation.[1] |
| Hand Protection | Nitrile gloves. Inspect for integrity before use. | Prevents direct skin contact, which can lead to irritation.[1] Contaminated gloves should be disposed of properly.[3] |
| Body Protection | A laboratory coat should be worn at all times. | Protects skin and personal clothing from contamination. |
| Respiratory | Not typically required when work is performed in a fume hood. | A NIOSH-approved respirator may be necessary for large spills or if engineering controls fail.[3] |
Section 3: Standard Operating Procedures for Safe Handling and Storage
Adherence to standardized procedures is essential for minimizing risks during routine laboratory operations.
3.1 Handling:
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[3][6]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3] Do not eat, drink, or smoke in areas where chemicals are handled.[7]
-
Grounding: For procedures that may generate static electricity, ensure equipment is properly grounded to prevent ignition sources.[8]
3.2 Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[6] A recommended storage temperature is between 2-8°C.[9]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases, as these may cause hazardous reactions.[4]
Section 4: Emergency Protocols: Preparedness and Response
In the event of an exposure or spill, a swift and informed response is critical to minimizing harm.
4.1 First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][4] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[4] |
4.2 Accidental Release Measures
A structured response is necessary to safely manage a spill of this compound.
Caption: Step-by-step spill response workflow.
Protocol for a Small Solid Spill:
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Wear PPE: Don appropriate PPE, including gloves, lab coat, and eye protection.
-
Contain and Clean: Gently sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[3]
-
Decontaminate: Wipe the spill area with a suitable solvent and then wash with soap and water.
-
Disposal: Dispose of the waste and contaminated materials in accordance with local, state, and federal regulations.[4]
Section 5: Physical and Chemical Properties
Understanding the physical properties of this compound is essential for its safe handling and use in experimental design.
| Property | Value | Source |
| CAS Number | 573-04-6 | [9][10] |
| Molecular Formula | C₁₁H₇FO₂ | [9][10] |
| Molecular Weight | 190.17 g/mol | [9][10] |
| Appearance | Solid (Anticipated) | |
| Storage Temperature | 2-8°C, Sealed in a dry environment | [9] |
Section 6: Stability and Reactivity
-
Chemical Stability: The compound is expected to be stable under normal storage and handling conditions.[4]
-
Conditions to Avoid: Avoid the formation of dust.[3]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[4]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF) may be formed.[3]
Section 7: Toxicological and Ecological Information
-
Toxicological Profile: As no specific toxicological studies are available for this compound, it is prudent to assume it is harmful if swallowed or inhaled and causes irritation to the skin, eyes, and respiratory system, consistent with its parent compound, 1-Naphthoic acid.[1][4][5] The long-term health effects have not been investigated.
-
Ecological Information: The environmental impact of this compound has not been fully investigated. It is essential to prevent its release into the environment. Do not let the product enter drains.[3]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 1-Naphthoic acid | C11H8O2 | CID 6847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. chemos.de [chemos.de]
- 9. 573-04-6|this compound|BLD Pharm [bldpharm.com]
- 10. scbt.com [scbt.com]
Theoretical Properties of Fluorinated Naphthoic Acids: A Computational Approach for Drug Discovery and Materials Science
An In-Depth Technical Guide:
Abstract
The strategic incorporation of fluorine into pharmacologically relevant scaffolds is a cornerstone of modern medicinal chemistry. Naphthoic acids, possessing a rigid bicyclic aromatic system, serve as valuable building blocks for a range of therapeutic agents and functional materials. The introduction of fluorine to this framework profoundly alters its physicochemical and electronic properties in ways that can be predicted and leveraged through computational chemistry. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the core theoretical properties of fluorinated naphthoic acids. We will explore the quantum mechanical underpinnings of how fluorination modulates acidity (pKa) and lipophilicity (LogP), and reshapes the electronic landscape (HOMO/LUMO energies, electrostatic potential). This guide emphasizes the causality behind these changes and provides detailed computational protocols, enabling a rational, theory-driven approach to molecular design.
Section 1: Introduction - The Strategic Role of Fluorine in Naphthoic Acid Scaffolds
Naphthoic acids and their derivatives have been explored for various biological activities, including anticancer and antimicrobial applications.[1][2] Their rigid structure provides a well-defined vector for substituent placement, making them an attractive template for structure-activity relationship (SAR) studies. Fluorine, owing to its unique combination of high electronegativity, small van der Waals radius, and the strength of the C-F bond, is not merely a hydrogen isostere but a powerful modulator of molecular properties.[3][4]
The judicious placement of fluorine on the naphthoic acid ring can:
-
Modulate Acidity (pKa): Critically influencing the ionization state of the carboxylic acid at physiological pH, which affects solubility, receptor binding, and cell permeability.[4][5]
-
Tune Lipophilicity (LogP): Altering the molecule's partitioning behavior between aqueous and lipid environments, a key determinant of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[6][7]
-
Alter Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug candidate.
-
Influence Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and halogen bonds, to enhance binding affinity and selectivity.
This guide focuses on the theoretical and computational prediction of these properties, providing a framework for the in silico design of fluorinated naphthoic acids with tailored characteristics before their synthesis, which can be achieved through various established routes.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Buy 4-Fluoro-1-naphthoic acid | 573-03-5 [smolecule.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of 5-Fluoro-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-1-naphthoic acid, a fluorinated aromatic carboxylic acid, stands as a molecule of significant interest in the landscape of medicinal chemistry and materials science. Its structural rigidity, combined with the unique electronic properties imparted by the fluorine substituent, makes it a valuable scaffold for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound. We delve into the seminal synthetic methodologies, including the preparation of key precursors, and present detailed experimental protocols. Furthermore, this guide compiles the available physicochemical and spectroscopic data, offering a foundational understanding of the molecule's characteristics. While direct biological applications of this compound are still emerging, we explore the potential therapeutic avenues by examining the bioactivities of structurally related fluorinated naphthalenes and naphthoic acid derivatives.
Introduction: The Significance of Fluorinated Aromatic Carboxylic Acids
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence the physicochemical and biological properties of a parent compound. In the context of aromatic carboxylic acids, fluorination can modulate acidity, lipophilicity, metabolic stability, and binding interactions with biological targets. Naphthalene-based scaffolds, in particular, are prevalent in a wide array of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. The strategic placement of a fluorine atom on the naphthalene ring system, as seen in this compound, offers a nuanced approach to fine-tuning molecular properties for specific applications.
History and Discovery
While the broader class of fluoronaphthalenes has a more extended history, with early synthetic methods often relying on diazotization-fluorination reactions of naphthylamines, the specific history of this compound appears to be relatively recent. Prior to the early 2000s, fluorinated versions of naphthoic acids were comparatively unexplored[1]. A pivotal moment in the history of this compound came in 2003 with the work of Tagat and colleagues, who reported a viable synthetic route to this compound[1]. This research emerged from a project requiring various mono- and difluorinated naphthoic acids, highlighting a growing interest in these compounds as building blocks for complex molecules with potential biological activity. The work by Tagat et al. marked a significant step forward, providing a reliable method for accessing this previously "relatively unknown" compound and opening the door for its further investigation[1].
Synthesis of this compound and its Precursor
The synthesis of this compound is intrinsically linked to the preparation of its key precursor, 5-bromo-1-naphthoic acid. This section details the synthetic pathways for both compounds.
Synthesis of the Precursor: 5-Bromo-1-naphthoic Acid
A common and effective method for the synthesis of 5-bromo-1-naphthoic acid is through the Grignard reaction of 1,5-dibromonaphthalene, followed by carboxylation.
Experimental Protocol: Grignard Carboxylation of 1,5-Dibromonaphthalene
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.0 eq). Add a small crystal of iodine to initiate the reaction. A solution of 1,5-dibromonaphthalene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium suspension. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is then refluxed to ensure complete reaction.
-
Carboxylation: The reaction mixture is cooled to 0°C in an ice bath. Dry carbon dioxide gas is then bubbled through the solution, or the solution is poured over crushed dry ice with vigorous stirring.
-
Workup: The reaction is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude 5-bromo-1-naphthoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Caption: Synthesis of 5-Bromo-1-naphthoic acid via Grignard Reaction.
Seminal Synthesis of this compound
The first detailed synthesis of this compound was reported by Tagat et al. and involves a lithium-halogen exchange followed by electrophilic fluorination[1].
Experimental Protocol: Electrophilic Fluorination
-
Lithiation: A solution of 5-bromo-1-naphthoic acid (1.0 eq) in anhydrous THF is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium (n-BuLi) in hexanes (2.0 eq) is added dropwise, maintaining the temperature at -78°C. The reaction mixture is stirred at this temperature for a specified period to ensure complete lithium-halogen exchange.
-
Fluorination: A solution of a suitable electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), in anhydrous THF is added to the reaction mixture at -78°C. The reaction is allowed to proceed at this temperature for a set time.
-
Workup: The reaction is quenched with saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.
Caption: Synthesis of this compound via Electrophilic Fluorination.
Physicochemical Properties and Spectroscopic Analysis
A comprehensive understanding of a molecule's physicochemical properties and its spectroscopic signature is paramount for its application in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 573-04-6 | [2] |
| Molecular Formula | C₁₁H₇FO₂ | [2] |
| Molecular Weight | 190.17 g/mol | [2] |
| Appearance | Solid (predicted) | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in organic solvents like DMSO and DMF (predicted) |
Spectroscopic Data
While a complete set of publicly available spectra for this compound is limited, the seminal publication by Tagat et al. indicates that ¹H NMR spectra are available in the supporting information[1]. For a comprehensive analysis, a combination of predicted and comparative data is presented below.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show a complex pattern of aromatic protons. The fluorine atom at the 5-position will introduce coupling to the neighboring protons, leading to splitting of their signals. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by the presence of eleven distinct signals corresponding to the carbon atoms of the naphthalene ring and the carboxyl group. The carbon atom directly attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
Infrared (IR) Spectroscopy (Comparative)
The IR spectrum of this compound is expected to show characteristic absorption bands. By comparison with 1-naphthoic acid, the following key peaks are anticipated:
-
~3000 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
-
~1700 cm⁻¹: C=O stretching of the carboxylic acid.
-
~1600-1450 cm⁻¹: C=C stretching of the aromatic ring.
-
~1200-1300 cm⁻¹: C-F stretching.
Mass Spectrometry (Predicted)
The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 190. Fragmentation patterns are likely to involve the loss of the carboxyl group.
Potential Applications in Medicinal Chemistry
While specific biological studies on this compound are not yet widely published, the broader classes of fluorinated compounds and naphthoic acid derivatives have shown significant promise in various therapeutic areas.
-
Anticancer Agents: The naphthalene scaffold is a key component of many anticancer drugs. The introduction of a fluorine atom can enhance the metabolic stability and cell permeability of these compounds, potentially leading to improved efficacy.
-
Enzyme Inhibitors: Naphthoic acid derivatives have been investigated as inhibitors of various enzymes. For instance, substituted aminobenzamido naphthoic acids have been patented as collagenase inhibitors, suggesting a potential role in treating diseases involving connective tissue degradation[3].
-
Antimicrobial Agents: Fluorinated aromatic compounds have a well-established history as effective antimicrobial agents. The incorporation of a fluoronaphthoic acid moiety could lead to the development of novel antibacterial and antifungal drugs.
Caption: Potential applications of the this compound scaffold.
Conclusion
This compound represents a promising, yet relatively underexplored, molecule at the intersection of fluorine chemistry and naphthalene-based drug design. The seminal work of Tagat and colleagues has provided a foundational synthetic route, paving the way for its broader accessibility and investigation. While a detailed biological profile of this specific compound is yet to be established, the proven track record of related fluorinated and naphthoic acid derivatives in medicinal chemistry suggests a high potential for future discoveries. This technical guide serves as a comprehensive resource for researchers poised to unlock the full potential of this compound in the development of novel therapeutics and advanced materials.
References
5-Fluoro-1-naphthoic Acid: A Prospective Analysis of Biological Activity for Drug Discovery
Introduction
In the landscape of medicinal chemistry, the strategic modification of known scaffolds is a cornerstone of novel drug discovery. 5-Fluoro-1-naphthoic acid is a molecule of significant interest, wedding the rigid, planar naphthalene core with the bio-isosteric replacement of a hydrogen atom with fluorine—a modification known to profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. While the synthesis of this compound has been documented, its biological potential remains largely unexplored.[1] This technical guide serves as a prospective analysis for researchers, scientists, and drug development professionals, outlining the predicted biological activities of this compound and providing a comprehensive framework for its investigation.
The rationale for exploring this compound is rooted in the well-established bioactivities of its constituent parts. The naphthalene scaffold is a privileged structure in pharmacology, present in a multitude of approved drugs and biologically active compounds.[2][3] The introduction of a fluorine atom can enhance metabolic stability, increase binding affinity to target proteins, and improve membrane permeability.[4] This guide will, therefore, extrapolate from the known activities of structurally related compounds to propose potential therapeutic applications for this compound and detail the experimental workflows necessary to validate these hypotheses.
Predicted Biological Activities and Scientific Rationale
Based on a comprehensive analysis of structure-activity relationships of analogous compounds, this compound is predicted to exhibit two primary classes of biological activity: anticancer and antimicrobial.
Anticancer Potential
The rationale for predicting anticancer activity is threefold:
-
The Role of the Fluorine Moiety: The incorporation of fluorine is a well-established strategy in the design of anticancer agents. The renowned antimetabolite, 5-fluorouracil (5-FU), underscores the profound impact of fluorination on cytotoxicity.[5] While this compound is not a pyrimidine analog, the presence of the highly electronegative fluorine atom can alter the electronic distribution of the naphthalene ring system, potentially influencing interactions with biological targets.
-
The Naphthalene Scaffold: Naphthalene derivatives and, more specifically, naphthoquinones, are known to possess significant cytotoxic effects against a variety of cancer cell lines.[4][6] Their mechanisms often involve the induction of apoptosis, disruption of cellular redox balance, and inhibition of key enzymes like topoisomerases.[4]
-
Published Data on Related Compounds: Studies on fluorinated chalcones and other naphthalene-based organoselenocyanates have demonstrated potent in vitro antitumor activities, with some compounds showing efficacy comparable to standard chemotherapeutic agents like 5-FU.[5][7]
Antimicrobial Potential
The investigation of this compound as a potential antimicrobial agent is supported by the following:
-
Naphthoic Acid Derivatives as Antimicrobial Scaffolds: Naphthoic acid derivatives have been successfully utilized as building blocks for novel antimicrobial polymers. These polymers have shown potent activity against multi-drug resistant Gram-negative bacteria by disrupting their cell membranes.[7]
-
Broad-Spectrum Activity of Naphthalene-Based Compounds: A variety of naphthalene derivatives have been reported to exhibit antibacterial and antifungal properties.[3] This suggests that the naphthalene core itself is a promising pharmacophore for the development of new anti-infective agents.
Hypothesized Mechanisms of Action
The predicted biological activities of this compound are likely mediated by one or more of the following mechanisms:
-
Enzyme Inhibition: The planar naphthalene ring could facilitate intercalation into DNA or binding to the active sites of enzymes crucial for cancer cell proliferation, such as topoisomerases or kinases. The fluorine atom could enhance the binding affinity and selectivity for these targets.
-
Disruption of Cellular Membranes: The lipophilic nature of the naphthalene core may allow the molecule to insert into and disrupt the integrity of bacterial or cancer cell membranes, leading to cell death.
-
Induction of Oxidative Stress: Similar to some naphthoquinones, this compound might undergo redox cycling within the cell, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative damage to cellular components.
Below is a proposed signaling pathway for the potential anticancer activity of this compound, leading to apoptosis.
Caption: Proposed mechanism for anticancer activity.
Experimental Protocols for Biological Evaluation
To empirically validate the predicted biological activities of this compound, a systematic experimental approach is required. The following protocols are designed to be self-validating and provide a clear path for investigation.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol will determine the concentration-dependent cytotoxic effect of this compound on various human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Step-by-Step Methodology:
-
Cell Culture: Maintain human cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in fresh media (e.g., 0.1 to 100 µM). Replace the existing media with the media containing the compound or a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing
This protocol will determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in MHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Quantitative Data Summary and Interpretation
The following table provides a template for summarizing the hypothetical data from the proposed experiments.
| Biological Activity | Test System | Parameter | This compound | Reference Compound |
| Anticancer | MCF-7 Cells | IC50 (µM) | Experimental Value | Doxorubicin |
| A549 Cells | IC50 (µM) | Experimental Value | Cisplatin | |
| Antimicrobial | S. aureus | MIC (µg/mL) | Experimental Value | Vancomycin |
| E. coli | MIC (µg/mL) | Experimental Value | Ciprofloxacin |
Interpretation of Results:
-
Low IC50 values in the MTT assay would indicate potent cytotoxic activity against the tested cancer cell lines. A comparison with the reference compounds will provide a benchmark for its efficacy.
-
Low MIC values would suggest significant antimicrobial activity. Comparing the activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria will provide insights into its spectrum of activity.
Conclusion
While direct biological data for this compound is currently lacking in the public domain, a thorough analysis of its structural components and the activities of related compounds strongly suggests its potential as a valuable lead molecule for the development of novel anticancer and antimicrobial agents. The strategic placement of a fluorine atom on the versatile naphthalene scaffold presents a compelling case for its investigation. The experimental workflows detailed in this guide provide a robust framework for elucidating the biological activities and mechanisms of action of this compound, thereby paving the way for its potential translation into therapeutic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Synthetic Versatility of 5-Fluoro-1-naphthoic Acid: A Guide for Researchers
In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design in drug discovery, materials science, and agrochemicals. The unique electronic properties of fluorine—its high electronegativity, small size, and the strength of the C-F bond—can profoundly influence the physicochemical and biological properties of a molecule. Among the vast array of fluorinated building blocks, 5-Fluoro-1-naphthoic acid stands out as a versatile precursor, combining the rigid, aromatic framework of naphthalene with the modulating effects of a fluoro substituent.
This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
The Strategic Advantage of the 5-Fluoro-1-naphthyl Moiety
The naphthalene ring system offers a rigid and lipophilic scaffold, a desirable feature in many biologically active molecules and functional materials. The introduction of a fluorine atom at the 5-position imparts several key advantages:
-
Modulation of Electronic Properties: The electron-withdrawing nature of fluorine can influence the reactivity of the naphthalene ring and the acidity of the carboxylic acid group. This can be strategically employed in various chemical transformations.
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Incorporating fluorine at a metabolically labile position can significantly increase the in vivo half-life of a drug candidate.[1][2]
-
Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially enhancing the binding affinity and selectivity of a ligand.
-
Tailored Physicochemical Properties: The introduction of fluorine can modulate properties like lipophilicity (logP), pKa, and crystal packing, which are critical for drug absorption, distribution, metabolism, and excretion (ADME), as well as for the performance of functional materials.
Core Synthetic Transformations: Activating the Carboxylic Acid
The carboxylic acid functionality of this compound is the primary handle for its synthetic elaboration. To facilitate reactions with nucleophiles, it must first be activated. Two common and effective strategies are the formation of an acyl chloride and the use of peptide coupling reagents.
Protocol 1: Preparation of 5-Fluoro-1-naphthoyl Chloride
The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation that dramatically increases the electrophilicity of the carbonyl carbon. This protocol describes a standard procedure using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
A catalytic amount of N,N-dimethylformamide (DMF) (optional)
-
Standard reflux apparatus or a round-bottom flask with a stir bar and a drying tube
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve this compound (1.0 equivalent) in anhydrous toluene or DCM.
-
Carefully add thionyl chloride (1.5–2.0 equivalents) to the mixture at room temperature. A few drops of DMF can be added to catalyze the reaction.
-
Heat the reaction mixture to reflux (for toluene) or stir at room temperature (for DCM) for 1–3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a basic solution (e.g., NaOH) to neutralize the corrosive and toxic vapors.
-
The resulting crude 5-fluoro-1-naphthoyl chloride, often a low-melting solid or oil, can be used in the next step without further purification.
Causality and Experimental Insights:
-
Choice of Chlorinating Agent: Thionyl chloride is a common and effective choice. Oxalyl chloride is a milder alternative that can also be used, often with a catalytic amount of DMF (Vilsmeier-Haack reaction conditions).[3][4][5]
-
Solvent: Toluene is often used for its higher boiling point, which can drive the reaction to completion. DCM is a good alternative for reactions that proceed at room temperature. The solvent must be anhydrous to prevent hydrolysis of the acyl chloride back to the carboxylic acid.
-
Catalyst: DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.
Diagram of Acyl Chloride Formation
Caption: General workflow for the synthesis of 5-fluoro-1-naphthoyl chloride.
Application in the Synthesis of Bioactive Molecules: Naphthamide Derivatives
Naphthamide and naphthoquinone amide moieties are found in numerous compounds with interesting biological activities, including anticancer and antimicrobial properties.[2][6] The synthesis of 5-fluoro-1-naphthamide derivatives is therefore a promising avenue for the discovery of new therapeutic agents.
Protocol 2: HATU-Mediated Amide Coupling
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient and widely used coupling reagent for the formation of amide bonds.[7][8][9][10] This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1–1.2 equivalents) and DIPEA (2.0–3.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15–30 minutes to pre-activate the carboxylic acid. This involves the formation of a highly reactive O-acylisourea intermediate.
-
Add the amine (1.0–1.1 equivalents) to the reaction mixture.
-
Continue to stir the reaction at room temperature for 2–16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is typically quenched by the addition of water.
-
The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with aqueous solutions (e.g., 5% LiCl to remove DMF, dilute acid, saturated NaHCO₃, and brine) to remove impurities.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Quantitative Data for a Representative HATU Coupling:
| Reagent/Parameter | Molar Equivalents/Value |
| Carboxylic Acid | 1.0 |
| Amine | 1.1 |
| HATU | 1.2 |
| DIPEA | 2.5 |
| Solvent | DMF (0.1 M) |
| Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
| Typical Yield | 70-95% |
Causality and Experimental Insights:
-
Coupling Reagent: HATU is highly effective due to the formation of a 7-azabenzotriazole (HOAt) active ester, which is less prone to racemization and side reactions compared to its benzotriazole (HOBt) analogue.[11]
-
Base: A non-nucleophilic base like DIPEA is crucial to deprotonate the carboxylic acid and to neutralize the acidic byproducts formed during the reaction, driving the equilibrium towards product formation.
-
Solvent: DMF is an excellent solvent for most amide coupling reactions due to its high polarity and ability to dissolve a wide range of substrates.
-
Order of Addition: Pre-activation of the carboxylic acid with HATU and the base before adding the amine is generally recommended to avoid potential side reactions of the amine with HATU.[10]
Diagram of HATU-Mediated Amide Coupling
Caption: General workflow for the HATU-mediated synthesis of 5-fluoro-1-naphthamides.
Application in Materials Science: Precursors to Liquid Crystals
The rigid, disc-like structure of the naphthalene core makes it an attractive building block for liquid crystals. The introduction of a fluorine atom can significantly influence the mesomorphic properties, such as the clearing point and the dielectric anisotropy, due to its polarity and size.[12][13] this compound can be converted into ester derivatives that serve as precursors to or components of liquid crystalline materials.
Protocol 3: Esterification of this compound
This protocol describes a general method for the esterification of 5-fluoro-1-naphthoyl chloride with a phenol, a common structural motif in liquid crystals.
Materials:
-
5-Fluoro-1-naphthoyl chloride (prepared as in Protocol 1)
-
A substituted phenol (e.g., 4-alkoxyphenol)
-
A non-nucleophilic base (e.g., pyridine or triethylamine)
-
Anhydrous solvent (e.g., DCM or THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 5-fluoro-1-naphthoyl chloride (1.05 equivalents) in the same anhydrous solvent to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 4–12 hours, monitoring by TLC.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid (to remove the base), saturated NaHCO₃, and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude ester by recrystallization or column chromatography.
Causality and Experimental Insights:
-
Activation: The use of the acyl chloride is essential for this reaction to proceed efficiently with the less nucleophilic phenol.
-
Base: The base is required to deprotonate the phenol, forming the more nucleophilic phenoxide, and to neutralize the HCl byproduct.
-
Influence of Fluorine: The 5-fluoro substituent can influence the crystal packing of the final ester, which in turn affects its liquid crystalline properties. The dipole moment introduced by the C-F bond can also contribute to a higher dielectric anisotropy, a desirable property for display applications.[12]
Application in Chemical Biology: Scaffolds for Fluorescent Probes
The naphthalene core is an excellent fluorophore, and its derivatives are widely used as fluorescent probes for the detection of metal ions and for bio-imaging.[7][11][14][15] The fluorescence properties of naphthalene are sensitive to its substitution pattern and its environment. This compound can serve as a starting point for the synthesis of novel fluorescent sensors.
Design Strategy:
A common strategy for designing a fluorescent probe involves coupling the fluorophore (the 5-fluoro-1-naphthyl moiety) to a receptor that selectively binds to the analyte of interest. The binding event then triggers a change in the fluorescence of the naphthalene core, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength.
For example, this compound could be coupled with a chelating agent to create a sensor for metal ions. The carboxylic acid can be converted to an amide or ester that incorporates a binding site for a specific metal.
Synthetic Approach:
The synthesis of such a probe would likely follow the amide coupling or esterification protocols described above, using an amine or alcohol that is part of a chelating system. The choice of chelator would determine the selectivity of the probe for a particular metal ion.
Influence of the Fluoro Group:
The electron-withdrawing nature of the fluorine atom can influence the energy levels of the naphthalene fluorophore, potentially shifting its excitation and emission wavelengths. It can also affect the quantum yield of fluorescence. These effects would need to be characterized for each specific probe design.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its unique combination of a rigid aromatic scaffold and a strategically placed fluorine atom provides a powerful tool for the design and synthesis of novel pharmaceuticals, functional materials, and chemical probes. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this promising molecule. While the direct literature on this specific compound is still emerging, the foundational principles of organic chemistry and the established reactivity of related compounds provide a solid framework for its successful application in a wide range of synthetic endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. 1-Naphthoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 6. Overview of naphthalimide analogs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. peptide.com [peptide.com]
- 12. mdpi.com [mdpi.com]
- 13. BJOC - 4,6-Diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. Highly tunable bimane-based fluorescent probes: design, synthesis, and application as a selective amyloid binding dye - PMC [pmc.ncbi.nlm.nih.gov]
5-Fluoro-1-naphthoic Acid: A Strategic Building Block for Modern Pharmaceuticals
Introduction: The Strategic Incorporation of Fluorine and the Naphthyl Scaffold in Drug Design
In the landscape of modern medicinal chemistry, the deliberate and strategic incorporation of specific structural motifs is paramount to the successful development of novel therapeutics. Among the vast arsenal of building blocks available to the drug discovery scientist, 5-Fluoro-1-naphthoic acid has emerged as a scaffold of significant interest. This molecule elegantly combines two powerful features: the unique physicochemical properties imparted by a fluorine atom and the rigid, lipophilic nature of the naphthalene core. This strategic combination offers a compelling platform for the rational design of drug candidates with enhanced potency, metabolic stability, and pharmacokinetic profiles.
The introduction of fluorine into a drug candidate can profoundly influence its biological activity.[1][2] As the most electronegative element, fluorine can modulate the acidity of nearby functional groups, alter conformational preferences, and block sites of metabolic degradation.[3][4][5] This often translates to improved oral bioavailability and a longer plasma half-life.[2] The naphthalene moiety, a bicyclic aromatic system, provides a rigid scaffold that can effectively orient functional groups for optimal interaction with biological targets.[6] Its inherent lipophilicity can also enhance membrane permeability, a critical factor for reaching intracellular targets.[7] The strategic placement of the fluorine atom at the 5-position of the naphthoic acid core further refines these properties, offering a unique vector for molecular exploration in drug discovery programs.
This technical guide provides a comprehensive overview of this compound as a versatile building block in pharmaceutical synthesis. We will delve into the mechanistic rationale for its use, provide detailed, field-proven protocols for its derivatization, and present case studies that illustrate its application in the development of bioactive molecules.
The Role of this compound in Medicinal Chemistry: A Mechanistic Perspective
The utility of this compound as a pharmaceutical building block is rooted in the synergistic interplay between the fluorine substituent and the naphthyl core. Understanding these contributions is essential for its effective application in drug design.
Key Physicochemical and Pharmacokinetic Advantages:
| Property | Contribution of this compound Scaffold |
| Metabolic Stability | The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, a common route of drug metabolism. This can lead to a longer half-life and improved bioavailability.[4][5] |
| Binding Affinity | The fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions. The rigid naphthalene scaffold helps to pre-organize the molecule for optimal binding, reducing the entropic penalty upon binding.[2] |
| Lipophilicity and Permeability | The fluorinated naphthalene core is lipophilic, which can enhance membrane permeability and cellular uptake. This is particularly advantageous for targeting intracellular proteins.[7] |
| pKa Modulation | The electron-withdrawing nature of the fluorine atom can lower the pKa of the carboxylic acid, influencing its ionization state at physiological pH and potentially affecting solubility and receptor interactions. |
| Conformational Control | The steric bulk and electronic properties of the fluorine atom can influence the preferred conformation of the molecule, which can be critical for selective binding to a specific protein target.[3] |
Core Synthetic Transformations: Detailed Application Protocols
This compound serves as a versatile starting material for a variety of chemical transformations, most notably the formation of amides, esters, and biaryl structures through cross-coupling reactions. The following protocols provide detailed, step-by-step methodologies for these key reactions, along with insights into reaction optimization and troubleshooting.
Protocol 1: Amide Bond Formation via Carbodiimide Coupling
Amide bond formation is a cornerstone of medicinal chemistry, allowing for the linkage of the 5-Fluoro-1-naphthoyl scaffold to a wide array of amine-containing fragments. Carbodiimide-mediated couplings are a common and efficient method for this transformation.
Reaction Scheme:
Caption: General workflow for amide bond formation.
Materials:
| Reagent | Purpose | Typical Equivalents |
| This compound | Starting material | 1.0 |
| Amine (Primary or Secondary) | Coupling partner | 1.0 - 1.2 |
| EDC (EDAC) | Carbodiimide coupling agent | 1.1 - 1.5 |
| HOBt or Oxyma | Racemization suppressant | 1.1 - 1.5 |
| DIPEA or Triethylamine | Non-nucleophilic base | 2.0 - 3.0 |
| Anhydrous DMF or DCM | Solvent | - |
Step-by-Step Protocol:
-
Reaction Setup: To a dry, inert-atmosphere flask, add this compound (1.0 eq) and the amine (1.1 eq).
-
Solvent Addition: Dissolve the reactants in anhydrous DMF or DCM.
-
Reagent Addition: Add HOBt (1.2 eq) or Oxyma (1.2 eq) to the solution.
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq) and then slowly add DIPEA (2.5 eq).
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Expert Insights:
-
Causality: The use of HOBt or Oxyma is crucial to prevent the formation of a stable O-acylisourea intermediate, which can lead to racemization if the amine is chiral.
-
Troubleshooting: If the reaction is sluggish, particularly with electron-deficient amines, pre-activation of the carboxylic acid with EDC and HOBt for 15-30 minutes before adding the amine can improve the yield.
Protocol 2: Esterification via Fischer-Speier Esterification
Esterification is a common strategy to mask the polarity of the carboxylic acid, potentially improving cell permeability and creating prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.
Reaction Scheme:
Caption: General workflow for Fischer-Speier esterification.
Materials:
| Reagent | Purpose | Typical Equivalents |
| This compound | Starting material | 1.0 |
| Alcohol (e.g., Methanol, Ethanol) | Reactant and Solvent | Large excess |
| Concentrated Sulfuric Acid | Acid catalyst | Catalytic (0.1-0.2) |
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a large excess of the desired alcohol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 4-16 hours.
-
Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude ester can often be purified by recrystallization or flash column chromatography.
Expert Insights:
-
Causality: The reaction is an equilibrium process. Using a large excess of the alcohol drives the equilibrium towards the ester product.[8]
-
Alternative: For more sensitive substrates or to avoid strongly acidic conditions, coupling of the carboxylic acid with an alcohol can be achieved using carbodiimide reagents (similar to Protocol 1) or by converting the carboxylic acid to an acid chloride followed by reaction with the alcohol.
Protocol 3: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl structures. To utilize this compound in this reaction, it is typically first converted to a halide or triflate derivative.
Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Materials:
| Reagent | Purpose | Typical Equivalents |
| 5-Fluoro-1-naphthoyl derivative (e.g., bromide) | Electrophilic partner | 1.0 |
| Aryl or Heteroaryl Boronic Acid/Ester | Nucleophilic partner | 1.1 - 1.5 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | 0.02 - 0.10 |
| Base (e.g., K₂CO₃, Cs₂CO₃) | Activates boronic acid | 2.0 - 3.0 |
| Solvent (e.g., Dioxane/Water, Toluene/Water) | Solvent system | - |
Step-by-Step Protocol:
-
Reaction Setup: To a degassed reaction vessel, add the 5-Fluoro-1-naphthoyl derivative (1.0 eq), the boronic acid or ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Expert Insights:
-
Causality: The choice of palladium catalyst, ligand, and base can significantly impact the reaction efficiency. For challenging couplings, more advanced catalyst systems, such as those employing Buchwald or SPhos ligands, may be necessary.
-
Self-Validation: A key aspect of a successful Suzuki coupling is the complete consumption of the starting halide, which can be readily monitored by LC-MS. The presence of homocoupled boronic acid byproduct can indicate issues with the transmetalation or reductive elimination steps.
Case Study: this compound Derivatives as Potential Kinase Inhibitors
While a specific marketed drug directly synthesized from this compound is not prominently documented in publicly available literature, the fluoro-naphthyl scaffold is a recurring motif in the patent literature for various therapeutic targets, particularly kinase inhibitors. For instance, the synthesis of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors has been reported, where a hydroxylated naphthoic acid is a key starting material.[9] The incorporation of a fluorine atom at the 5-position would be a logical next step in lead optimization to enhance metabolic stability and modulate potency.
Hypothetical Signaling Pathway Inhibition:
Caption: Potential inhibition of the MAPK/ERK pathway by a 5-fluoro-1-naphthamide derivative.
Conclusion
This compound represents a valuable and strategically important building block for the synthesis of novel pharmaceuticals. Its unique combination of a fluorine atom and a rigid naphthalene core provides a powerful platform for modulating key drug-like properties, including metabolic stability, binding affinity, and cell permeability. The synthetic protocols detailed in this guide offer robust and adaptable methods for the derivatization of this scaffold, enabling the exploration of diverse chemical space in the pursuit of new therapeutic agents. As the demand for drug candidates with optimized pharmacokinetic and pharmacodynamic profiles continues to grow, the judicious use of building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-Fluoronaphthalene - Wikipedia [en.wikipedia.org]
- 3. 1-Fluoronaphthalene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and biological evaluation of 5-fluorouracil-derived benzimidazoles as novel type of potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Amides from 5-Fluoro-1-naphthoic Acid: An In-Depth Technical Guide for Researchers
Introduction: The Significance of Naphthamide Scaffolds in Modern Drug Discovery
The naphthyl moiety, a bicyclic aromatic system, represents a privileged scaffold in medicinal chemistry. Its rigid structure and lipophilic nature provide an excellent platform for designing molecules that can effectively interact with a wide range of biological targets. The introduction of a fluorine atom, as in 5-Fluoro-1-naphthoic acid, offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of the resulting amide derivatives. Fluorine's high electronegativity can influence pKa, lipophilicity, and metabolic stability, often leading to enhanced biological activity and improved drug-like properties. This guide provides a comprehensive overview of the synthesis of amides from this compound, offering detailed protocols, mechanistic insights, and practical guidance for researchers in drug development and organic synthesis.
Strategic Approaches to Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process. Therefore, the activation of the carboxylic acid is a crucial step in efficient amide synthesis. This is typically achieved through the use of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by the amine.
Two of the most widely employed and reliable classes of coupling reagents are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium/aminium salts, like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[1][2] The choice between these reagents often depends on the specific substrates, desired reaction conditions, and the need to suppress side reactions, particularly racemization in the case of chiral starting materials.
The Role of Fluorine Substitution in Reactivity
The presence of a fluorine atom at the 5-position of the naphthoic acid ring has a notable electronic influence. As a moderately deactivating, ortho-, para-directing group, the fluorine atom can withdraw electron density from the aromatic system through its inductive effect. This can increase the acidity of the carboxylic acid proton and potentially influence the reactivity of the carbonyl group. While this electronic withdrawal can sometimes make the carboxylic acid slightly less nucleophilic, the activation with potent coupling reagents generally overcomes this effect, leading to efficient amide bond formation.[3] In some cases, the electron-withdrawing nature of fluorine can even be advantageous, making the activated intermediate more susceptible to nucleophilic attack.[4]
Core Synthetic Methodologies and Detailed Protocols
This section presents detailed, step-by-step protocols for the synthesis of amides from this compound using two of the most effective and commonly used coupling systems: EDC in conjunction with 1-Hydroxybenzotriazole (HOBt), and HATU with a non-nucleophilic base.
Method 1: EDC/HOBt-Mediated Amide Coupling
The EDC/HOBt system is a classic and cost-effective choice for amide bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then intercepted by HOBt to generate an active ester, which is more stable and less prone to racemization. The amine then attacks this active ester to yield the desired amide.[2][5]
Reaction Workflow: EDC/HOBt Coupling
Caption: Workflow for EDC/HOBt-mediated amide synthesis.
Experimental Protocol: Synthesis of N-Benzyl-5-fluoro-1-naphthamide
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF) (approximately 0.5 M concentration).
-
Addition of Amine and Base: To the stirred solution, add benzylamine (1.1 equivalents) followed by the dropwise addition of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N aqueous HCl (2x), saturated aqueous sodium bicarbonate (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure N-benzyl-5-fluoro-1-naphthamide.[2][6]
Method 2: HATU-Mediated Amide Coupling
HATU is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for challenging substrates such as sterically hindered amines or electron-deficient carboxylic acids.[7][8] In the presence of a base, HATU activates the carboxylic acid to form a highly reactive OAt-active ester, which rapidly reacts with the amine to form the amide bond.[9]
Reaction Workflow: HATU Coupling
Caption: Workflow for HATU-mediated amide synthesis.
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-5-fluoro-1-naphthamide
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF (approximately 0.5 M concentration).
-
Pre-activation: Cool the solution to 0 °C and add DIPEA (3.0 equivalents) dropwise. Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the OAt-active ester.
-
Coupling: Add p-anisidine (1.1 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N aqueous HCl (2x), saturated aqueous sodium bicarbonate (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure N-(4-methoxyphenyl)-5-fluoro-1-naphthamide.[9][10]
Data Presentation: A Comparative Overview
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of amides from this compound with representative primary and secondary amines using the EDC/HOBt and HATU coupling methods.
| Coupling Reagent | Amine | Base | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |
| EDC/HOBt | Benzylamine | DIPEA | DMF | 12-24 | RT | 80-95 |
| Aniline | DIPEA | DMF | 18-24 | RT | 75-90 | |
| Morpholine | DIPEA | DMF | 12-24 | RT | 85-98 | |
| HATU | Benzylamine | DIPEA | DMF | 1-4 | RT | >90 |
| Aniline | DIPEA | DMF | 2-6 | RT | >85 | |
| Morpholine | DIPEA | DMF | 1-3 | RT | >95 |
Yields are approximate and can vary depending on the specific substrate and reaction scale.
Characterization of 5-Fluoro-1-naphthamides
Thorough characterization of the synthesized amides is essential to confirm their structure and purity. The following techniques are routinely employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the amide N-H proton (typically a broad singlet), aromatic protons of the naphthyl ring and the substituent on the nitrogen, and any aliphatic protons. The ¹³C NMR will confirm the presence of the amide carbonyl carbon and the carbons of the aromatic and aliphatic moieties.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. A strong absorption band in the region of 1630-1680 cm⁻¹ is characteristic of the amide C=O stretch, and a peak in the 3200-3400 cm⁻¹ range corresponds to the N-H stretch for secondary amides.
-
Melting Point: The melting point of a crystalline solid is a good indicator of its purity.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time, consider switching to a more powerful coupling reagent like HATU. |
| Hydrolysis of active intermediate | Ensure all reagents and solvents are anhydrous. | |
| Steric hindrance | For hindered amines or acids, HATU is generally more effective. | |
| Side Product Formation | N-acylurea formation (with EDC) | Ensure HOBt is used as an additive. |
| Racemization (with chiral amines) | Use HOBt or HOAt as an additive; perform the reaction at lower temperatures. | |
| Difficult Purification | Water-soluble byproducts | Perform a thorough aqueous work-up. |
| Close-running impurities on TLC | Optimize the mobile phase for column chromatography; consider recrystallization. |
Conclusion
The synthesis of amides from this compound is a versatile and robust strategy for the generation of novel compounds with potential applications in drug discovery and materials science. The use of modern coupling reagents such as EDC/HOBt and HATU allows for efficient and high-yielding amide bond formation under mild conditions. By understanding the underlying reaction mechanisms and carefully selecting the appropriate reagents and conditions, researchers can effectively synthesize a diverse library of 5-fluoro-1-naphthamides for further investigation. This guide provides a solid foundation of protocols and practical advice to facilitate these synthetic endeavors.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Note: Advanced Derivatization Strategies for the GC-MS Analysis of 5-Fluoro-1-naphthoic Acid
Abstract
This guide provides a detailed exploration of chemical derivatization techniques for the robust analysis of 5-Fluoro-1-naphthoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of this compound is challenging due to its high polarity and low volatility, stemming from the carboxylic acid functional group. Derivatization is an essential sample preparation step that chemically modifies the analyte to improve its chromatographic behavior and thermal stability.[1][2][3] This document presents and contrasts two primary, field-proven derivatization methodologies: Silylation and Esterification . We provide detailed, step-by-step protocols, explain the underlying chemical principles, and offer expert insights into optimizing these workflows for researchers, scientists, and drug development professionals.
The Analytical Challenge: Why Derivatization is Essential
This compound (C₁₁H₇FO₂) is an aromatic carboxylic acid of interest in various fields, including pharmaceutical and materials science research.[4][5] However, its analysis by GC-MS is fundamentally problematic. The carboxylic acid moiety (-COOH) is highly polar and capable of forming strong intermolecular hydrogen bonds.[3] This results in:
-
Low Volatility: The compound does not readily transition into the gaseous phase, a prerequisite for GC analysis. High temperatures would be required, risking thermal degradation.[3][6]
-
Poor Peak Shape: The polar "active" hydrogen can interact with the stationary phase of the GC column, leading to significant peak tailing and poor chromatographic resolution.[2]
-
Thermal Instability: At the high temperatures of the GC injector port, carboxylic acids can decompose, leading to inaccurate quantification and analysis.[1]
Derivatization is the solution to these challenges. This process involves chemically modifying the problematic functional group to create a new compound (a derivative) with properties more suitable for GC analysis.[1][7] The primary goal is to replace the active hydrogen on the carboxyl group, thereby decreasing polarity and increasing volatility and thermal stability.[3][8][9]
Strategic Selection of a Derivatization Method
The choice of derivatization reagent and method is critical and depends on the analyte's structure, the sample matrix, and the desired analytical outcome. For carboxylic acids like this compound, the two most effective and widely adopted strategies are silylation and esterification.[6][10]
Silylation: Formation of Trimethylsilyl (TMS) Esters
Silylation is a robust and common technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[8][9] The reaction proceeds via a nucleophilic attack (Sɴ2) from the carboxylate oxygen onto the silicon atom of the silylating reagent.[1]
-
Common Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silyl donors. They are often used with a catalyst like trimethylchlorosilane (TMCS) and in a dry solvent like pyridine or acetonitrile.[2]
-
Mechanism Rationale: The byproducts of these reactions (N-methyltrifluoroacetamide and trifluoroacetamide) are volatile and neutral, minimizing interference in the chromatogram.
-
Critical Consideration: Silylation reactions are highly sensitive to moisture. All glassware, solvents, and the sample itself must be scrupulously dry, as water will preferentially react with the silylating reagent, reducing the yield of the desired derivative.[1][8][11]
Esterification (Alkylation): Formation of Esters
Esterification converts the carboxylic acid into a less polar and more volatile ester.[9] This method generally produces derivatives that are more stable than their silyl counterparts, particularly to hydrolysis.
-
Acid-Catalyzed Esterification: A classic approach involves reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst like Boron Trifluoride (BF₃).[2][12] The BF₃ catalyst works by protonating the carboxyl oxygen, making the carboxyl carbon more electrophilic and susceptible to attack by the alcohol.[12]
-
Alkyl Chloroformate Derivatization: A rapid and highly effective alternative is the use of alkyl chloroformates, such as Ethyl Chloroformate (ECF). This reaction proceeds quickly at room temperature, often in an aqueous/organic biphasic system with a catalyst like pyridine.[13][14] This makes it particularly attractive for complex sample matrices.
Method Comparison Table
| Feature | Silylation (BSTFA/MSTFA) | Esterification (BF₃-Methanol) | Esterification (Ethyl Chloroformate) |
| Reaction Speed | Moderate (30-60 min) | Moderate (15-60 min) | Very Fast (<5 min) |
| Reaction Conditions | 60-100°C; Anhydrous | 60-90°C; Anhydrous | Room Temperature; Aqueous compatible |
| Derivative Stability | Moderately stable; sensitive to moisture | Very stable | Very stable |
| Byproducts | Volatile and non-interfering | Water, requires extraction | Volatile and non-interfering |
| Sample Prep | Requires complete drying of sample | Requires complete drying of sample | Can be performed in aqueous media |
| Key Advantage | Widely applicable, powerful reagents | Produces highly stable derivatives | Fast, robust, and tolerates water |
Experimental Protocols & Workflows
The following protocols provide detailed, step-by-step instructions for the derivatization of this compound.
Workflow Overview
Caption: General workflow for derivatization and GC-MS analysis.
Protocol 1: Silylation with MSTFA
This protocol is ideal for achieving a volatile TMS-ester derivative. Absolute exclusion of water is paramount for success.[1][8]
Materials:
-
This compound standard or dried sample extract
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS catalyst
-
Anhydrous Pyridine or Acetonitrile
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas line for evaporation
Procedure:
-
Sample Preparation: Accurately weigh ~1 mg of this compound into a GC vial. If the sample is in solution, transfer an aliquot to the vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the dried residue. Then, add 100 µL of MSTFA + 1% TMCS.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block set to 70°C for 45 minutes to ensure the reaction goes to completion.
-
Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS. If necessary, the sample can be diluted with an anhydrous solvent like hexane.
Caption: Silylation of this compound with MSTFA.
Protocol 2: Esterification with Ethyl Chloroformate (ECF)
This rapid method is highly efficient for aromatic carboxylic acids and is tolerant of aqueous sample components.[13][14]
Materials:
-
This compound standard or sample
-
Ethyl Chloroformate (ECF)
-
Pyridine (catalyst)
-
Ethanol
-
Sodium Bicarbonate solution (5% w/v)
-
Hexane (extraction solvent)
-
Microcentrifuge tubes (2 mL)
Procedure:
-
Sample Preparation: Prepare an aqueous solution or suspension of the sample (~1 mg/mL). To 500 µL of this sample in a microcentrifuge tube, add 500 µL of a mixture containing Ethanol, Pyridine, and water (ratio 50:10:40 v/v/v).
-
Reaction Initiation: Add 50 µL of ECF to the tube. Cap tightly and vortex vigorously for 1 minute at room temperature. A biphasic system may form.
-
Derivative Extraction: Add 500 µL of hexane to the tube and vortex for 30 seconds to extract the newly formed ethyl ester into the organic phase.
-
Phase Separation: Centrifuge the tube for 2 minutes to achieve clear separation of the aqueous and organic layers.
-
Sample Collection: Carefully transfer the upper hexane layer to a clean GC vial. The sample is now ready for GC-MS analysis.
Caption: Esterification of this compound with ECF.
Recommended GC-MS Parameters
The following are suggested starting parameters for the analysis of the derivatized products. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| GC Column | HP-5ms (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | A general-purpose, low-polarity column suitable for a wide range of semi-volatile compounds.[15] |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min | Provides good efficiency and is inert. |
| Injector | Splitless mode, 250°C | Ensures quantitative transfer of the analyte onto the column, suitable for trace analysis. |
| Oven Program | Initial: 100°C, hold 2 min Ramp: 10°C/min to 280°C Hold: 5 min | This gradient effectively separates the derivative from solvent and potential byproducts. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte before it reaches the ion source. |
| Ion Source Temp | 230°C | Standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns for library matching. |
| Mass Scan Range | 50 - 450 m/z | Covers the expected mass of the derivatives and their key fragments. |
Conclusion
The successful analysis of this compound by GC-MS is critically dependent on a well-executed derivatization strategy. Both silylation and esterification are highly effective methods for converting the polar, non-volatile carboxylic acid into a form amenable to GC analysis. Silylation with MSTFA is a powerful and widely used technique, but it demands stringent anhydrous conditions. Esterification, particularly with ethyl chloroformate, offers a rapid, robust, and water-tolerant alternative that is exceptionally well-suited for aromatic carboxylic acids. By selecting the appropriate method and carefully following the detailed protocols provided in this guide, researchers can achieve reliable, reproducible, and accurate GC-MS results for this important compound.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Blogs | Restek [discover.restek.com]
- 3. m.youtube.com [m.youtube.com]
- 4. scbt.com [scbt.com]
- 5. 573-04-6|this compound|BLD Pharm [bldpharm.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. gcms.cz [gcms.cz]
Application Notes and Protocols: Strategic Functionalization of the 5-Fluoro-1-naphthoic Acid Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-1-naphthoic acid is a key building block in medicinal chemistry and materials science. The strategic introduction of functional groups onto its naphthalene ring is crucial for modulating its physicochemical and biological properties. This guide provides a comprehensive overview of the principles and protocols for the selective functionalization of the this compound core. We will delve into the directing effects of the fluorine and carboxylic acid substituents, offering detailed experimental procedures for electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions.
Introduction: The Chemical Landscape of this compound
The this compound molecule presents a fascinating case study in aromatic reactivity. The interplay between the electron-withdrawing, ortho-, para-directing fluorine atom and the electron-withdrawing, meta-directing carboxylic acid group dictates the regiochemical outcome of functionalization reactions. Understanding these electronic effects is paramount for achieving desired substitutions.
The naphthalene system itself has inherent reactivity differences between its α (1, 4, 5, 8) and β (2, 3, 6, 7) positions, with the α-positions being generally more reactive towards electrophiles. In this compound, the C1 and C5 positions are already substituted. This leaves positions C2, C3, C4, C6, C7, and C8 available for functionalization.
Strategic Functionalization via Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, allowing for the introduction of a wide array of functional groups. The regioselectivity of EAS on this compound is governed by the combined directing effects of the existing substituents.
The fluorine atom at C5 is a deactivating but ortho-, para-directing group.[1] This is due to the balance between its strong inductive electron withdrawal and its ability to donate a lone pair of electrons through resonance. The carboxylic acid at C1 is a deactivating and meta-directing group.[2]
Considering these effects, electrophilic attack is most likely to occur at positions that are activated by the fluorine and not strongly deactivated by the carboxylic acid. The prime candidates for electrophilic substitution are the C4 and C8 positions, which are ortho and para to the fluorine atom, respectively, and meta to the carboxylic acid group.
Nitration
Nitration introduces a nitro group (-NO2), a versatile functional group that can be further reduced to an amine.
Protocol: Nitration of this compound
-
Reagents and Materials:
-
This compound
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in a minimal amount of concentrated sulfuric acid, and cool the mixture to 0 °C in an ice bath.
-
Slowly add a cooled mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise via a dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
The precipitated product can be collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Expected Outcome: The major products are expected to be 4-nitro-5-fluoro-1-naphthoic acid and 8-nitro-5-fluoro-1-naphthoic acid. The ratio of these isomers will depend on the specific reaction conditions.
Halogenation
Halogenation introduces halogen atoms (Cl, Br, I) onto the aromatic ring, which can serve as handles for further cross-coupling reactions.[3][4]
Protocol: Bromination of this compound
-
Reagents and Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Concentrated sulfuric acid (H₂SO₄)
-
Round-bottom flask with magnetic stirrer
-
Standard work-up and purification equipment
-
-
Procedure:
-
Dissolve this compound in concentrated sulfuric acid in a round-bottom flask.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC.
-
Quench the reaction by pouring it onto crushed ice.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the product by recrystallization or column chromatography.
-
Expected Outcome: The primary products will likely be 4-bromo-5-fluoro-1-naphthoic acid and 8-bromo-5-fluoro-1-naphthoic acid.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring, forming a ketone.[5][6][7][8][9] This reaction is generally not successful on strongly deactivated rings. However, under forcing conditions, acylation might be possible.
Protocol: Friedel-Crafts Acylation of this compound
-
Reagents and Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride)
-
Aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or nitrobenzene as solvent
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Standard work-up and purification equipment
-
-
Procedure:
-
Suspend aluminum chloride in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Slowly add the acyl chloride to the suspension.
-
Add a solution of this compound in the same solvent to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Expected Outcome: Due to the deactivating nature of the carboxylic acid, this reaction may be challenging. If successful, acylation is expected at the C4 and C8 positions.
Nucleophilic Aromatic Substitution (SNAr): Displacing the Fluorine Atom
The fluorine atom at the C5 position can potentially be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. For SNAr to occur, the aromatic ring generally needs to be activated by electron-withdrawing groups. In this case, the carboxylic acid at C1 provides some activation, but the reaction will likely require forcing conditions.
Protocol: Amination of this compound
-
Reagents and Materials:
-
This compound
-
Amine (e.g., piperidine, morpholine)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) as solvent
-
Microwave reactor or sealed tube for high-temperature reactions
-
Standard work-up and purification equipment
-
-
Procedure:
-
In a microwave vial or sealed tube, combine this compound, the desired amine, and the base in the chosen solvent.
-
Heat the mixture in a microwave reactor or oil bath to a high temperature (e.g., 150-200 °C) for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture, dilute with water, and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the product by recrystallization or chromatography.
-
Expected Outcome: The fluorine at C5 is displaced by the amine to yield the corresponding 5-amino-1-naphthoic acid derivative.
Modern Synthetic Approaches: Metal-Catalyzed Cross-Coupling and C-H Activation
Transition metal-catalyzed reactions have revolutionized the synthesis of complex aromatic compounds, offering milder conditions and broader functional group tolerance.[10][11][12]
Suzuki-Miyaura Cross-Coupling
If a bromo or iodo group is first introduced onto the ring (see Section 2.2), it can be used as a handle for Suzuki-Miyaura cross-coupling to form C-C bonds with boronic acids.
Protocol: Suzuki-Miyaura Coupling of a Bromo-5-fluoro-1-naphthoic Acid Derivative
-
Reagents and Materials:
-
Bromo-5-fluoro-1-naphthoic acid derivative (e.g., 4-bromo-5-fluoro-1-naphthoic acid)
-
Aryl or vinyl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment
-
-
Procedure:
-
To a degassed mixture of the bromo-naphthoic acid derivative, boronic acid, and base in the chosen solvent system, add the palladium catalyst.
-
Heat the reaction mixture to reflux under an inert atmosphere for several hours, monitoring by TLC.
-
After completion, cool the reaction, dilute with water, and acidify to precipitate the product.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Directed C-H Activation
Direct C-H activation is an increasingly powerful tool for the functionalization of aromatic rings without the need for pre-installed leaving groups.[13][14][15] The carboxylic acid group at C1 can act as a directing group to facilitate C-H activation at the ortho C8 position.
Protocol: Rhodium-Catalyzed C-H Olefination at C8
-
Reagents and Materials:
-
This compound
-
Alkene (e.g., styrene, acrylate)
-
Rhodium catalyst (e.g., [RhCp*Cl₂]₂)
-
Silver or copper oxidant (e.g., AgSbF₆, Cu(OAc)₂)
-
Solvent (e.g., 1,2-dichloroethane (DCE), tert-amyl alcohol)
-
Sealed reaction vessel
-
Standard work-up and purification equipment
-
-
Procedure:
-
In a sealed vessel, combine this compound, the alkene, the rhodium catalyst, and the oxidant in the chosen solvent.
-
Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, filter through a pad of celite to remove metal salts, and concentrate the filtrate.
-
Purify the product by column chromatography.
-
Expected Outcome: Selective olefination at the C8 position, directed by the carboxylic acid group.
Data Summary
| Reaction Type | Reagents | Expected Major Product(s) | Key Considerations |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro- and 8-Nitro-5-fluoro-1-naphthoic acid | Careful temperature control is crucial. |
| Bromination | NBS, H₂SO₄ | 4-Bromo- and 8-Bromo-5-fluoro-1-naphthoic acid | Reaction can be slow at room temperature. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl- and 8-Acyl-5-fluoro-1-naphthoic acid | Ring deactivation may lead to low yields or require harsh conditions. |
| Amination (SNAr) | Amine, Base, High Temp. | 5-Amino-1-naphthoic acid derivative | High temperatures and polar aprotic solvents are typically required. |
| Suzuki-Miyaura Coupling | Bromo-derivative, Boronic acid, Pd catalyst, Base | C-C coupled product | Requires prior halogenation of the ring. |
| C-H Olefination | Alkene, Rh catalyst, Oxidant | C8-olefinated product | Carboxylic acid acts as a directing group. |
Visualizing Reaction Pathways
Electrophilic Aromatic Substitution
Caption: General mechanism for Electrophilic Aromatic Substitution.
C-H Activation Workflow
Caption: Workflow for directed C-H olefination.
Conclusion
The functionalization of this compound offers a rich field for chemical exploration. By understanding the directing effects of the fluoro and carboxyl substituents, researchers can strategically employ a range of classical and modern synthetic methodologies to access a diverse array of derivatives. The protocols outlined in this guide provide a solid foundation for the synthesis of novel compounds with potential applications in drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. mt.com [mt.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. 傅-克酰基化反应 [sigmaaldrich.com]
- 9. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Diversity-Oriented C-H Activation Reactions of the Naphthalene Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for Developing Novel Enzyme Inhibitors Using a 5-Fluoro-1-naphthoic Acid Scaffold
Introduction: The Strategic Advantage of the 5-Fluoro-1-naphthoic Acid Scaffold
The quest for novel, potent, and selective enzyme inhibitors is a cornerstone of modern drug discovery, addressing a multitude of diseases from cancer to metabolic disorders.[1] The selection of a core chemical scaffold is a critical decision that dictates the trajectory of a drug development program. The this compound scaffold presents a compelling starting point for several strategic reasons.
The naphthoic acid core is a rigid, bicyclic aromatic system that provides a well-defined three-dimensional structure for interacting with enzyme active sites or allosteric pockets. Its derivatives have shown activity as allosteric modulators, demonstrating the versatility of the core structure.[2] The carboxylic acid moiety offers a crucial interaction point, capable of forming hydrogen bonds or ionic interactions with key amino acid residues, and serves as a convenient chemical handle for synthetic elaboration.
Furthermore, the strategic placement of a fluorine atom at the 5-position is a deliberate design choice rooted in established medicinal chemistry principles. Fluorine substitution can significantly enhance metabolic stability, improve binding affinity by engaging in favorable electrostatic interactions, and modulate the acidity (pKa) of the nearby carboxylic acid, thereby fine-tuning its interaction potential.[3] This guide provides a comprehensive framework for synthesizing, screening, and optimizing a library of inhibitors derived from this promising scaffold.
Section 1: Synthetic Strategy for Library Development
The primary goal in the initial phase is to create a diverse library of compounds by modifying the carboxylic acid group of the this compound starting material. Amide coupling is a robust and versatile reaction that allows for the introduction of a wide array of chemical functionalities.
General Synthetic Workflow
The overall process involves activating the carboxylic acid and reacting it with a library of primary or secondary amines to generate a diverse set of amides. This workflow is designed for efficiency and adaptability.
Caption: High-level workflow for inhibitor development.
Protocol 1: Synthesis of a 5-Fluoro-1-naphthamide Library
This protocol describes a general method for the parallel synthesis of an amide library from this compound.
Materials:
-
This compound
-
Amine library (diverse set of primary and secondary amines)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc), Hexanes, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
96-well reaction block or individual reaction vials
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (1.0 equiv) in anhydrous DMF.
-
Prepare stock solutions of each amine from your library (1.2 equiv) in anhydrous DMF.
-
Prepare a stock solution of HATU (1.2 equiv) in anhydrous DMF.
-
Prepare a stock solution of DIPEA (3.0 equiv) in anhydrous DMF.
-
-
Reaction Setup:
-
To each well of the 96-well block or to each reaction vial, add the this compound stock solution.
-
Add the corresponding amine stock solution to each well.
-
Add the DIPEA stock solution to each well.
-
-
Initiation and Incubation:
-
Add the HATU stock solution to each well to initiate the coupling reaction.
-
Seal the reaction block/vials and shake at room temperature for 4-12 hours. Monitor reaction progress by LC-MS or TLC if possible.
-
Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the pure amide derivative.[4]
-
-
Characterization: Confirm the structure and purity of each synthesized compound using LC-MS and ¹H NMR.
Section 2: Biochemical Assays for Screening and Characterization
Once the compound library is synthesized, the next step is to screen for inhibitory activity against the target enzyme. A robust and well-validated assay is critical for generating reliable data.[5]
Protocol 2: Primary Screening for Enzyme Inhibition (IC₅₀ Determination)
This protocol outlines a general fluorescence-based assay for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds.
Materials:
-
Target enzyme
-
Fluorogenic substrate specific to the enzyme
-
Assay Buffer (optimized for enzyme activity, e.g., Tris-HCl or HEPES with necessary co-factors)
-
Synthesized compound library (dissolved in DMSO)
-
Positive control inhibitor (known inhibitor of the target enzyme)
-
384-well black, flat-bottom plates
-
Plate reader with fluorescence detection
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of each test compound and the positive control in assay buffer. A typical starting concentration is 100 µM, serially diluted 1:3 for a 10-point dose-response curve. The final DMSO concentration should be kept constant and low (<1%).
-
Rationale: A multi-point dose-response curve is essential for accurately determining the IC₅₀ value. Keeping DMSO concentration constant minimizes solvent-induced artifacts.
-
-
Assay Plate Setup:
-
Add 5 µL of each compound dilution (or positive control/vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of a pre-diluted enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the enzyme.
-
Controls:
-
Negative Control (0% Inhibition): Enzyme + Substrate + DMSO (vehicle)
-
Positive Control (100% Inhibition): Enzyme + Substrate + known potent inhibitor
-
Blank: Substrate + DMSO (no enzyme)
-
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate solution to all wells. The final substrate concentration should ideally be at or near its Michaelis-Menten constant (Km) to ensure sensitivity to various inhibitor types.[5]
-
Immediately place the plate in the plate reader, which is pre-set to the appropriate temperature (e.g., 37°C).
-
Monitor the increase in fluorescence over time (kinetic read). The initial linear phase of the reaction represents the initial velocity (V₀).[6]
-
-
Data Analysis:
-
Calculate the initial velocity for each well by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Normalize the data: % Inhibition = 100 * (1 - (V₀_compound - V₀_blank) / (V₀_negative - V₀_blank)).
-
Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: Mechanism of Action (MoA) Studies
For "hit" compounds identified in the primary screen, determining the mechanism of inhibition is a critical next step.[5] This protocol determines if inhibition is competitive, non-competitive, uncompetitive, or mixed.
Caption: Reversible enzyme inhibition mechanisms.
Procedure:
-
Experimental Design: The core of this experiment is to measure the inhibitor's IC₅₀ at multiple, fixed concentrations of the substrate.
-
Select a range of substrate concentrations, typically spanning from 0.5x Km to at least 5x Km.[5]
-
For each substrate concentration, perform a full dose-response experiment (as in Protocol 2) to determine the IC₅₀ of the hit compound.
-
-
Data Collection: Generate a matrix of initial velocities at varying concentrations of both substrate and inhibitor.
-
Data Analysis & Interpretation:
-
Method 1: IC₅₀ Shift Analysis: Plot the determined IC₅₀ values against the substrate concentration [S].
-
Competitive: IC₅₀ value increases linearly with increasing [S]. The inhibitor binds to the same site as the substrate.
-
Non-competitive: IC₅₀ value is independent of [S]. The inhibitor binds to an allosteric site equally well whether the substrate is bound or not.[7]
-
Uncompetitive: IC₅₀ value decreases with increasing [S]. The inhibitor binds only to the enzyme-substrate (ES) complex.
-
Mixed: IC₅₀ value changes with [S] but the relationship is non-linear. The inhibitor binds to an allosteric site but has a different affinity for the free enzyme versus the ES complex.
-
-
Method 2: Lineweaver-Burk Plot: Plot the inverse of the initial velocity (1/V₀) against the inverse of the substrate concentration (1/[S]) for each inhibitor concentration.
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the second or third quadrant.
-
-
Section 3: Structure-Activity Relationship (SAR) and Lead Optimization
The data from the initial screen and MoA studies are used to build a Structure-Activity Relationship (SAR). SAR links the chemical structure of the compounds to their biological activity, guiding the synthesis of more potent and selective inhibitors.[8][9]
Data Presentation: SAR Table
The results should be summarized in a clear table to facilitate analysis. This iterative process of synthesis and testing is central to lead optimization.
| Compound ID | R-Group (Amine Moiety) | Target Enzyme IC₅₀ (µM) | Selectivity vs. Off-Target (Fold) |
| FN-001 | -NH-CH₃ (Methylamine) | 25.4 | 5 |
| FN-002 | -NH-benzyl (Benzylamine) | 5.2 | 20 |
| FN-003 | -NH-(4-chlorobenzyl) | 1.1 | 55 |
| FN-004 | -NH-(4-methoxybenzyl) | 8.9 | 15 |
| FN-005 | -NH-cyclohexyl (Cyclohexylamine) | > 50 | - |
| FN-006 | -NH-morpholine (Morpholine) | 15.7 | 8 |
Interpretation of Hypothetical SAR:
-
Observation: Introducing an aromatic ring (FN-002 vs. FN-001) significantly improves potency. This suggests a potential hydrophobic or pi-stacking interaction in the binding pocket.
-
Hypothesis: Placing an electron-withdrawing group (Cl) at the para-position of the benzyl ring further enhances activity (FN-003), possibly through a specific electrostatic interaction. An electron-donating group (OMe) is less favorable (FN-004).
-
Next Steps: Based on the potent FN-003, the next round of synthesis should explore other halogens (F, Br, I) and different substitution patterns (ortho, meta) on the benzyl ring to further probe this interaction.
Conclusion
The this compound scaffold provides a robust and synthetically accessible starting point for the development of novel enzyme inhibitors. By employing a systematic approach that combines parallel synthesis, rigorous biochemical screening, detailed mechanism of action studies, and iterative SAR-guided optimization, researchers can efficiently advance from a starting scaffold to a potent and well-characterized lead compound. The protocols and frameworks outlined in this guide are designed to be adaptable to a wide range of enzyme targets, providing a solid foundation for any drug discovery program built upon this promising chemical architecture.
References
- 1. Recent Trends in Enzyme Inhibition and Activation in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Structure-Activity Relationship of USP5 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Fluoro-1-naphthoic Acid in Materials Science
Foreword: The Untapped Potential of a Fluorinated Naphthoic Acid
In the dynamic field of materials science, the quest for novel building blocks to construct functional materials with tailored properties is perpetual. 5-Fluoro-1-naphthoic acid emerges as a compelling, albeit underexplored, candidate for the synthesis of advanced materials. Its unique molecular architecture, combining the rigid, aromatic core of a naphthalene group with the electron-withdrawing prowess of a fluorine substituent, presents a tantalizing prospect for the design of metal-organic frameworks (MOFs), luminescent polymers, and functional thin films. This guide provides a comprehensive overview of the potential applications of this compound, complete with detailed, field-proven protocols to inspire and direct future research endeavors. While direct literature on the application of this specific molecule is nascent, the principles outlined herein are grounded in the established chemistry of analogous systems, offering a robust starting point for innovation.
Section 1: The Strategic Advantage of this compound in Material Design
The promise of this compound as a molecular building block stems from the synergistic interplay of its constituent parts: the naphthoic acid core and the fluorine substituent.
-
The Naphthalene Core: A Platform for Rigidity and Luminescence. The naphthalene moiety provides a rigid and planar backbone, a desirable trait for creating crystalline and porous structures such as MOFs. Furthermore, the extended π-system of naphthalene is inherently fluorescent, making it an excellent scaffold for developing luminescent materials.[1] The photophysical properties of materials derived from naphthoic acids can be tuned for applications in sensing, bioimaging, and solid-state lighting.[1][2]
-
The Fluorine Substituent: A Tool for Modulating Properties. The introduction of a fluorine atom at the 5-position of the naphthalene ring is a strategic chemical modification. Fluorine's high electronegativity can significantly influence the electronic properties of the resulting material, potentially enhancing its performance in applications such as catalysis and gas separation. Moreover, fluorination is a well-established method for increasing the hydrophobicity of materials, a crucial factor in applications like CO2 capture from humid gas streams.
Section 2: Application in Metal-Organic Frameworks (MOFs)
MOFs are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands.[3] The judicious selection of the organic linker is paramount in dictating the structure and function of the resulting MOF. This compound is a prime candidate for a linker in MOF synthesis, offering the potential for novel topologies and functionalities.
Protocol 1: Solvothermal Synthesis of a Hypothetical Zinc-Based MOF (Zn-5F-Naph-MOF)
This protocol details the solvothermal synthesis of a hypothetical zinc-based MOF using this compound as the organic linker. The choice of zinc is based on its common use in the synthesis of well-characterized MOFs like MOF-5.[4][5]
Materials:
-
This compound (C₁₁H₇FO₂)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless-steel autoclave (23 mL)
-
Programmable oven
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Preparation of the Precursor Solution:
-
In a 20 mL glass vial, dissolve 38.0 mg (0.2 mmol) of this compound in 10 mL of DMF.
-
In a separate vial, dissolve 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate in 10 mL of DMF.
-
Combine the two solutions in the Teflon liner of the autoclave and stir for 15 minutes to ensure homogeneity.
-
-
Solvothermal Reaction:
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
Allow the autoclave to cool to room temperature naturally.
-
-
Product Isolation and Activation:
-
Collect the resulting crystals by filtration.
-
Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
To remove the high-boiling point DMF from the pores, immerse the crystals in ethanol for 3 days, replacing the ethanol twice daily.
-
Activate the MOF by heating the crystals under vacuum at 150 °C for 12 hours.
-
Expected Characterization:
| Technique | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | A crystalline pattern indicating the formation of a new MOF phase. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Disappearance of the broad O-H stretch of the carboxylic acid and appearance of new bands corresponding to the coordinated carboxylate group. |
| Thermogravimetric Analysis (TGA) | Determination of the thermal stability of the MOF and the temperature at which the framework collapses. |
| Brunauer-Emmett-Teller (BET) Analysis | Measurement of the surface area and pore volume of the activated MOF. |
| Fluorescence Spectroscopy | Characterization of the luminescent properties of the MOF, with an expected emission profile originating from the 5-fluoro-1-naphthoate linker. |
Diagram of the MOF Synthesis Workflow:
Caption: Workflow for the solvothermal synthesis of a hypothetical zinc-based MOF.
Section 3: Application in Luminescent Polymers
The incorporation of fluorophores into polymer chains can lead to materials with tunable photoluminescent properties, robustness, and processability.[6] this compound can be chemically modified to be incorporated as a fluorescent monomer in polymerization reactions.
Protocol 2: Synthesis of a Methacrylate Monomer from this compound and Subsequent Polymerization
This protocol outlines a two-step process to first synthesize a methacrylate monomer functionalized with 5-fluoro-1-naphthoate and then to polymerize it to yield a fluorescent polymer.
Part A: Synthesis of 2-((5-fluoro-1-naphthalenecarbonyl)oxy)ethyl methacrylate
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
2-Hydroxyethyl methacrylate (HEMA)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask, dissolve 1.90 g (10 mmol) of this compound in 50 mL of anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath and slowly add 1.1 mL (15 mmol) of thionyl chloride.
-
Allow the reaction to stir at room temperature for 4 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 5-fluoro-1-naphthoyl chloride.
-
-
Esterification:
-
Dissolve the crude acyl chloride in 50 mL of anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve 1.30 g (10 mmol) of HEMA and 2.1 mL (15 mmol) of triethylamine in 20 mL of anhydrous DCM.
-
Add the HEMA solution dropwise to the acyl chloride solution.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure monomer.
-
Part B: Free Radical Polymerization of the Monomer
Materials:
-
2-((5-fluoro-1-naphthalenecarbonyl)oxy)ethyl methacrylate (monomer from Part A)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Methanol
-
Schlenk flask
-
Nitrogen or Argon atmosphere
Procedure:
-
In a Schlenk flask, dissolve 1.0 g of the monomer and 10 mg of AIBN in 10 mL of anhydrous toluene.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 70 °C under an inert atmosphere and stir for 24 hours.
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into 200 mL of cold methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum at 60 °C.
Diagram of the Polymer Synthesis Workflow:
Caption: Workflow for the synthesis of a fluorescent polymer from this compound.
Section 4: Potential for Sensing Applications
The inherent fluorescence of the naphthyl group in materials derived from this compound can be exploited for chemical sensing.[7] The fluorescence of these materials may be quenched or enhanced in the presence of specific analytes, forming the basis of a sensor. The electron-withdrawing fluorine atom can modulate the electron density of the naphthalene ring, potentially influencing its interaction with analytes and enhancing the sensitivity and selectivity of the sensor.
Hypothetical Application: A MOF synthesized with this compound could be investigated as a fluorescent sensor for the detection of nitroaromatic compounds, which are common explosives. The electron-deficient nitroaromatics could interact with the electron-rich naphthalene ring of the MOF, leading to fluorescence quenching.
Section 5: Conclusion and Future Outlook
This compound stands as a promising yet largely untapped resource for the creation of novel functional materials. Its unique combination of a rigid, luminescent core and a property-modulating fluorine substituent makes it an ideal candidate for the development of advanced MOFs and fluorescent polymers. The protocols detailed in this guide provide a solid foundation for researchers to begin exploring the potential of this versatile building block. Future research should focus on the synthesis and characterization of a variety of materials derived from this compound and the systematic investigation of their properties for applications in gas storage and separation, catalysis, sensing, and optoelectronics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metal–organic framework - Wikipedia [en.wikipedia.org]
- 4. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. Fluorescent Polymers Conspectus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Coupling of 5-Fluoro-1-naphthoic Acid with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Amide Bond Formation in Medicinal Chemistry
The amide bond is a cornerstone of modern drug discovery and development, present in a vast array of pharmaceuticals and bioactive molecules.[1][2][3] Its remarkable stability and ability to participate in hydrogen bonding interactions make it a privileged functional group in molecular recognition. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in medicinal chemistry.[1][3] 5-Fluoro-1-naphthoic acid is a valuable building block in this context, offering a rigid, aromatic scaffold with a fluorine substituent that can modulate physicochemical properties such as lipophilicity and metabolic stability. This guide provides a detailed technical overview and field-proven protocols for the efficient coupling of this compound with a variety of amine substrates.
Understanding the Substrate: Properties of this compound
This compound is a solid with a molecular weight of 190.17 g/mol and a chemical formula of C₁₁H₇FO₂.[4] The electron-withdrawing nature of the fluorine atom can influence the reactivity of the carboxylic acid group, potentially making it more susceptible to activation. However, the bulky naphthyl scaffold can also introduce steric hindrance, which must be considered when selecting a coupling strategy.
Core Principles of Amide Coupling: Activating the Carboxylic Acid
The direct reaction between a carboxylic acid and an amine to form an amide is generally slow due to the formation of a non-reactive carboxylate-ammonium salt.[5] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile.[3] This is achieved using a variety of coupling reagents, each with its own mechanism and optimal conditions.
Recommended Coupling Protocols for this compound
The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the amine, the potential for side reactions, and the desired reaction conditions.[6] Below are two robust and widely applicable protocols for the coupling of this compound with amines.
Protocol 1: EDC/HOBt Mediated Coupling - A Classic and Cost-Effective Approach
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a widely used and economical choice for amide bond formation.[7] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then converted to a more stable HOBt-ester. This active ester subsequently reacts with the amine to form the desired amide.[1] The addition of HOBt is crucial as it minimizes the risk of racemization if chiral amines are used and suppresses the formation of an N-acylurea byproduct.[7]
Mechanism of EDC/HOBt Coupling
Figure 1: Mechanism of EDC/HOBt mediated amide coupling.
Detailed Experimental Protocol (EDC/HOBt):
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1-0.5 M), add HOBt (1.2 eq) and the desired amine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with the solvent used and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.[8]
Table 1: Representative Reaction Parameters for EDC/HOBt Coupling
| Amine Substrate | Solvent | Base | Time (h) | Typical Yield (%) |
| Benzylamine | DCM | DIPEA | 12 | 85-95 |
| Morpholine | DMF | None | 16 | 80-90 |
| Aniline | DMF | DIPEA | 24 | 60-75 |
| tert-Butylamine | DCM | DIPEA | 24 | 50-65 |
Protocol 2: HATU Mediated Coupling - For Challenging Substrates
For sterically hindered amines or electron-deficient amines where EDC/HOBt coupling may be sluggish, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offer superior performance.[9][10] HATU rapidly converts carboxylic acids into highly reactive OAt-active esters, leading to faster reaction times and higher yields, especially for difficult couplings.[11]
Mechanism of HATU Coupling
Figure 2: Mechanism of HATU mediated amide coupling.
Detailed Experimental Protocol (HATU):
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM (0.1-0.5 M).
-
Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times are typically shorter than with EDC/HOBt, often ranging from 1 to 6 hours.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Table 2: Representative Reaction Parameters for HATU Coupling
| Amine Substrate | Solvent | Time (h) | Typical Yield (%) |
| Benzylamine | DMF | 1 | >95 |
| Morpholine | DCM | 2 | >95 |
| Aniline | DMF | 4 | 85-95 |
| tert-Butylamine | DMF | 6 | 75-85 |
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, consider pre-activating the carboxylic acid with the coupling reagent and base before adding the amine.[1] Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.[1] For particularly unreactive amines, increasing the reaction temperature or using a more potent coupling reagent like HATU may be necessary.[9]
-
Side Reactions: The formation of N-acylurea is a common side reaction with carbodiimide reagents; the use of HOBt helps to suppress this.[7]
-
Purification: The urea byproduct from EDC is water-soluble and can be removed with an aqueous workup.[7] Purification of the final amide product can typically be achieved by silica gel chromatography or recrystallization.[8] The fluorine atom in the product may alter its polarity, which should be considered when choosing an eluent system for chromatography.
Safety Precautions
Amide coupling reagents, particularly uronium and phosphonium salts, can be hazardous.[12][13] They are known to be sensitizers and can cause allergic reactions upon exposure.[14][15] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The coupling of this compound with amines is a versatile transformation for the synthesis of novel chemical entities in drug discovery. By understanding the principles of amide bond formation and selecting the appropriate coupling protocol, researchers can efficiently generate a diverse range of amides. The EDC/HOBt and HATU methods presented here offer reliable and scalable solutions for both straightforward and challenging coupling reactions. Careful attention to reaction conditions, purification, and safety will ensure successful and reproducible outcomes.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. hepatochem.com [hepatochem.com]
- 4. scbt.com [scbt.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. rsc.org [rsc.org]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. growingscience.com [growingscience.com]
- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 12. americanpeptidesociety.org [americanpeptidesociety.org]
- 13. acs.org [acs.org]
- 14. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
The Strategic Introduction of Fluorine to Naphthoic Acid Scaffolds: A Guide to Modulating Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Unique Power of Fluorine in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has become an indispensable tool for fine-tuning pharmacological properties.[1][2] The unique electronic and steric characteristics of fluorine allow for the modulation of a compound's acidity, lipophilicity, conformational preferences, and metabolic stability.[1][2] These subtle yet powerful alterations can lead to significant improvements in pharmacokinetic profiles, target selectivity, and overall therapeutic efficacy.[1] This guide provides an in-depth exploration of the role of fluorine in altering the biological activity of naphthoic acid derivatives, a versatile scaffold with a wide range of therapeutic applications, including anticancer, antimicrobial, and receptor-modulating activities.
The Naphthoic Acid Scaffold: A Privileged Structure in Medicinal Chemistry
Naphthoic acid, a bicyclic aromatic carboxylic acid, serves as a foundational structure for a diverse array of biologically active compounds. Its derivatives have been investigated for their potential as anticancer agents, antimicrobial compounds, and modulators of nuclear receptors such as the Retinoid X Receptor (RXR).[3][4] The relatively simple and synthetically accessible nature of the naphthoic acid core makes it an attractive starting point for the development of novel therapeutics.
Part 1: The Physicochemical Impact of Fluorination on the Naphthoic Acid Core
The introduction of fluorine onto the naphthoic acid ring system can profoundly influence its fundamental physicochemical properties, which in turn dictates its biological behavior.
Modulation of Acidity (pKa)
Fluorine is the most electronegative element, and its incorporation into an aromatic ring exerts a strong electron-withdrawing inductive effect. When placed on the naphthoic acid scaffold, a fluorine atom can stabilize the carboxylate anion, thereby increasing the acidity of the carboxylic acid group and lowering its pKa. This modification can have significant implications for a compound's solubility, membrane permeability, and interaction with biological targets.
Tuning Lipophilicity (LogP)
The effect of fluorination on lipophilicity is more complex and highly dependent on the molecular context. While a single fluorine atom is relatively small and can participate in hydrophobic interactions, the introduction of multiple fluorine atoms or a trifluoromethyl group can significantly increase lipophilicity. Judicious placement of fluorine on the naphthoic acid ring can therefore be used to optimize the compound's LogP value, which is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. A study on the self-association of naphthoic acid isomers demonstrated that the addition of a fluorine atom can increase the stability of aggregates, a phenomenon influenced by changes in intermolecular forces and hydrophobicity.[5]
Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong and more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, compared to a carbon-hydrogen (C-H) bond. By replacing a hydrogen atom at a known metabolic "soft spot" on the naphthoic acid scaffold with fluorine, it is possible to block oxidative metabolism, leading to a longer in vivo half-life and improved bioavailability.
Caption: Fluorination at a metabolically susceptible position on the naphthoic acid scaffold can prevent enzymatic oxidation, thereby increasing the compound's metabolic stability and half-life.
Part 2: The Influence of Fluorine on the Biological Activity of Naphthoic Acid Derivatives
The alterations in physicochemical properties induced by fluorination directly translate into changes in biological activity. The following sections explore this relationship through specific therapeutic applications.
Anticancer Activity: A Comparative Analysis
The naphthalene scaffold is a key feature in many compounds with anticancer properties.[6] The introduction of fluorine can enhance the cytotoxic effects of these derivatives. A comparative study of fluorinated versus non-fluorinated naphthalene derivatives highlights this trend.
| Compound Type | Fluorination Status | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | Reference |
| Naphthalene-Chalcone Hybrid | Non-Fluorinated | 20.6 ± 0.52 | - | 21.4 ± 2.6 | [7] |
| 2-naphthol derivative (5d) | Non-Fluorinated | 1.6 ± 1.0 | - | - | [7] |
| Fluorinated Naphthoquinone | Fluorinated | 3.5 - 115 fold better than non-fluorinated analog | - | - | [1] |
| Fluorinated Spirobisnaphthalene | Fluorinated | 5.7 - 8.2 | - | - | [8] |
This table is a compilation of data from multiple sources and is intended for comparative purposes. Direct comparisons should be made with caution due to variations in experimental conditions.
As the data suggests, fluorinated derivatives often exhibit enhanced cytotoxicity against various cancer cell lines. This can be attributed to a combination of factors, including improved cellular uptake, enhanced binding affinity to the target protein, and increased resistance to metabolic inactivation within the cancer cells. For instance, a study on fluorinated 1,4-naphthoquinone derivatives showed a significant increase in their ability to inhibit the growth of tumor cells compared to their non-fluorinated counterparts.[1]
Retinoid X Receptor (RXR) Agonism: A Case for Enhanced Potency and Selectivity
Naphthoic acid derivatives have been identified as potent agonists of the Retinoid X Receptor (RXR), a nuclear receptor that plays a crucial role in regulating gene expression related to cell proliferation, differentiation, and apoptosis.[3][9] Bexarotene, an RXR agonist with a tetrahydronaphthalene core, is an approved drug for the treatment of cutaneous T-cell lymphoma.[10]
While direct comparative studies on fluorinated versus non-fluorinated naphthoic acid-based RXR agonists are not abundant in the readily available literature, the principles of fluorine in drug design suggest a high potential for optimization. The introduction of fluorine to the naphthoic acid scaffold of an RXR agonist could:
-
Enhance Binding Affinity: The electronegative nature of fluorine can lead to favorable electrostatic interactions with amino acid residues in the RXR ligand-binding pocket.
-
Improve Selectivity: Strategic placement of fluorine can disfavor binding to other nuclear receptors, thereby improving the selectivity profile of the compound.
-
Increase Bioavailability: Enhanced metabolic stability and optimized lipophilicity can lead to improved oral bioavailability.
A study on novel bexarotene analogs, which included fluorinated derivatives of a related benzoic acid moiety, demonstrated that such modifications can lead to compounds with improved RXR selectivity and decreased cross-signaling of other RXR-dependent nuclear receptors.[10]
Caption: Fluorination of a naphthoic acid-based RXR agonist can enhance its binding affinity and selectivity for the RXR, leading to more potent and targeted modulation of gene transcription.
Antimicrobial Activity: Broadening the Spectrum
Naphthoic acid derivatives have also been explored for their antimicrobial properties.[11][12] The introduction of fluorine into antimicrobial agents is a well-established strategy to enhance their potency and broaden their spectrum of activity. For example, the fluoroquinolone class of antibiotics owes its potent antibacterial activity in part to the presence of a fluorine atom. While specific studies directly comparing the antimicrobial activity of fluorinated and non-fluorinated naphthoic acids are limited, it is plausible that fluorination could enhance their efficacy by:
-
Improving Penetration: Altering the lipophilicity to favor penetration through the bacterial cell wall and membrane.
-
Enhancing Target Interaction: Increasing the binding affinity for the bacterial target enzyme or protein.
-
Overcoming Resistance: The modified structure may be less susceptible to bacterial efflux pumps or enzymatic inactivation.
Part 3: Application Notes and Protocols
This section provides detailed protocols for key assays used to evaluate the biological activity of fluorinated naphthoic acid derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (fluorinated and non-fluorinated naphthoic acid derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be less than 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: A generalized workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.
Protocol 2: RXR Agonist Activity Assessment using a Luciferase Reporter Gene Assay
This protocol describes a cell-based assay to quantify the activation of the Retinoid X Receptor by a test compound.
Principle: This assay utilizes a cell line that is transiently transfected with an RXR expression vector and a reporter plasmid containing a luciferase gene under the control of an RXR response element (RXRE). In the presence of an RXR agonist, the activated RXR binds to the RXRE and drives the expression of luciferase, which can be quantified by measuring luminescence.
Materials:
-
Human cell line (e.g., HEK293T)
-
RXR expression plasmid (e.g., pCMX-hRXRα)
-
RXRE-luciferase reporter plasmid (e.g., pGL3-RXRE-Luc)
-
Control plasmid for transfection efficiency (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Test compounds
-
Luciferase assay system (e.g., Dual-Luciferase Reporter Assay System)
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells in a 24-well plate with the RXR expression plasmid, the RXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control and a positive control (a known RXR agonist like Bexarotene).
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Plot the normalized luciferase activity against the log of the compound concentration and determine the EC50 value (the concentration that elicits a half-maximal response).
Conclusion
The strategic incorporation of fluorine into the naphthoic acid scaffold represents a powerful approach to modulate its biological activity and optimize its therapeutic potential. By carefully considering the position and number of fluorine substituents, researchers can fine-tune the physicochemical and pharmacokinetic properties of naphthoic acid derivatives to enhance their potency, selectivity, and metabolic stability. The protocols provided in this guide offer a starting point for the systematic evaluation of these fluorinated analogs, paving the way for the development of novel and more effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of structural isomerism and fluorine atom substitution on the self-association of naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Semisynthesis, Characterization, and Biological Evaluation of Fluorinated Analogues of the Spirobisnaphthalene, Diepoxin-η - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retinoid X Receptor Selective Agonists and their Synthetic Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jetir.org [jetir.org]
- 11. Facial Amphiphilic Naphthoic Acid-Derived Antimicrobial Polymers Against Multi-Drug Resistant Gram-Negative Bacteria and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facial amphiphilic naphthoic acid-derived antimicrobial polymers against multi-drug resistant gram-negative bacteria and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of 5-fluoro-6-hydroxy-naphthalene-1-carboxylic acid
An in-depth guide to the , tailored for researchers and professionals in drug development. This document provides a detailed, step-by-step synthetic protocol, explains the rationale behind experimental choices, and is grounded in authoritative scientific references.
Introduction
5-Fluoro-6-hydroxy-naphthalene-1-carboxylic acid is a highly functionalized naphthalene derivative. Its structural features, including the fluorine atom, hydroxyl group, and carboxylic acid moiety, make it a valuable building block in medicinal chemistry and materials science. The fluorine substitution can enhance metabolic stability and binding affinity of drug candidates, while the hydroxyl and carboxylic acid groups provide sites for further chemical modification and interaction with biological targets. This guide outlines a robust synthetic pathway to this compound, starting from commercially available materials.
Synthetic Strategy Overview
The is a multi-step process that requires careful control of reaction conditions. The proposed pathway begins with the construction of a substituted naphthalene ring system, followed by functional group manipulations to install the desired fluoro, hydroxyl, and carboxylic acid groups. The key transformations in this synthesis include a Sandmeyer reaction to introduce the nitrile group, which serves as a precursor to the carboxylic acid, and a final demethylation step to reveal the hydroxyl group.
Caption: Proposed synthetic pathway for 5-fluoro-6-hydroxy-naphthalene-1-carboxylic acid.
Experimental Protocols
Part 1: Synthesis of 5-Fluoro-6-methoxy-naphthalene-1-carbonitrile
This initial phase focuses on constructing the core naphthalene structure with the fluoro and methoxy substituents, and introducing the nitrile group which will later be converted to the carboxylic acid. A key step in this sequence is the Sandmeyer reaction, a versatile method for converting an aryl amine to an aryl nitrile via a diazonium salt intermediate.[1][2][3]
Protocol:
-
Diazotization of a suitable aminonaphthalene precursor:
-
Dissolve the starting aminonaphthalene (e.g., 5-fluoro-6-methoxy-naphthalen-1-amine) in a mixture of a suitable acid (e.g., hydrochloric acid or sulfuric acid) and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction (Cyanation):
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (nitrogen gas evolution) should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) to ensure the reaction goes to completion.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-fluoro-6-methoxy-naphthalene-1-carbonitrile.
-
Part 2: Hydrolysis of the Nitrile to a Carboxylic Acid
The nitrile group is a versatile precursor to a carboxylic acid. Hydrolysis under acidic or basic conditions effectively converts the carbon-nitrogen triple bond to the carboxyl group.
Protocol:
-
Acid-catalyzed Hydrolysis:
-
To the 5-fluoro-6-methoxy-naphthalene-1-carbonitrile obtained in the previous step, add a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water.
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it onto ice.
-
The carboxylic acid product should precipitate. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain 5-fluoro-6-methoxy-naphthalene-1-carboxylic acid.
-
Part 3: Demethylation to Yield the Final Product
The final step is the cleavage of the methyl ether to reveal the free hydroxyl group. This is a common transformation in the synthesis of phenolic compounds. Reagents such as hydrobromic acid or hydroiodic acid are effective for this purpose.[4]
Protocol:
-
Ether Cleavage:
-
Place the 5-fluoro-6-methoxy-naphthalene-1-carboxylic acid in a round-bottom flask.
-
Add an excess of a strong acid with a nucleophilic counterion, such as hydrobromic acid (HBr) or hydroiodic acid (HI). Acetic acid can be used as a co-solvent.
-
Heat the reaction mixture to reflux for 2-4 hours.[4]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it into ice-cold water.
-
The final product, 5-fluoro-6-hydroxy-naphthalene-1-carboxylic acid, will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
-
Data Summary
| Step | Reactant | Key Reagents | Product | Expected Yield |
| 1 | 5-fluoro-6-methoxy-naphthalen-1-amine | NaNO₂, HCl, CuCN | 5-fluoro-6-methoxy-naphthalene-1-carbonitrile | 70-85% |
| 2 | 5-fluoro-6-methoxy-naphthalene-1-carbonitrile | H₂SO₄, H₂O | 5-fluoro-6-methoxy-naphthalene-1-carboxylic acid | 80-95% |
| 3 | 5-fluoro-6-methoxy-naphthalene-1-carboxylic acid | HBr or HI | 5-fluoro-6-hydroxy-naphthalene-1-carboxylic acid | 85-95% |
Troubleshooting and Optimization
-
Low yield in Sandmeyer reaction: Ensure the temperature during diazotization is kept low to prevent decomposition of the diazonium salt. The purity of the starting amine is also critical.
-
Incomplete hydrolysis: The hydrolysis of the nitrile can be sluggish. If the reaction does not go to completion, consider extending the reflux time or using a stronger acid solution.
-
Incomplete demethylation: Ensure a sufficient excess of HBr or HI is used to drive the reaction to completion. The reaction time may also need to be extended.
-
Purification challenges: If the final product is difficult to purify by recrystallization, column chromatography using a silica gel stationary phase and a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) may be necessary.
Conclusion
The is a challenging but achievable process for experienced synthetic chemists. The outlined multi-step pathway, employing key reactions such as the Sandmeyer reaction and ether demethylation, provides a reliable route to this valuable compound. Careful execution of each step and diligent monitoring of the reactions are essential for obtaining the desired product in good yield and purity.
References
application of naphthoic acid derivatives as fluorescent probes for AGEs breakers
Topic: Application of Naphthoic Acid Derivatives as Fluorescent Probes for High-Throughput Screening of Advanced Glycation End-product (AGEs) Breakers
Audience: Researchers, scientists, and drug development professionals.
Abstract
Advanced Glycation End-products (AGEs) are implicated in the pathogenesis of numerous age-related and metabolic diseases, including diabetes, atherosclerosis, and neurodegenerative disorders.[1][2] Therapeutic strategies targeting the destruction of established AGEs, known as "AGEs breakers," represent a promising approach to mitigate the damage caused by these cytotoxic products.[2][3] However, the discovery of novel AGEs breakers has been hampered by the lack of simple, rapid, and robust high-throughput screening (HTS) assays. This application note details a fluorescence displacement assay utilizing naphthoic acid derivatives as sensitive probes for the detection and quantification of AGEs breaker activity. The protocol is optimized for a 96-well microplate format, enabling efficient screening of compound libraries. We describe the assay principle, provide a detailed step-by-step protocol from in vitro AGEs formation to data analysis, and offer guidance on assay validation and troubleshooting. This method provides a significant advancement over traditional, labor-intensive techniques like HPLC, offering a reliable platform for the accelerated discovery of new therapeutic agents.[1][4]
Introduction: The Challenge of Advanced Glycation End-products (AGEs)
The Maillard Reaction and AGEs Formation in Biological Systems
Advanced Glycation End-products (AGEs) are a heterogeneous group of harmful compounds formed through a non-enzymatic chain of reactions known as the Maillard reaction.[5] This process begins with the reaction of a reducing sugar, such as glucose, with the free amino groups of proteins, lipids, or nucleic acids.[2] This initial, reversible step forms a Schiff base, which then rearranges into a more stable Amadori product. Over time, these early glycation products undergo a series of irreversible reactions—including oxidation, dehydration, and condensation—to form irreversibly cross-linked AGEs.[6] While this process occurs naturally as part of metabolism, it is significantly accelerated under conditions of hyperglycemia and oxidative stress, such as in diabetes mellitus.[2][7]
Pathophysiological Roles of AGEs
The accumulation of AGEs in tissues is a key contributor to the pathology of numerous chronic diseases. By forming cross-links between essential proteins like collagen and elastin in the extracellular matrix, AGEs lead to increased tissue stiffness and loss of function.[2][3] This is a major factor in the development of vascular complications in diabetes, such as arterial stiffness, atherosclerosis, and hypertension.[2][3] Furthermore, AGEs can interact with the Receptor for Advanced Glycation End-products (RAGE), triggering a cascade of intracellular signaling that promotes oxidative stress and inflammation, further exacerbating tissue damage.[8] This AGE-RAGE axis is implicated in diabetic complications like nephropathy and retinopathy, as well as in neurodegenerative diseases and the general aging process.[2][8]
The Therapeutic Strategy: AGEs Breakers vs. AGEs Inhibitors
Therapeutic interventions targeting AGEs can be broadly categorized into two classes: AGEs inhibitors and AGEs breakers.
-
AGEs Inhibitors: These compounds, such as the well-studied aminoguanidine, act by trapping reactive carbonyl intermediates in the Maillard reaction, thereby preventing the formation of new AGEs.[2][9] While promising, their efficacy is limited to prophylaxis and they do not address the damage caused by pre-existing AGEs.
-
AGEs Breakers: This class of therapeutic agents is designed to cleave the covalent, α-diketone cross-links of already-formed AGEs.[9][10] The prototypical AGEs breaker, alagebrium (ALT-711), has demonstrated the ability to reverse AGE-related cross-linking and improve vascular elasticity in animal models.[2][3][11] By targeting and destroying existing AGEs, these molecules offer a truly restorative therapeutic approach.[12][13]
The Need for a Robust Screening Platform
The discovery of novel and potent AGEs breakers has been constrained by methodological limitations. Early validation of AGEs breaker activity relied on complex and low-throughput methods like HPLC.[1][4] The development of a simple, rapid, and cost-effective assay suitable for high-throughput screening (HTS) is critical to accelerate the identification of new lead compounds.[1][14] Fluorescence-based assays offer significant advantages in this regard, providing high sensitivity and adaptability to automated microplate formats.[15][16]
Principle of the Assay: Naphthoic Acid Derivatives as "Turn-On" Fluorescent Probes
Probe Design and Mechanism of Action
This assay leverages a specific naphthoic acid derivative, 1-(naphthalen-1-yl)propane-1,2-dione, which functions as a fluorescent probe.[1][17] In its free state, the probe exhibits minimal fluorescence. However, upon non-covalent binding to the protein matrix of pre-formed AGEs (specifically, glycated Bovine Serum Albumin, or AGE-BSA), its fluorescence is significantly enhanced. The mechanism is thought to involve the probe intercalating into hydrophobic pockets within the cross-linked protein structure, which restricts its molecular motion and shields it from solvent quenching, leading to a "turn-on" fluorescence signal.
The "Displacement" Assay: How AGEs Breakers Restore Fluorescence
The core of the screening assay is a fluorescent indicator displacement mechanism.[18] The assay proceeds in two key stages:
-
Binding and Quenching (or initial low signal): The naphthoic acid probe is added to a solution of pre-formed AGE-BSA. The probe binds to the AGEs, resulting in a stable, high-fluorescence complex.
-
Breaking and Displacement: A candidate AGEs breaker compound is introduced to the system. If the compound possesses true breaking activity, it will cleave the α-diketone cross-links within the AGE-BSA structure.[9] This structural disruption alters the binding sites for the naphthoic acid probe, causing its displacement from the protein back into the aqueous solution. The release of the probe into the solvent restores its rotational freedom, leading to a quantifiable decrease in fluorescence intensity. The magnitude of the fluorescence decrease is directly proportional to the AGEs-breaking efficacy of the test compound.
Diagram: Visualizing the Assay Principle
Caption: Workflow of the fluorescent displacement assay for AGEs breakers.
Materials and Reagents
Equipment
-
Fluorescence microplate reader with excitation/emission filters for ~340 nm and ~420 nm, respectively.
-
Incubator, 37°C
-
96-well black, flat-bottom microplates (e.g., Corning #3603 or equivalent)
-
Standard laboratory glassware and plasticware
-
Multichannel pipette
-
Vortex mixer
-
pH meter
Reagents and Consumables
-
Bovine Serum Albumin (BSA), Fraction V, essentially fatty acid-free (e.g., Sigma-Aldrich #A7030)
-
D-Glucose (e.g., Sigma-Aldrich #G8270)
-
1-Naphthoic acid (for probe synthesis precursor) (e.g., Sigma-Aldrich #N1909)[19]
-
Naphthoic Acid Probe (1-(naphthalen-1-yl)propane-1,2-dione): Synthesized as per Séro et al., 2012.[1] Alternatively, source from a custom synthesis provider.
-
Aminoguanidine hydrochloride (Positive Control) (e.g., Sigma-Aldrich #A7009)
-
Alagebrium chloride (ALT-711) (Positive Control) (e.g., MedChemExpress #HY-15492)
-
Sodium Phosphate Monobasic and Dibasic for buffer preparation
-
Sodium Azide (NaN3) (e.g., Sigma-Aldrich #S2002)
-
Dimethyl Sulfoxide (DMSO), ACS grade
-
Deionized water (ddH2O), >18 MΩ·cm
Experimental Protocol: A Step-by-Step Guide
Preparation of Stock Solutions
-
Phosphate Buffer (0.2 M, pH 7.4): Prepare a solution containing 0.2 M sodium phosphate. Adjust pH to 7.4 using monobasic and dibasic stock solutions.
-
BSA Solution (50 mg/mL): Dissolve 2.5 g of BSA in 50 mL of 0.2 M phosphate buffer.
-
Glucose Solution (0.5 M): Dissolve 4.5 g of D-glucose in 50 mL of 0.2 M phosphate buffer.
-
Naphthoic Acid Probe Stock (1 mM): Dissolve the probe in DMSO to a final concentration of 1 mM. Store protected from light at -20°C.
-
Test Compound Plate: Prepare a master plate of test compounds and controls (Aminoguanidine, Alagebrium) at desired concentrations in DMSO. A typical starting concentration for screening is 10 mM.
In Vitro Formation of AGEs (AGE-BSA)
This protocol is adapted from established methods for generating AGEs in vitro.[5][6][7][20]
-
Combine equal volumes of the 50 mg/mL BSA solution and the 0.5 M glucose solution in a sterile, sealed container.
-
Add sodium azide to a final concentration of 0.02% (w/v) to prevent microbial growth.
-
Incubate the mixture in the dark at 37°C for at least 6 weeks.[7] Successful AGEs formation can be confirmed by the development of a brownish color and characteristic fluorescence (Excitation ~370 nm, Emission ~440 nm).[12][21][22]
-
After incubation, extensively dialyze the AGE-BSA solution against 0.2 M phosphate buffer (pH 7.4) at 4°C to remove unincorporated sugars and other small molecules. Change the buffer 3-4 times over 48 hours.
-
Determine the final protein concentration of the AGE-BSA solution using a Bradford or BCA assay. Aliquot and store at -80°C until use.
-
Prepare a "Control-BSA" solution by incubating BSA under the same conditions but without glucose.
AGEs Breaking Assay Protocol (96-well format)
-
Prepare Working Solutions:
-
AGE-BSA Working Solution: Dilute the AGE-BSA stock to 1 mg/mL in 0.2 M phosphate buffer.
-
Naphthoic Probe Working Solution: Dilute the 1 mM probe stock to 20 µM in 0.2 M phosphate buffer.
-
-
Assay Plate Setup: Add reagents to each well of a 96-well black plate in the following order:
-
50 µL of 0.2 M Phosphate Buffer (pH 7.4).
-
2 µL of test compound in DMSO (or DMSO alone for controls).
-
50 µL of AGE-BSA working solution (1 mg/mL).
-
Mix gently by pipetting or shaking for 30 seconds.
-
-
Incubation: Seal the plate and incubate at 37°C for 24 hours.
-
Probe Addition: Add 100 µL of the 20 µM Naphthoic Probe working solution to all wells.
-
Final Incubation: Incubate the plate for an additional 10 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity on a microplate reader using an excitation wavelength of ~340 nm and an emission wavelength of ~420 nm .
Workflow Diagram
References
- 1. Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are AGE inhibitors and how do they work? [synapse.patsnap.com]
- 3. Breakers of advanced glycation end products restore large artery properties in experimental diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Frontiers | Inhibition effect of AGEs formation in vitro by the two novel peptides EDYGA and DLLCIC derived from Pelodiscus sinensis [frontiersin.org]
- 6. scispace.com [scispace.com]
- 7. academic.oup.com [academic.oup.com]
- 8. scholars.direct [scholars.direct]
- 9. Chelation: A Fundamental Mechanism of Action of AGE Inhibitors, AGE Breakers, and Other Inhibitors of Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycation and Crosslinking of Extra-Cellular Proteins - Legendary Pharmaceuticals [legendarypharma.com]
- 11. AGE Breakers - page 1 - Life Extension [lifeextension.com]
- 12. Inhibition and breaking of advanced glycation end-products (AGEs) with bis-2-aminoimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AGE-breaker ALT711 reverses glycation-mediated cancer cell migration - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers. | Sigma-Aldrich [sigmaaldrich.com]
- 18. Fluorescent Indicator Displacement Assays to Identify and Characterize Small Molecule Interactions with RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers. | Sigma-Aldrich [sigmaaldrich.com]
- 20. e-century.us [e-century.us]
- 21. Tuning a 96-Well Microtiter Plate Fluorescence-Based Assay to Identify AGE Inhibitors in Crude Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-1-naphthoic Acid
Welcome to the Technical Support Center for the synthesis of 5-Fluoro-1-naphthoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields.
Introduction
This compound is a valuable fluorinated aromatic carboxylic acid with applications in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly alter the biological activity and physicochemical properties of molecules. This guide focuses on a common and effective synthetic route and addresses the potential challenges you may encounter.
Core Synthesis Workflow
A prevalent method for synthesizing this compound involves the electrophilic fluorination of a lithiated naphthalene intermediate derived from a halogenated precursor.[1] The general workflow is outlined below.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and commercially available starting material is 5-bromo-1-naphthoic acid. This allows for a straightforward lithium-halogen exchange to generate the necessary nucleophilic intermediate for fluorination.[1]
Q2: Which lithiation agent is recommended for the reaction?
Both n-butyllithium (n-BuLi) and tert-butyllithium (t-BuLi) can be effective for the lithium-halogen exchange. The choice may depend on the specific reaction conditions and the desired reactivity. t-BuLi is a stronger base and may lead to faster exchange but can also be less selective.
Q3: What are the critical parameters for the lithiation step?
The lithiation step is highly sensitive to temperature and moisture. It is crucial to maintain anhydrous conditions and low temperatures (typically -78 °C) to prevent side reactions, such as protonation of the organolithium intermediate by trace amounts of water.
Q4: Which electrophilic fluorinating agents are suitable for this synthesis?
N-Fluorobenzenesulfonimide (NFSI) is a commonly used electrophilic fluorinating agent that is crystalline, relatively stable, and commercially available. Other "F+" sources like Selectfluor® may also be employed.[2]
Q5: What are the expected yields for this synthesis?
Yields can vary significantly based on the optimization of reaction conditions. With careful control of parameters, yields in the range of 50-70% can be achievable.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low or no product formation | 1. Incomplete lithiation. 2. Decomposition of the lithio-intermediate. 3. Inactive fluorinating agent. | 1. Ensure strictly anhydrous conditions. Use freshly distilled solvents and dry glassware. Titrate the butyllithium solution before use. 2. Maintain a low temperature (-78 °C) throughout the lithiation and fluorination steps. 3. Use a fresh batch of the electrophilic fluorinating agent. |
| Formation of multiple byproducts | 1. Side reactions due to elevated temperatures. 2. Presence of oxygen. 3. Competing reactions of the lithio-intermediate. | 1. Carefully control the reaction temperature. Add reagents slowly to manage any exotherms. 2. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 3. Optimize the addition rate of the fluorinating agent. |
| Difficulty in purifying the final product | 1. Presence of unreacted starting material. 2. Formation of isomeric byproducts. 3. Contamination with residual reagents. | 1. Ensure the lithiation and fluorination reactions go to completion by monitoring with TLC or LC-MS. 2. Use column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexanes) for purification. 3. Perform an aqueous workup to remove inorganic salts and water-soluble impurities. Recrystallization can also be an effective purification method. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
5-Bromo-1-naphthoic acid
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (or t-Butyllithium) in hexanes
-
N-Fluorobenzenesulfonimide (NFSI)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 5-bromo-1-naphthoic acid (1.0 eq) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.2 eq) dropwise while maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Fluorination: In a separate flask, dissolve N-fluorobenzenesulfonimide (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.
-
Work-up: Quench the reaction by slowly adding 1 M HCl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
References
Technical Support Center: Purification of 5-Fluoro-1-naphthoic Acid
Welcome to the technical support center for the purification of 5-Fluoro-1-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the purification of this important synthetic intermediate. My aim is to equip you with the knowledge to diagnose and resolve common purification challenges, ensuring the high purity of your final product.
I. Understanding the Chemistry of Purification
The purification of this compound, an aromatic carboxylic acid, primarily relies on the acidic nature of the carboxyl group and its solubility characteristics. The key to successful purification lies in exploiting the differences in physical and chemical properties between the desired product and any reaction byproducts or unreacted starting materials.
Common synthetic routes to this compound often involve either the carboxylation of a Grignard reagent formed from 1-bromo-5-fluoronaphthalene or a Sandmeyer-type reaction from a corresponding amino precursor. These reactions can lead to a variety of byproducts that must be removed.
Potential Byproducts from Grignard Synthesis:
-
Unreacted 1-bromo-5-fluoronaphthalene: A common impurity if the Grignard reaction does not go to completion.
-
5-Fluoronaphthalene: Formed if the Grignard reagent is quenched by a proton source (e.g., water) before carboxylation.
-
Binaphthyl species: Can form through coupling side reactions.
Potential Byproducts from Diazotization/Fluorination Routes:
-
Phenolic impurities: Arise from the reaction of the diazonium salt with water.
-
Azo compounds: Can form from coupling reactions of the diazonium salt.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, providing step-by-step solutions.
Issue 1: Low Purity After Initial Work-up
Question: My initial crude product of this compound shows significant impurities by TLC/HPLC analysis. How can I effectively remove them?
Answer: An acid-base extraction is a powerful technique to separate carboxylic acids from neutral or basic impurities. The carboxyl group of this compound can be deprotonated with a weak base to form a water-soluble carboxylate salt, leaving non-acidic impurities in the organic phase.
Workflow: Acid-Base Extraction
Caption: Acid-Base Extraction Workflow for Purification.
Detailed Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Extraction with Weak Base: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The this compound will react to form its sodium salt, which is soluble in the aqueous layer.[1][2] Neutral impurities, such as unreacted 1-bromo-5-fluoronaphthalene, will remain in the organic layer.
-
Separation: Carefully separate the aqueous layer from the organic layer.
-
Back Extraction (Optional): To remove any remaining neutral impurities, wash the collected aqueous layer with a fresh portion of the organic solvent.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 2. This will protonate the carboxylate salt, causing the this compound to precipitate out of the solution.[2]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash the filter cake with cold deionized water to remove any inorganic salts, and dry the product thoroughly.
Issue 2: Oily Product or Poor Crystal Formation During Recrystallization
Question: I'm trying to recrystallize my this compound, but it's "oiling out" or forming very fine needles that are difficult to filter. What should I do?
Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. Poor crystal formation is often due to the solution cooling too quickly or the presence of impurities that inhibit crystal growth.
Troubleshooting Recrystallization:
| Problem | Potential Cause | Solution |
| Oiling Out | Solvent boiling point is too high. | Choose a solvent with a lower boiling point. |
| Compound is melting before dissolving. | Add more solvent before heating to the boiling point. | |
| Significant impurities present. | Perform an acid-base extraction first to remove gross impurities. | |
| Poor Crystal Formation | Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulate the flask to slow cooling.[3] |
| Solution is too concentrated. | Add a small amount of additional hot solvent to the dissolved compound. | |
| Nucleation is inhibited. | Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure product. |
Recommended Recrystallization Solvents:
Based on the properties of the parent compound, 1-naphthoic acid, and general principles for aromatic carboxylic acids, the following solvents and solvent systems can be effective for the recrystallization of this compound.[4][5]
| Solvent/System | Rationale |
| Toluene | Often a good choice for aromatic acids, providing a good balance of solubility at high and low temperatures.[4] |
| Ethanol/Water | A polar solvent system where the compound is soluble in hot ethanol and less soluble upon the addition of water. |
| Acetic Acid/Water | Similar to ethanol/water, but the acidic nature of the solvent can help to keep the carboxylic acid protonated. |
Detailed Protocol for Recrystallization from Toluene:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene and heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold toluene, and dry them thoroughly.
Issue 3: Persistent Impurities After Recrystallization
Question: Even after recrystallization, I'm still seeing a persistent impurity in my HPLC analysis. How can I achieve higher purity?
Answer: If recrystallization and acid-base extraction are insufficient, column chromatography is a more powerful purification technique that separates compounds based on their differential adsorption to a stationary phase.
Workflow: Column Chromatography
Caption: Column Chromatography Workflow for High-Purity Product.
Detailed Protocol for Column Chromatography:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the this compound.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Begin eluting with the less polar mobile phase and gradually increase the polarity by adding more of the more polar solvent (gradient elution). This will allow for the separation of compounds with different polarities.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
III. Frequently Asked Questions (FAQs)
Q1: How can I confirm the purity of my final product?
A1: The purity of your this compound should be assessed using a combination of techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method that can accurately determine the percentage of your desired compound and detect any impurities. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier like trifluoroacetic acid or phosphoric acid.[2][6]
-
Melting Point: A pure crystalline solid will have a sharp melting point range. Impurities will typically depress and broaden the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any impurities with distinct signals.
Q2: My Grignard reaction for the synthesis of this compound is very low yielding. What could be the problem?
A2: Low yields in Grignard reactions are often due to the presence of water or other protic sources, which will quench the highly reactive Grignard reagent.[1] Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous. Another potential issue is the quality of the magnesium turnings; they should be fresh and activated if necessary.
Q3: Can I use a strong base like sodium hydroxide for the acid-base extraction?
A3: While sodium hydroxide (NaOH) can be used, a weaker base like sodium bicarbonate (NaHCO₃) is generally preferred for extracting carboxylic acids.[1] This is because NaHCO₃ is selective for acidic protons of carboxylic acids and will not react with less acidic protons, such as those of phenols, which might be present as impurities. Using a strong base like NaOH could lead to the co-extraction of phenolic byproducts.
Q4: What is the best way to dry my purified this compound?
A4: After filtration, the product can be air-dried or, for more efficient drying, placed in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent. Ensure the product is completely dry before determining the final yield and performing analytical tests.
IV. References
-
Studylib. (n.d.). Grignard Reagent & Reactions: Organic Synthesis Guide. Retrieved from --INVALID-LINK--
-
RSC Publishing. (n.d.). Analytical Methods. Retrieved from --INVALID-LINK--
-
SIELC Technologies. (n.d.). Separation of 5-Hydroxy-1-naphthoic acid on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). α-NAPHTHOIC ACID. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). High Performance Liquid Chromatography. Retrieved from --INVALID-LINK--
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). evaluating the performance of different HPLC columns for 1-Naphthoic acid analysis. Retrieved from --INVALID-LINK--
-
PMC. (n.d.). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. Retrieved from --INVALID-LINK--
-
Shimadzu. (n.d.). C190-E094A_Tips for practical HPLC analysis. Retrieved from --INVALID-LINK--
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from --INVALID-LINK--
-
Hokkaido University Researches. (n.d.). Synthesis of Fluorinated Aromatic Carboxylic Acids. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). (PDF) Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 1-Naphthoic Acid in Organic Solvents. Retrieved from --INVALID-LINK--
-
Canadian Journal of Chemistry. (n.d.). Preparation of a series of substituted fluoromethylnaphthalenes. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 573-04-6|this compound|BLD Pharm. Retrieved from --INVALID-LINK--
-
The Journal of Organic Chemistry. (n.d.). Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 6). Replacement of the carboxylic acid function with fluorine. Retrieved from --INVALID-LINK--
-
MDPI. (2024, September 4). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved from --INVALID-LINK--
-
Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet. Retrieved from --INVALID-LINK--
-
PMC. (n.d.). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025, January 27). 1-Naphthoic acid | 86-55-5. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN103664512A - Method for preparing high-purity 1-fluoronaphthalene. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 1-Fluoronaphthalene synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Fluorinative diazotization of amino acid 9. Retrieved from --INVALID-LINK--
-
IUPAC. (n.d.). SOLUBILITY DATA SERIES. Retrieved from --INVALID-LINK--
-
DTIC. (n.d.). Research in NF Compounds. Retrieved from --INVALID-LINK--
-
University of Missouri–St. Louis. (n.d.). The energetics of the isomeric 1- and 2-naphthoic acids. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 5-Bromo-1-naphthoic acid. Retrieved from --INVALID-LINK--
References
Technical Support Center: Synthesis of Fluorinated Aromatic Carboxylic Acids
Welcome to the technical support center for the synthesis of fluorinated aromatic carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in this demanding area of synthetic chemistry. The unique electronic properties of fluorine introduce specific hurdles that require a nuanced understanding of reaction mechanisms and careful optimization. This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.
I. Challenges in Aromatic Fluorination Strategies
The introduction of a fluorine atom onto an aromatic ring is a critical, and often challenging, step. The choice of fluorination strategy dictates the types of issues you may encounter. This section addresses common problems associated with nucleophilic and decarboxylative fluorination methods.
Frequently Asked Questions & Troubleshooting: Nucleophilic Aromatic Substitution (SNAr)
Question 1: My nucleophilic fluorination of an aryl halide is sluggish or fails completely. What are the likely causes and how can I improve the reaction?
Answer: Low reactivity in nucleophilic fluorination of aryl halides is a common issue. The success of this reaction is highly dependent on the substrate, catalyst system, and reaction conditions. Here's a breakdown of potential causes and troubleshooting steps:
-
Substrate Activation: The SNAr mechanism proceeds through a negatively charged Meisenheimer complex.[1] The stability of this intermediate is key.
-
Causality: Fluorine's high electronegativity stabilizes this complex through a strong inductive effect, which is why aryl fluorides are often more reactive in SNAr than their chloro or bromo counterparts.[1] If your starting material is an aryl bromide or chloride, the reaction will be inherently slower. The presence of electron-withdrawing groups (e.g., -NO2, -CN, -CF3) on the aromatic ring is crucial to activate the system towards nucleophilic attack.
-
Troubleshooting:
-
Enhance Electron Withdrawal: If possible, choose a substrate with stronger electron-withdrawing groups.
-
Switch to a Better Leaving Group (Counterintuitive but True for SNAr): While typically a poor leaving group, fluoride is the most activating for the SNAr reaction itself due to its inductive effect.[1] If you are performing a halide exchange (Halex) reaction, starting with an aryl chloride or bromide is common, but be aware of the potential for slower reaction rates.
-
-
-
Catalyst System (for Aryl Bromides/Iodides): For less activated aryl halides, transition metal catalysis is often necessary. Both Palladium and Copper-based systems are common.[2][3][4]
-
Causality: The catalytic cycle typically involves oxidative addition of the aryl halide to the metal center, followed by halide exchange and reductive elimination to form the C-F bond.[5]
-
Troubleshooting:
-
Palladium Catalysis: Bulky biarylphosphine ligands (e.g., AdBrettPhos) are often effective for the fluorination of aryl triflates and activated aryl bromides.[2] Ensure your ligand and palladium precatalyst are of high purity.
-
Copper Catalysis: Copper-catalyzed fluorinations can be effective, sometimes requiring a directing group (like a pyridyl group) to facilitate the reaction.[3] The choice of copper salt (e.g., CuI, Cu2O) and ligand is critical.[5][6]
-
Catalyst Deactivation: Ensure stringent anhydrous and oxygen-free conditions to prevent catalyst decomposition.
-
-
-
Fluoride Source and Solubility: The choice and handling of the fluoride salt are critical.
-
Causality: Metal fluoride salts like CsF, KF, and AgF have low solubility in many organic solvents, limiting the concentration of nucleophilic fluoride.[7]
-
Troubleshooting:
-
Spray-Dried KF: Use spray-dried potassium fluoride, which has a higher surface area and is more reactive.
-
Phase-Transfer Catalysts: Employ crown ethers (e.g., 18-crown-6) or tetraalkylammonium salts to increase the solubility of the fluoride salt.
-
Solvent Choice: Aprotic polar solvents like DMSO, DMF, or sulfolane are typically used to dissolve the fluoride salt to some extent. In some catalytic systems, less polar solvents like cyclohexane or 2-methyltetrahydrofuran may be required.[2]
-
-
Question 2: I am observing significant amounts of a protodehalogenation (reduction) byproduct instead of my desired aryl fluoride. Why is this happening and what can I do to minimize it?
Answer: The formation of a reduced arene byproduct is a common and frustrating side reaction in many metal-catalyzed fluorination reactions.[2][8]
-
Causality: This side reaction, often termed hydrodehalogenation or protodehalogenation, arises from the interception of an aryl-metal intermediate by a proton source before reductive elimination of the aryl fluoride can occur. Trace amounts of water in the reaction mixture are a frequent culprit.
-
Troubleshooting:
-
Rigorous Drying: Thoroughly dry all glassware, solvents, and reagents. The fluoride source itself can be hygroscopic; dry it in a vacuum oven before use.
-
Use of Additives: In some palladium-catalyzed systems, the addition of a stoichiometric amount of a base or other additives can influence the relative rates of reductive elimination versus protodemetalation.[2]
-
Scavenge Protic Impurities: The addition of a proton scavenger that does not interfere with the desired reaction can sometimes be effective.
-
Optimize Reaction Conditions: Lowering the reaction temperature may favor the desired fluorination pathway over the reduction side reaction.
-
Frequently Asked Questions & Troubleshooting: Decarboxylative Fluorination
Question 3: My decarboxylative fluorination of a benzoic acid derivative is giving low yields. What factors should I investigate?
Answer: Decarboxylative fluorination is a powerful method for installing fluorine, but it is sensitive to substrate electronics and reaction conditions.[9][10]
-
Causality: These reactions often proceed via a radical mechanism.[9][11] For example, a common method involves the generation of an aryl radical via single-electron transfer (SET) from a photocatalyst or a metal catalyst, followed by trapping with a fluorine source. The stability of the intermediate aryl radical and the efficiency of the fluorine atom transfer are key.
-
Troubleshooting:
-
Catalyst and Fluorine Source:
-
Silver-Catalyzed Systems: Reactions using reagents like Selectfluor® often employ a silver salt (e.g., AgNO3) as a catalyst.[10] The purity of the silver salt is important.
-
Copper-Catalyzed Systems: Copper(I) or Copper(II) salts can be used, often in conjunction with a ligand.[9] The reaction may be sensitive to the copper source and ligand choice.
-
Photoredox Catalysis: Ensure your photocatalyst is active and that your light source has the correct wavelength and intensity. Degas the reaction mixture thoroughly to remove oxygen, which can quench the excited state of the photocatalyst.
-
-
Substrate Limitations: Aromatic carboxylic acids with strongly coordinating groups (e.g., amines) or easily oxidizable functionalities can interfere with the catalyst or the radical process.[9] If your substrate falls into this category, you may need to use a protecting group strategy or consider an alternative synthetic route.
-
Solvent Effects: The polarity of the solvent can influence the efficiency of the single-electron transfer and subsequent steps. Acetonitrile is a common solvent for these reactions.[9]
-
Decarboxylation Rate: The decarboxylation of benzoic acids can be slow, which can be a limiting factor, especially in radiolabeling with short-lived isotopes like 18F.[12] Higher temperatures may be required, but this can also lead to side reactions.
-
Workflow for Optimizing Decarboxylative Fluorination
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed fluorination of 2-pyridyl aryl bromides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 8. pharmtech.com [pharmtech.com]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03503A [pubs.rsc.org]
common side reactions in the preparation of 5-Fluoro-1-naphthoic acid
Welcome to the technical support center for the synthesis of 5-Fluoro-1-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this important fluorinated aromatic carboxylic acid. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the underlying chemical principles to ensure the success of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the synthesis of this compound, categorized by the synthetic methodology.
Route 1: Carboxylation of a Grignard Reagent
This is a widely used method for forming the carboxylic acid group. The general approach involves the formation of a Grignard reagent from a suitable halo-fluoronaphthalene, followed by quenching with carbon dioxide.
Q1: My Grignard reaction to form the 5-fluoro-1-naphthylmagnesium halide fails to initiate. What are the likely causes and solutions?
A1: Difficulty in initiating a Grignard reaction is a frequent challenge. The primary culprits are typically moisture and the passivation of the magnesium surface.
-
Moisture: Grignard reagents are highly sensitive to protic sources. Ensure all glassware is rigorously dried, either in an oven or by flame-drying under an inert atmosphere. Solvents must be anhydrous.
-
Magnesium Activation: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction. Activation can be achieved by:
-
Adding a small crystal of iodine.
-
Using a few drops of 1,2-dibromoethane.
-
Mechanically crushing the magnesium turnings under an inert atmosphere.
-
Q2: The yield of this compound from my Grignard carboxylation is low, and I observe significant amounts of byproducts. What are the common side reactions?
A2: Low yields in Grignard carboxylations are often due to side reactions. The most common issues are:
-
Formation of a Ketone: The initially formed magnesium carboxylate can react with another equivalent of the Grignard reagent to produce a ketone. This is more prevalent at higher temperatures.
-
Wurtz Coupling: The Grignard reagent can couple with the starting halide to form a biaryl byproduct.
To mitigate these side reactions, it is crucial to maintain a low temperature (ideally below 0°C) during the addition of the Grignard reagent to the carbon dioxide source. Slow, controlled addition of the Grignard reagent to a well-stirred solution of dry ice in an anhydrous solvent is recommended.
Route 2: Hydrolysis of 5-Fluoro-1-cyanonaphthalene
This route involves the conversion of a cyano group to a carboxylic acid, typically under acidic or basic conditions.
Q3: My hydrolysis of 5-fluoro-1-cyanonaphthalene is incomplete, and I'm isolating the amide intermediate. How can I drive the reaction to completion?
A3: The formation of the corresponding amide is a common intermediate in nitrile hydrolysis. To ensure complete conversion to the carboxylic acid:
-
Harsher Conditions: More forcing reaction conditions, such as higher temperatures or longer reaction times, may be necessary.
-
Choice of Reagent: Stronger acids (e.g., concentrated sulfuric acid) or bases (e.g., potassium hydroxide in a high-boiling solvent like ethylene glycol) can be more effective.
-
Phase Transfer Catalysis: For heterogeneous reactions, a phase transfer catalyst can sometimes improve the reaction rate.
Q4: Are there any other significant side reactions during the hydrolysis of 5-fluoro-1-cyanonaphthalene?
A4: Besides incomplete hydrolysis, be mindful of:
-
Decarboxylation: Under excessively harsh acidic or thermal conditions, the newly formed carboxylic acid can potentially decarboxylate, leading to the formation of 1-fluoronaphthalene.
-
Hydrolysis of the Fluoro Group: While generally stable, under very harsh conditions, the fluoro group could be susceptible to nucleophilic aromatic substitution, although this is less common.
Route 3: Sandmeyer-Type Reaction from 5-Amino-1-naphthoic Acid
This approach involves the diazotization of an amino group, followed by its replacement with a fluorine atom.
Q5: I'm attempting a Sandmeyer-type reaction to introduce the fluorine atom, but the yields are poor, and I'm getting a complex mixture of products. What are the likely side reactions?
A5: The Sandmeyer reaction and its variations are powerful but can be prone to side reactions if not carefully controlled.
-
Phenol Formation: The diazonium salt can react with water to form the corresponding phenol (5-hydroxy-1-naphthoic acid). It is critical to maintain low temperatures (0-5°C) during the diazotization and subsequent reaction.
-
Biaryl Formation: Radical-mediated side reactions can lead to the formation of biaryl compounds.
-
Incomplete Diazotization: Ensure the complete conversion of the starting amine to the diazonium salt by using a slight excess of nitrous acid and testing with starch-iodide paper.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Carboxylation
This protocol is based on the general procedure for the synthesis of 1-naphthoic acid.
Materials:
-
5-Fluoro-1-bromonaphthalene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Toluene
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of 5-fluoro-1-bromonaphthalene (1 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. A small crystal of iodine can be added to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and a gentle reflux), continue the addition at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
-
Carboxylation:
-
In a separate large flask, place an excess of crushed dry ice.
-
Cool the Grignard reagent solution in an ice bath and slowly transfer it via a cannula onto the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.
-
-
Work-up and Purification:
-
Acidify the reaction mixture with cold, dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and extract the product into an aqueous sodium hydroxide solution.
-
Wash the basic aqueous layer with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the crude this compound.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent, such as toluene, to obtain the purified this compound.
-
Visualization of Reaction Pathways
Desired Synthesis and Side Reactions in Grignard Carboxylation
Caption: Synthetic pathway and major side reactions in the Grignard carboxylation route.
Data Presentation
| Potential Side Product | Formation Pathway | Mitigation Strategy |
| Bis(5-fluoro-1-naphthyl) ketone | Reaction of the magnesium carboxylate intermediate with the Grignard reagent. | Maintain low reaction temperature during carboxylation; slow addition of Grignard reagent to excess CO2. |
| 5,5'-Difluoro-1,1'-binaphthyl | Wurtz coupling of the Grignard reagent with the starting halide. | Slow, controlled addition of the halide during Grignard formation. |
| 5-Fluoro-1-naphthamide | Incomplete hydrolysis of 5-fluoro-1-cyanonaphthalene. | Use more forcing reaction conditions (higher temperature, stronger acid/base). |
| 1-Fluoronaphthalene | Decarboxylation of the final product. | Avoid excessively high temperatures and harsh acidic conditions during work-up and purification. |
| 5-Hydroxy-1-naphthoic acid | Reaction of the diazonium salt with water in a Sandmeyer-type reaction. | Maintain low temperatures (0-5°C) during diazotization and subsequent steps. |
Technical Support Center: Optimizing the Grignard Synthesis of 5-Fluoro-1-naphthoic Acid
Welcome to the technical support center for the synthesis of 5-Fluoro-1-naphthoic acid via the Grignard reaction. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights for optimizing this crucial synthetic transformation. We will move beyond simple procedural steps to explore the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction outcomes.
Core Reaction Scheme
The synthesis involves a two-step process: the formation of an aryl Grignard reagent from 1-bromo-5-fluoronaphthalene, followed by carboxylation with carbon dioxide and an acidic workup.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My Grignard reaction won't start. I've mixed the 1-bromo-5-fluoronaphthalene and magnesium in THF, but there's no sign of initiation (no bubbling, heat, or color change). What's wrong?
Answer: Failure to initiate is the most frequent hurdle in Grignard synthesis. The root cause is almost always an inactive magnesium surface or the presence of protic contaminants.
-
Probable Cause 1: Passivated Magnesium Surface. Magnesium turnings are coated with a thin, unreactive layer of magnesium oxide (MgO). This layer physically prevents the magnesium metal from reacting with the aryl halide.[1][2]
-
Solution: Magnesium Activation. The MgO layer must be disrupted. Several methods are effective:
-
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask containing the magnesium turnings.[2][3][4] The disappearance of the iodine's brown color or the evolution of ethene gas (from 1,2-dibromoethane) signals that a fresh, reactive magnesium surface is exposed.[3]
-
Mechanical Activation: In a completely dry environment (e.g., a glovebox), gently crush the magnesium turnings with a mortar and pestle before adding them to the flask. Vigorous stirring in the flask can also help.[2]
-
-
-
Probable Cause 2: Presence of Moisture. Grignard reagents are extremely strong bases and will be instantly destroyed by any protic species, most commonly water.[5]
-
Solution: Rigorous Anhydrous Conditions.
-
Glassware: All glassware (flask, condenser, dropping funnel) must be scrupulously dried, either by oven-drying at >120°C overnight or by flame-drying under a vacuum and cooling under an inert atmosphere (dry nitrogen or argon).[4][6]
-
Solvents & Reagents: Use anhydrous grade solvents, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF). Ensure the 1-bromo-5-fluoronaphthalene is free of water.
-
Atmosphere: Maintain a positive pressure of a dry, inert gas like nitrogen or argon throughout the entire setup and reaction duration to prevent atmospheric moisture from entering the system.[1][4]
-
-
Question 2: The reaction initiated, but my yield of the Grignard reagent seems low. How can I improve it?
Answer: A low yield after successful initiation often points to side reactions or incomplete conversion.
-
Probable Cause 1: Wurtz Coupling. A common side reaction is the coupling of the Grignard reagent with unreacted 1-bromo-5-fluoronaphthalene, leading to the formation of 5,5'-difluoro-1,1'-binaphthyl.
-
Solution: Controlled Addition. Do not add all the 1-bromo-5-fluoronaphthalene at once. Prepare a solution of the aryl bromide in anhydrous THF and add it dropwise to the activated magnesium suspension.[3][7] This maintains a low concentration of the aryl halide in the flask, minimizing its opportunity to couple with the newly formed Grignard reagent.[7]
-
-
Probable Cause 2: Incomplete Reaction. The reaction may stall if the magnesium is consumed by side reactions or if the reaction time is insufficient.
-
Solution: Optimize Stoichiometry and Reaction Time. Use a slight excess of magnesium (typically 1.1 to 1.2 equivalents) to ensure the complete conversion of the aryl bromide.[4] After the dropwise addition is complete, continue to stir the reaction mixture, potentially with gentle reflux, for 1-3 hours to drive the reaction to completion.[4]
-
Question 3: I confirmed Grignard formation, but after adding CO₂ and performing the workup, the yield of this compound is poor.
Answer: A low yield at this stage indicates issues with the carboxylation step or the workup procedure.
-
Probable Cause 1: Inefficient Carboxylation. The Grignard reagent can react with impurities or be physically prevented from reacting with the carbon dioxide.
-
Solution: Optimize CO₂ Delivery. The reaction is highly exothermic. Cool the Grignard solution to a low temperature (e.g., -78 °C with a dry ice/acetone bath or at least below 0°C with an ice bath) before introducing the CO₂.[8] This minimizes side reactions.
-
Method A (Solid CO₂): Use freshly crushed, high-purity dry ice. Pour the Grignard solution slowly onto an excess of crushed dry ice with vigorous stirring. Do not add the dry ice to the Grignard solution, as this can cause localized warming and freezing, trapping the reagent.
-
Method B (Gaseous CO₂): Bubble dry CO₂ gas (passed through a drying agent like H₂SO₄ or a drying tube) through the cooled, stirred Grignard solution.[8][9][10] Ensure the gas delivery tube is positioned above the liquid surface to prevent clogging.[8] The reaction is complete when the exotherm ceases.
-
-
-
Probable Cause 2: Loss During Workup. The desired product is a carboxylic acid, and its solubility is pH-dependent.
-
Solution: Careful pH Control. After quenching the reaction, the product exists as a magnesium carboxylate salt.
-
Acidification: Slowly add a cold, dilute acid (e.g., 1-2 M HCl) until the aqueous layer is acidic (test with pH paper). This protonates the carboxylate to form the free carboxylic acid and dissolves any remaining magnesium salts.[8]
-
Extraction: The neutral this compound is soluble in organic solvents like ether or ethyl acetate. Extract the aqueous layer multiple times to ensure complete recovery.
-
Base Wash (Purification): To separate the acidic product from neutral byproducts (like the binaphthyl from Wurtz coupling), you can extract the organic layer with a dilute base (e.g., 1 M NaOH). The product will move to the aqueous layer as its sodium salt. The layers are then separated, and the aqueous layer is re-acidified to precipitate the pure carboxylic acid, which is then collected by filtration.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: Why use 1-bromo-5-fluoronaphthalene as the starting material? Why not an alternative? The reactivity of halogens in Grignard formation follows the trend I > Br > Cl >> F.[1][5] The carbon-fluorine bond is very strong and generally unreactive toward magnesium under standard conditions, which is advantageous.[5][11][12] This differential reactivity allows for the selective formation of the Grignard reagent at the carbon-bromine bond, leaving the C-F bond intact.
Q2: What is the best solvent for this reaction? Ethereal solvents are essential because they solvate and stabilize the Grignard reagent by forming a Lewis acid-base complex with the magnesium atom.[1][3] Tetrahydrofuran (THF) is generally preferred over diethyl ether for aryl bromides because it is a better coordinating solvent and its higher boiling point allows for a wider temperature range, which can be useful for initiating sluggish reactions.[1][4]
Q3: How can I confirm the formation and quantify the yield of the Grignard reagent before carboxylation? While not always necessary for routine synthesis, quantification can be critical for troubleshooting or optimizing downstream reactions. A common method is titration. A small, measured aliquot of the Grignard solution is taken and quenched with an excess of a standard iodine (I₂) solution in THF. The unreacted iodine is then back-titrated with a standard sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator. Alternatively, quenching a small aliquot with D₂O and analyzing the deuterium incorporation via NMR or MS can confirm its formation.[13]
Q4: What are the key safety considerations for this reaction?
-
Flammability: Ethereal solvents like THF and diethyl ether are extremely flammable. Ensure there are no ignition sources nearby and work in a properly functioning fume hood.[13]
-
Exothermic Reaction: Both the formation of the Grignard reagent and its quenching are highly exothermic. Maintain good temperature control with a cooling bath and add reagents slowly.[13]
-
Reactive Reagents: Grignard reagents are corrosive and react violently with water. Always wear appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and gloves.[13]
Optimized Experimental Protocol
This protocol details a reliable method for the synthesis of this compound.
Part 1: Formation of 5-Fluoro-1-naphthylmagnesium bromide
-
Preparation: Assemble a three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel. Attach a drying tube or inert gas line to the top of the condenser. Flame-dry all glassware under vacuum and cool under a positive pressure of dry argon or nitrogen.[4]
-
Reagent Loading: To the flask, add magnesium turnings (1.2 eq.). Add a single crystal of iodine to activate the surface.[4][7]
-
Initiation: Add a small portion (approx. 5-10 mL) of a solution of 1-bromo-5-fluoronaphthalene (1.0 eq.) in anhydrous THF via the dropping funnel. Gently warm the flask with a heat gun until the iodine color fades and gentle bubbling begins.[3]
-
Formation: Once initiated, add the remaining 1-bromo-5-fluoronaphthalene solution dropwise at a rate that maintains a gentle reflux.[3]
-
Completion: After the addition is complete, continue stirring at room temperature or with gentle reflux for 1-2 hours to ensure complete conversion. The resulting dark, cloudy solution is the Grignard reagent.[7]
Part 2: Carboxylation and Workup
-
Carboxylation: Cool the Grignard reagent solution in a dry ice/acetone bath to -78 °C. While stirring vigorously, bubble dry CO₂ gas through the solution for 1-1.5 hours, or until the exothermic reaction ceases.[8]
-
Quenching: Remove the cooling bath and allow the mixture to warm to 0 °C. Slowly and carefully quench the reaction by adding cold 1 M aqueous HCl with stirring until the mixture is acidic and all solids have dissolved.[8][9]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Purification: Combine the organic extracts and wash them with three portions of 1 M aqueous NaOH. Combine the basic aqueous layers, wash once with ether to remove any neutral impurities, and then re-acidify the aqueous layer with concentrated HCl until a precipitate forms.[8]
-
Isolation: Collect the solid this compound by vacuum filtration, wash the filter cake with cold water until free of acid, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like toluene or ethanol/water.[8]
Data Summary Table
The following table summarizes the key quantitative parameters for the optimized protocol.
| Parameter | Recommended Value | Rationale |
| Starting Halide | 1-Bromo-5-fluoronaphthalene | The C-Br bond is selectively reactive over the stable C-F bond.[1][5] |
| Magnesium | 1.2 equivalents | A slight excess ensures complete conversion of the starting halide.[4] |
| Solvent | Anhydrous THF | Excellent stabilizing solvent for aryl Grignard reagents.[1][4] |
| Initiator | Iodine crystal or 1,2-dibromoethane | Activates the magnesium surface by disrupting the passivating MgO layer.[3][4] |
| Grignard Formation Temp. | Gentle Reflux (~66 °C in THF) | Ensures a reasonable reaction rate for reagent formation. |
| Carboxylation Temp. | -78 °C to 0 °C | Minimizes side reactions and improves the yield of the desired carboxylate.[8] |
| Atmosphere | Dry Nitrogen or Argon | Prevents quenching of the highly basic Grignard reagent by atmospheric moisture or O₂.[1][4] |
Visual Workflow and Troubleshooting
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Decision Tree: Reaction Initiation Failure
Caption: A decision tree for troubleshooting Grignard reaction initiation failure.
References
- 1. adichemistry.com [adichemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 20.5 Preparing Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Amide Bond Formation with Sterically Hindered Amines
Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of coupling sterically hindered substrates. The formation of an amide bond, while one of the most fundamental reactions in medicinal chemistry, often presents significant challenges when bulky groups are present on either the carboxylic acid or the amine.[1][2] This steric congestion slows the reaction by hindering the nucleophilic attack of the amine onto the activated carboxylate.[1][3]
This guide provides a structured, question-and-answer approach to troubleshoot common failures, select appropriate reagents and conditions, and explore advanced strategies to drive these challenging reactions to completion.
Section 1: Initial Diagnosis & Common Failures
This section addresses the most frequent issues encountered when standard amide coupling protocols yield poor results.
Q1: My standard amide coupling reaction (e.g., using EDC/HOBt) resulted in low or no product. What are the most common reasons for this failure?
Answer: When a standard coupling protocol fails with hindered substrates, the root cause typically falls into one of three categories: incomplete carboxylic acid activation, low amine nucleophilicity, or suboptimal reaction conditions.
-
Inefficient Carboxylic Acid Activation: Standard reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-Hydroxybenzotriazole (HOBt) may form activated esters that are not reactive enough to overcome the high energy barrier imposed by steric hindrance.[4] The activated intermediate might even decompose before the slow-acting, hindered amine can react.[4]
-
Reduced Amine Reactivity: Steric bulk around the nitrogen atom physically obstructs its approach to the activated carbonyl carbon.[4] Furthermore, some hindered amines can also be electronically deactivated (i.e., less nucleophilic), compounding the problem.[4][5]
-
Protonation of the Amine: A simple acid-base reaction between the carboxylic acid and the amine can occur, forming an ammonium carboxylate salt.[3] This deactivates the amine by removing its lone pair of electrons, rendering it non-nucleophilic.[3]
-
Hydrolysis: The presence of trace amounts of water is a common culprit. Water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material and halting the reaction. It is critical to use anhydrous solvents and reagents.[3][6]
Q2: I've confirmed my reagents are pure and the conditions are anhydrous, but the reaction still fails. What is the first strategic change I should make?
Answer: The first and most impactful change is to switch to a more potent class of coupling reagent specifically designed for difficult couplings. Standard carbodiimides are often insufficient. The next logical step is to employ uronium/aminium or phosphonium salt-based reagents.
These reagents generate highly reactive activated esters that can more effectively overcome the steric barriers. For example, HATU generates an OAt-ester, which is significantly more reactive than the OBt-ester formed from HBTU or EDC/HOBt.[7] This increased reactivity is due to the lower pKa of the 7-aza-1-hydroxybenzotriazole (HOAt) leaving group and the anchimeric assistance provided by the neighboring pyridine nitrogen.[7]
// Nodes RCOOH [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; HATU [label="HATU", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base\n(e.g., DIPEA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ActiveEster [label="Highly Reactive\nOAt-Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine [label="Hindered Amine\n(R'-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="Target Amide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproducts [label="Byproducts", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges RCOOH -> ActiveEster [label=" Activation ", fontsize=9]; HATU -> ActiveEster; Base -> ActiveEster; ActiveEster -> Amide [label=" Nucleophilic Attack ", fontsize=9]; Amine -> Amide; Amide -> Byproducts [style=invis]; // for layout }
Caption: HATU-mediated activation workflow.
Section 2: Strategic Solutions & Reagent Selection
If initial troubleshooting fails, a more systematic approach to reagent and condition selection is necessary.
Q3: Which specific classes of coupling reagents are recommended for sterically demanding couplings, and what are their pros and cons?
Answer: For challenging couplings, you must move beyond simple carbodiimides. The choice of reagent is critical and depends on the specific substrates.
| Reagent Class | Examples | Pros | Cons | Citation(s) |
| Uronium/Aminium Salts | HATU , HCTU, HBTU, TBTU, COMU | Widely used, high reactivity (especially HATU/HCTU), fast reactions. COMU avoids explosive HOBt/HOAt byproducts and has good solubility. | Can cause guanidinylation of the amine as a side reaction if pre-activation is not done correctly. | [7][8] |
| Phosphonium Salts | PyBOP , PyAOP | Very effective for hindered couplings, known to suppress racemization. Do not cause guanidinylation side reactions. | Solutions in DMF have moderate stability. BOP (an older reagent) produces carcinogenic HMPA byproduct. | [4][7][9] |
| Acyl Fluoride Precursors | TFFH, BTFFH , Deoxo-Fluor, XtalFluor-E | Generates highly reactive but small acyl fluorides, ideal for overcoming severe steric hindrance. Often succeeds where all other methods fail. | Some reagents (like DAST) can have side reactions with released amines. Requires careful handling. | [4][5][10] |
| Other Reagents | T3P (Propylphosphonic Anhydride), DMTMM | T3P is effective for sterically hindered peptides. DMTMM can mediate couplings in aqueous or alcoholic solutions. | May be less commonly available or require specific solvent systems (e.g., DMTMM). | [8][11] |
Expert Insight: For most difficult couplings, HATU is an excellent first choice due to its high reactivity and proven track record.[9] If racemization is a major concern or if guanidinylation is observed, PyBOP or PyAOP are superior alternatives.[4][7] For "near-impossible" couplings involving tertiary-alkyl amines or di-ortho-substituted anilines, in situ formation of acyl fluorides is the state-of-the-art solution.[5][12]
Q4: Beyond the coupling reagent, how can I modify reaction conditions to improve yields?
Answer: Optimizing reaction conditions is crucial and can often turn a failed reaction into a successful one.
-
Temperature: Increasing the temperature can provide the necessary energy to overcome the activation barrier.[4] Microwave heating is particularly effective for accelerating slow reactions, often reducing reaction times from days to minutes.[4][5] However, be mindful that higher temperatures can also increase the risk of racemization.[3]
-
Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF and NMP are common choices.[4] For acyl fluoride-based methods, less polar solvents like Dichloromethane (DCM) have been shown to be more effective for the activation step, as they are less prone to hydrolysis.[5]
-
Base: Use a non-nucleophilic, hindered base to minimize side reactions. N,N-Diisopropylethylamine (DIPEA) and 2,4,6-collidine are standard choices.[4][6] The stoichiometry of the base is also important; typically 2-3 equivalents are used.
-
Concentration: Running the reaction at a higher concentration can sometimes favor the desired bimolecular coupling over decomposition pathways.[4]
-
Order of Addition: For uronium and phosphonium reagents, "pre-activation" is critical. Stir the carboxylic acid, coupling reagent, and base together for 15-30 minutes before adding the amine.[3][6] This ensures the activated species is fully formed and minimizes side reactions like amine guanidinylation.
Q5: I'm observing significant side products. How can I identify and minimize them?
Answer: The two most common side reactions in challenging amide couplings are racemization and reagent-derived byproducts.
-
Racemization: If your carboxylic acid has a chiral center adjacent to the carbonyl group, it can lose its stereochemical integrity during activation.
-
Cause: Formation of an oxazolone intermediate, especially under harsh conditions or with certain activating agents.
-
Solution: Use a racemization-suppressing coupling reagent like PyAOP or COMU .[4][7] Additives like HOAt or OxymaPure are also known to reduce racemization.[3][4] Running the reaction at a lower temperature (0°C to room temperature) can also help.[3]
-
-
Guanidinylation of the Amine: This is specific to uronium/aminium reagents (like HBTU, HATU).
-
Cause: The free amine can directly attack the coupling reagent itself, forming a stable guanidinium byproduct instead of the desired amide.
-
Solution: Ensure proper order of addition. Always pre-activate the carboxylic acid with the coupling reagent and base before introducing the amine. Using a phosphonium reagent like PyBOP completely avoids this issue.[7]
-
-
Urea Formation: This is characteristic of carbodiimide reagents like DCC or EDC.
-
Cause: The reagent reacts to form a urea byproduct (e.g., DCU from DCC).[4]
-
Solution: While DCU is often insoluble and can be filtered off, water-soluble byproducts are generated from EDC, simplifying workup.[4] However, for hindered couplings, the best solution is to switch to a more effective reagent class.
-
Section 3: Advanced & Alternative Methodologies
When even the most potent coupling reagents fail, more aggressive or unconventional strategies are required.
Q6: I have tried multiple high-potency coupling reagents (HATU, PyBOP) with optimized conditions, but my yield is still negligible. What is the next step?
Answer: At this point, you should move to the most reactive acylating agents: acyl halides. Specifically, the in situ generation of acyl fluorides has proven exceptionally effective for couplings that are otherwise considered impossible.[5][10]
Acyl fluorides are ideal because the fluorine atom is very small, minimizing steric clash during the nucleophilic attack, yet it is highly electron-withdrawing, making the carbonyl carbon extremely electrophilic.[5]
A recommended protocol involves using a fluorinating agent like BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) or TFFH.[3][5] The carboxylic acid is converted to the acyl fluoride, which is then reacted with the hindered amine, often at elevated temperatures to drive the reaction.[5][12]
Alternatively, one can form an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][] This creates a very reactive electrophile. However, these conditions are harsh and may not be suitable for substrates with sensitive functional groups.[4]
Q7: Are there any synthetic strategies that avoid coupling reagents entirely?
Answer: Yes. For exceptionally hindered amides where even acyl halides may fail, alternative bond-forming strategies exist. A notable method reported by Bode and others involves the direct addition of Grignard reagents to isocyanates .[1][2][14]
This reaction is simple and robust: a solution of a Grignard reagent is added to a solution of an isocyanate in an ethereal solvent.[1] This method has been used to synthesize amides with extreme steric bulk, such as those derived from adamantyl groups, in high yields where conventional methods completely fail.[5] However, this approach requires the synthesis of the appropriate isocyanate and Grignard precursors, which may add steps to the overall sequence.
Section 4: Experimental Protocols
Protocol 1: General Procedure for a Difficult Coupling using HATU
This protocol assumes pre-activation to maximize yield and minimize side reactions.
-
To a dry flask under an inert atmosphere (N₂ or Ar), add the sterically hindered carboxylic acid (1.0 equivalent).
-
Dissolve the acid in an anhydrous solvent (e.g., DMF or DCM, approx. 0.1 M).
-
Add HATU (1.1–1.2 equivalents) to the solution.
-
Add a non-nucleophilic base, typically DIPEA (2.5–3.0 equivalents).
-
Stir the mixture at room temperature for 15–30 minutes. This is the pre-activation step.
-
Add the sterically hindered amine (1.0–1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For very slow reactions, heating (e.g., 50-80°C) may be required.[4]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate), wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: In-Situ Acyl Fluoride Generation and Coupling
This protocol is adapted for extremely hindered substrates where other methods have failed.[3][5]
-
To a dry flask under an inert atmosphere, dissolve the sterically hindered carboxylic acid (1.3 equivalents) in anhydrous DCM.
-
Add a fluorinating agent (e.g., BTFFH, 1.5 equivalents) and a non-nucleophilic base (e.g., DIPEA, 4.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride in situ.
-
Add the sterically hindered amine (1.0 equivalent) to the flask.
-
Seal the vessel and heat the reaction to 80°C (or higher if necessary) for 12-24 hours, monitoring by LC-MS.
-
After cooling to room temperature, quench the reaction and perform a standard aqueous workup and purification as described in Protocol 1.
Section 5: Troubleshooting Workflow
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// Edges Start -> CheckBasics; CheckBasics -> UpgradeReagent [label=" Basics OK "]; UpgradeReagent -> HATU_COMU [label=" General "]; UpgradeReagent -> PyBOP_PyAOP [label=" Racemization\n Risk "]; HATU_COMU -> OptimizeCond [label=" Still Low Yield "]; PyBOP_PyAOP -> OptimizeCond [label=" Still Low Yield "]; OptimizeCond -> AdvancedMethods [label=" Still Fails "]; AdvancedMethods -> AcylFluoride [label=" Preferred "]; AdvancedMethods -> AcylChloride [label=" Harsh Conditions\nTolerated "]; AcylFluoride -> Success; AcylChloride -> Success; } Caption: Troubleshooting workflow for hindered amide coupling.
References
- 1. chimia.ch [chimia.ch]
- 2. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. bachem.com [bachem.com]
- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
overcoming low reactivity of electron-deficient anilines in amide coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the amide coupling of electron-deficient anilines. The reduced nucleophilicity of these substrates often leads to sluggish or incomplete reactions with standard protocols. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you overcome these synthetic hurdles.
Troubleshooting Guide: From Failed Reactions to High Yields
This section addresses specific experimental failures in a question-and-answer format, offering targeted solutions and the scientific rationale behind them.
Question 1: My standard EDC/HOBt coupling reaction failed to produce any significant amount of amide product with my nitro-substituted aniline. What is happening and what should I try next?
Answer:
The primary reason for this failure is the severely diminished nucleophilicity of your aniline. The strong electron-withdrawing nitro group deactivates the nitrogen atom, making it a poor nucleophile that reacts very slowly with the HOBt-activated ester intermediate generated from EDC and your carboxylic acid.[1][2] Standard EDC/HOBt conditions are often insufficient for such unreactive amines.[1][3]
Immediate Troubleshooting Steps:
-
Introduce a Nucleophilic Catalyst: The addition of 4-Dimethylaminopyridine (DMAP) can be critical. DMAP acts as an acyl transfer agent, reacting with the HOBt ester to form a highly reactive acylpyridinium intermediate. This intermediate is significantly more electrophilic and reacts more readily with the poorly nucleophilic aniline.[1] A recommended starting point is a protocol using EDC (1 equiv.), DMAP (1 equiv.), and a catalytic amount of HOBt (0.1 equiv.) in a solvent like acetonitrile (ACN).[1][4]
-
Elevate the Temperature: If the reaction is still sluggish at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy to drive the reaction forward. Monitor for potential side reactions or decomposition at elevated temperatures.
-
Switch to a More Potent Coupling Reagent: If the DMAP-modified EDC protocol is still not effective, you need to move to a more powerful class of coupling reagents. Uronium or phosphonium salt-based reagents are designed for challenging couplings.[5]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a go-to reagent for difficult amide couplings.[1][6] It forms a highly reactive OAt-ester, which is more susceptible to nucleophilic attack than the corresponding OBt-ester.[7]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also highly effective. An advantage of phosphonium salts is that they do not form guanidinium byproducts, a common side reaction with uronium reagents.[5][7]
-
dot graph TD { A[Start: Low Yield with EDC/HOBt] --> B{Problem: Low Aniline Nucleophilicity}; B --> C{Solution 1: Enhance Activation}; C --> D[Add DMAP to EDC/HOBt]; D --> E{Success?}; E -- Yes --> F[End]; E -- No --> G{Solution 2: Stronger Reagents}; G --> H[Use HATU or PyBOP]; H --> I{Success?}; I -- Yes --> F; I -- No --> J{Solution 3: Alternative Stoichiometry}; J --> K[Convert Acid to Acyl Chloride]; K --> L{Success?}; L -- Yes --> F; L -- No --> M[Consult Specialist];
} Troubleshooting workflow for failed amide coupling.
Question 2: I'm attempting to couple a sterically hindered carboxylic acid with an electron-deficient aniline. My yields are low and I see a lot of unreacted starting material. How can I drive this reaction to completion?
Answer:
This is a classic case of "difficult coupling," where both steric hindrance and poor electronics are working against you.[8] The activated carboxylic acid intermediate is likely too bulky to be readily attacked by the already unreactive aniline.
Strategies for Doubly Challenging Couplings:
-
Acyl Chloride/Fluoride Formation: The most robust solution is often to convert the carboxylic acid to a more reactive acyl halide.[9][10]
-
Acyl Chlorides: Treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride can generate the highly reactive acyl chloride.[9][11][12] This can then be reacted with the aniline, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[9]
-
Acyl Fluorides: Acyl fluorides are also highly reactive but can be more selective and less prone to side reactions than acyl chlorides. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate the acyl fluoride in situ, which then reacts with the amine at elevated temperatures.[8][13]
-
-
Specialized Reagents for Hindered Substrates: Certain coupling reagents have been developed specifically for sterically demanding couplings.
-
TCFH-NMI System: The combination of TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) and N-methylimidazole (NMI) generates a highly reactive acyl imidazolium ion in situ.[14] This system has proven effective for coupling hindered acids with poorly reactive anilines under mild conditions.[14]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a third-generation uronium reagent, COMU is highly reactive and its byproducts are water-soluble, simplifying purification.[7]
-
Table 1: Comparison of Strategies for Hindered Couplings
| Strategy | Reagents | Key Advantages | Potential Drawbacks |
| Acyl Chloride | SOCl₂, (COCl)₂ | Highest reactivity, drives difficult reactions.[9] | Harsh conditions, potential for side reactions, functional group incompatibility.[5] |
| Acyl Fluoride | TFFH, XtalFluor-E | High reactivity, often cleaner than acyl chlorides.[13][15] | May require elevated temperatures; reagents can be moisture-sensitive.[8] |
| TCFH-NMI | TCFH, NMI | Mild conditions, high yields for challenging substrates.[14] | Requires two reagents; cost may be a factor. |
| Advanced Uronium | COMU | High reactivity, water-soluble byproducts.[7] | Can be expensive; potential for guanidinylation of the amine. |
Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual and practical questions regarding amide coupling with electron-deficient anilines.
Q1: Why are electron-deficient anilines so unreactive?
The lone pair of electrons on the nitrogen atom of an aniline is what makes it nucleophilic. In electron-deficient anilines, substituents like nitro (-NO₂), cyano (-CN), or halo (-F, -Cl) groups are attached to the aromatic ring. These groups pull electron density away from the ring and, consequently, from the nitrogen atom through inductive and resonance effects.[2] This reduction in electron density makes the nitrogen lone pair less available to attack an electrophile (like an activated carboxylic acid), thus decreasing its nucleophilicity and reactivity.[2]
dot graph G { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Effect of electron-withdrawing groups on aniline reactivity.
Q2: Can I just use a stronger base to deprotonate the aniline and make it more nucleophilic?
While this seems logical, it is generally not a recommended strategy for standard amide couplings. Using a very strong, non-nucleophilic base like sodium hydride (NaH) or LDA to deprotonate the aniline can work in some specific cases, but it introduces several complications:
-
Compatibility Issues: Many common coupling reagents and the carboxylic acid itself are incompatible with such strong bases.
-
Side Reactions: The highly reactive anilide anion could potentially react at other sites or cause undesired side reactions.
-
Practicality: It is often simpler and more effective to increase the electrophilicity of the carboxylic acid component (by using a more potent coupling reagent) rather than trying to force the nucleophilicity of the amine.[5][16]
Q3: Are there any advantages to using phosphonium-based coupling reagents (like PyBOP) over uronium-based ones (like HATU)?
Yes, there can be. The primary advantage of phosphonium salts is that they are not prone to the side reaction of guanidinylation.[7] Uronium/aminium reagents can sometimes react with the amine nucleophile to form a stable guanidinium byproduct, which terminates the reaction and consumes the amine.[5] This is particularly problematic in slow reactions, such as those involving electron-deficient anilines. Phosphonium reagents do not have this liability, which can lead to cleaner reactions and higher yields in challenging cases.[5][7]
Q4: What is the role of additives like HOBt and HOAt?
Additives like 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) play a crucial dual role in carbodiimide-mediated couplings:[17]
-
Suppressing Racemization: For chiral carboxylic acids (like amino acids), they significantly reduce the risk of epimerization at the alpha-carbon.
-
Increasing Efficiency: They react with the initial O-acylisourea intermediate (formed from the carbodiimide and carboxylic acid) to generate an active ester (OBt or OAt ester).[18][19][20] These active esters are more stable than the O-acylisourea, reducing the formation of the inactive N-acylurea byproduct, and are highly reactive towards the amine nucleophile.[18][20] HOAt is generally considered more reactive than HOBt due to neighboring group participation from the pyridine nitrogen, making reagents based on it (like HATU) particularly effective.[7]
Experimental Protocols
Protocol 1: EDC/DMAP/HOBt Coupling for Moderately Unreactive Anilines
This protocol is a significant improvement over standard EDC/HOBt for anilines with mild to moderate deactivation.[1][4]
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv), 4-dimethylaminopyridine (DMAP, 1.0 equiv), and hydroxybenzotriazole (HOBt, 0.1 equiv).
-
Dissolution: Dissolve the solids in an appropriate anhydrous solvent (e.g., acetonitrile or DMF, ~0.1 M).
-
Reagent Addition: Add the electron-deficient aniline (1.1 equiv) followed by a hindered base such as N,N-diisopropylethylamine (DIPEA, 3.0-5.0 equiv).[1]
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.0-1.2 equiv) portion-wise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Acyl Chloride Formation and Coupling
This is a more forceful approach for highly unreactive or sterically hindered systems.[9][10]
-
Acyl Chloride Formation: In a fume hood, dissolve the carboxylic acid (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM) or toluene. Add oxalyl chloride (1.5-2.0 equiv) dropwise at 0 °C, followed by a catalytic amount of DMF (1-2 drops). Allow the reaction to warm to room temperature and stir for 1-3 hours until gas evolution ceases. Caution: This reaction produces CO and HCl gas.
-
Solvent Removal: Carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting acyl chloride is often used directly without further purification.
-
Amide Formation: Dissolve the crude acyl chloride in fresh anhydrous DCM. Cool to 0 °C. In a separate flask, dissolve the electron-deficient aniline (1.0 equiv) and pyridine or triethylamine (1.5 equiv) in anhydrous DCM. Add the aniline solution dropwise to the acyl chloride solution.
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor progress by TLC or LC-MS.
-
Workup & Purification: Quench with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, concentrate, and purify by column chromatography.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hepatochem.com [hepatochem.com]
- 6. growingscience.com [growingscience.com]
- 7. 肽偶联剂选择指南 [sigmaaldrich.cn]
- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Khan Academy [khanacademy.org]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 16. researchgate.net [researchgate.net]
- 17. bachem.com [bachem.com]
- 18. Carbodiimide - Wikipedia [en.wikipedia.org]
- 19. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude α-Naphthoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of α-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chemical intermediate. Here, we move beyond simple protocols to explain the underlying principles, helping you make informed decisions to optimize your experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of α-naphthoic acid. The solutions are presented in a question-and-answer format, focusing on causality and corrective actions.
Q1: My recrystallization yield is extremely low. What went wrong?
Low recovery is a frequent issue in recrystallization. The cause often lies in one of the following areas:
-
Excessive Solvent: Using too much solvent to dissolve the crude product is the most common mistake. While α-naphthoic acid is freely soluble in hot toluene or hot alcohols, its solubility decreases upon cooling, which is the principle of recrystallization.[1][2][3] If the solution is not saturated at the higher temperature, very little product will crystallize upon cooling.
-
Solution: Before filtering, try boiling off some of the solvent to concentrate the solution. Once you see crystals starting to form in the hot solution, you have reached the saturation point. Allow this concentrated solution to cool as per the protocol. You can also recover more product from the filtrate (mother liquor) by concentrating it further and cooling for a second crop of crystals.
-
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities (like dust or when using charcoal) and the product crystallized in the filter funnel, this will significantly reduce your yield.
-
Solution: Ensure your filtration setup (funnel, filter paper, and receiving flask) is pre-heated. This can be done by placing them in an oven before use or by passing hot solvent through the funnel just before filtering your solution. Using a stemless funnel can also help prevent clogging.
-
-
Cooling Too Rapidly: Crash-cooling the hot solution by placing it directly into an ice bath can lead to the formation of very fine, impure crystals and can trap impurities in the crystal lattice.[4] It also may not allow sufficient time for complete crystallization.
-
Solution: Employ a stepwise cooling process. Let the flask cool slowly to room temperature on the benchtop first. Once crystal formation appears to have stopped, then transfer the flask to an ice bath to maximize recovery.
-
Q2: After purification, my α-naphthoic acid is oily or forms a sticky mass, not fine crystals. Why?
This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or as a supersaturated liquid.
-
Cause 1: High Impurity Load: Significant amounts of impurities can depress the melting point of the mixture, leading to a liquid phase instead of solid crystals. The crude material obtained from a Grignard reaction, for instance, can have a wide melting range (e.g., 142–155°C) indicating impurities.[1][5]
-
Cause 2: Inappropriate Solvent Choice: The solvent may be too good at dissolving the α-naphthoic acid, even at low temperatures, or it may be dissolving impurities that then interfere with crystal lattice formation.
-
Solution: Re-evaluate your solvent system. If you are using a single solvent like toluene and it's failing, consider a two-solvent system (e.g., ethanol-water). Dissolve the compound in the "good" solvent (ethanol) and then add the "poor" solvent (water) dropwise until the solution becomes cloudy (the cloud point). Heat gently to redissolve, and then cool slowly.
-
Q3: My final product is still colored (e.g., yellow or brown). How can I decolorize it?
A persistent color indicates the presence of colored, often polymeric or oxidized, impurities.
-
Solution 1: Activated Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored impurities.
-
Dissolve the crude α-naphthoic acid in the minimum amount of hot recrystallization solvent.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute weight) to the hot solution. Adding too much will adsorb your product and reduce the yield.
-
Keep the solution hot and swirl it for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
Allow the clear filtrate to cool and crystallize.
-
-
Solution 2: Repeat the Purification: A second recrystallization, potentially from a different solvent, can remove the residual impurities.[1] For example, an initial purification from an alcohol/water mixture followed by a second recrystallization from toluene can be effective.[3]
Section 2: Troubleshooting Decision Workflow
This diagram provides a logical path to diagnose and resolve common purification issues.
Caption: A decision tree for troubleshooting common issues in α-naphthoic acid purification.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude α-naphthoic acid?
The two primary methods are acid-base extraction and recrystallization.
-
Acid-Base Extraction: This technique is ideal for separating α-naphthoic acid from neutral or basic impurities.[6] The acidic nature of the carboxyl group allows it to be converted into a water-soluble salt (sodium α-naphthoate) by reacting with a weak base like sodium bicarbonate.[8][9] Neutral impurities remain in the organic layer and are easily separated. The pure acid is then regenerated by acidifying the aqueous layer.[10]
-
Recrystallization: This is the most common method for purifying solid organic compounds. It relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. Toluene is a frequently cited and effective solvent for α-naphthoic acid.[1][3][5]
For very challenging separations, column chromatography (either normal or reversed-phase) can be employed, though this is often more complex and costly for large-scale purification.[11][12][13]
Q2: How do I select the best solvent for recrystallization?
An ideal recrystallization solvent should:
-
Dissolve the solute (α-naphthoic acid) completely when hot.
-
Dissolve the solute poorly or not at all when cold.
-
Either not dissolve impurities at all or dissolve them very well even at low temperatures (so they remain in the mother liquor).
-
Be chemically inert towards the solute.
-
Be volatile enough to be easily removed from the purified crystals.
As shown in the table below, alcohols are excellent solvents at high temperatures. Toluene is also a well-documented choice.[1] For practical purposes, starting with toluene or an ethanol/water mixture is recommended.
Table 1: Solubility of α-Naphthoic Acid in Various Organic Solvents [2]
| Solvent | Mole Fraction Solubility (x₁) at 298.15 K (25°C) | Mole Fraction Solubility (x₁) at 333.15 K (60°C) | Comments |
| Methanol | 0.1545 | 0.2643 | High solubility, may require a co-solvent like water for good recovery. |
| Ethanol | 0.1339 | 0.2301 | Good choice, often used with water to reduce solubility at cold temperatures. |
| Isopropanol | 0.1204 | 0.2089 | Similar properties to ethanol. |
| Toluene | Data not in source, but widely used in practice[1][3] | Data not in source, but widely used in practice[1][3] | Excellent choice, provides good crystal quality.[1] |
| Ethyl Acetate | 0.1983 | 0.3392 | High solubility; may lead to lower yields if used alone. |
Data adapted from BenchChem's technical guide on 1-Naphthoic Acid solubility.[2]
Q3: How can I confirm the purity of my final product?
Several analytical techniques can be used:
-
Melting Point Determination: Pure α-naphthoic acid has a sharp melting point reported between 159-162°C.[1][3] A broad or depressed melting range indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate. You can compare the purified sample against the crude starting material.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for assessing purity. A pure sample will show a single, sharp peak. Specific methods for α-naphthoic acid analysis using a C18 column have been developed.[14][15]
-
Spectroscopy (NMR, IR): For structural confirmation and detection of impurities, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable tools.
Section 4: Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate α-naphthoic acid from neutral organic impurities.
Caption: Workflow for the purification of α-naphthoic acid using acid-base extraction.
Methodology:
-
Dissolution: Dissolve the crude α-naphthoic acid (e.g., 5 g) in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 50 mL) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 30 mL) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂ gas.
-
Separation: Allow the layers to separate. The upper organic layer contains neutral impurities, while the lower aqueous layer contains the sodium salt of α-naphthoic acid.[8] Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Washing: To ensure all the product is extracted, add another portion of NaHCO₃ solution (15 mL) to the organic layer, shake, and combine the aqueous layer with the first extract. To remove any remaining neutral impurities from the combined aqueous extracts, wash it with a fresh portion of ether (20 mL). Discard the ether wash.
-
Precipitation: Cool the aqueous extract in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (check with pH paper, pH ~2). A white precipitate of pure α-naphthoic acid will form.[9][10]
-
Collection: Collect the purified solid by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts. Allow the product to air dry or dry it in a vacuum oven.
Protocol 2: Purification by Recrystallization from Toluene
This protocol is adapted from a verified procedure and is highly effective for obtaining high-purity α-naphthoic acid.[1][5]
Methodology:
-
Dissolution: Place the crude α-naphthoic acid (e.g., 10 g) into an Erlenmeyer flask. Add a minimal amount of toluene (e.g., start with 30 mL) and heat the mixture on a hot plate with stirring. Add more toluene in small portions until the solid just dissolves completely.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
(Optional) Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period to allow for the growth of large, pure crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to ensure maximum crystallization.
-
Collection: Collect the crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals on the filter paper with a small amount of ice-cold toluene to remove any adhering mother liquor. Transfer the pure crystals to a watch glass and allow them to dry completely.
Section 5: References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from --INVALID-LINK--
-
Nichols, L. (2022). Acid-Base Extraction. Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from --INVALID-LINK--
-
Vernier Software & Technology. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Retrieved from --INVALID-LINK--
-
Whitmore, F. C., & Fox, A. L. (1941). α-NAPHTHOIC ACID. Organic Syntheses, Coll. Vol. 1, 361. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). 1-Naphthoic acid 86-55-5 wiki. Retrieved from --INVALID-LINK--
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). An In-depth Technical Guide to the Solubility of 1-Naphthoic Acid in Organic Solvents. Retrieved from --INVALID-LINK--
-
Haddad, P. R., et al. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PMC - PubMed Central. Retrieved from --INVALID-LINK--
-
Matosiuk, D., & Fidecka, S. (1996). Chromatographic separations of aromatic carboxylic acids. PubMed. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing Naphthoic Acid Synthesis. Retrieved from --INVALID-LINK--
-
Gilman, H., & St. John, N. B. (1941). 1-Naphthoic acid, ethyl ester. Organic Syntheses, Coll. Vol. 1, 266. Retrieved from --INVALID-LINK--
-
Li, J. (2000). [Determination of alpha-naphthylacetic acid by high performance liquid chromatography]. Se Pu, 18(4), 372-3. Retrieved from --INVALID-LINK--
-
MedChemExpress. (n.d.). 1-Naphthoic acid (Naphthalene-1-carboxylic acid) | Biochemical Reagent. Retrieved from --INVALID-LINK--
-
Zhang, Y. (1991). [Study on the analysis of alpha-naphthylacetic acid]. Se Pu, 9(5), 299-300. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2-Naphthoic acid. Retrieved from --INVALID-LINK--
-
various authors. (2025). Determination of α-naphthylacetic acid by high performance liquid chromatography. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025). 1-Naphthoic acid. Retrieved from --INVALID-LINK--
-
Google Patents. (2014). Process for the purification of carboxylic acids. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Assessing the Enantiomeric Purity of 5,6,7,8-Tetrahydro-2-naphthoic Acid Derivatives. Retrieved from --INVALID-LINK--
-
Reddit. (2016). Column chromatography of carboxylic acids?. r/chemistry. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from --INVALID-LINK--
-
Scribd. (n.d.). Recrystallization of Phthalic Acid and Naphthalene. Retrieved from --INVALID-LINK--
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. 1-Naphthoic acid | 86-55-5 [chemicalbook.com]
- 4. scribd.com [scribd.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. vernier.com [vernier.com]
- 11. teledyneisco.com [teledyneisco.com]
- 12. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Determination of alpha-naphthylacetic acid by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
managing exothermic reactions in Grignard reagent formation
A Guide to Managing Exothermic Reactions for Researchers, Scientists, and Drug Development Professionals
Introduction: The Energetic Nature of Grignard Reagent Formation
The formation of a Grignard reagent (R-Mg-X) from an organic halide and magnesium metal is a cornerstone of synthetic organic chemistry, prized for its ability to create carbon-carbon bonds.[1][2][3] However, this reaction is notoriously exothermic, releasing a significant amount of heat that, if not properly managed, can lead to dangerous runaway reactions.[4][5][6] The primary safety concern is the potential for the solvent, typically a volatile ether like diethyl ether or tetrahydrofuran (THF), to boil out of the reaction vessel, creating a high risk of fire and explosion.[5][7] This guide is designed to equip you with the knowledge and procedures to confidently control these thermal hazards.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the exothermic nature of Grignard reactions.
Q1: Why is the formation of a Grignard reagent so exothermic?
A1: The high exothermicity stems from the oxidative insertion of magnesium into the carbon-halogen bond.[8] This process is thermodynamically favorable, with reported overall heat of reaction values in the range of 362 to 397 kJ/mol.[4] The reaction can be slow to start (the "induction period"), but once initiated, it can proceed very rapidly, leading to a sudden and significant release of heat.[9][10]
Q2: What are the primary risks associated with this exotherm?
A2: The main risks are runaway reactions and solvent fires.[5][11] If the rate of heat generation exceeds the rate of heat removal, the reaction temperature will rise uncontrollably. This can cause the low-boiling ether solvents to boil violently, potentially overwhelming the condenser and leading to a flammable vapor leak.[5] In a closed system, this can also lead to a dangerous pressure buildup.[5][7]
Q3: Can I predict how exothermic my specific Grignard reaction will be?
A3: While the general exothermicity is known, the exact thermal profile can vary depending on several factors, including the reactivity of the organic halide (I > Br > Cl >> F), the purity of the reagents, the effectiveness of magnesium activation, and the reaction scale.[12] For large-scale reactions, it is highly recommended to perform calorimetric studies to accurately measure the heat flow and determine safe operating parameters.[9][13][14]
Q4: What immediate steps should I take if I suspect a runaway reaction?
A4: If you observe an uncontrolled rise in temperature or excessively vigorous boiling, take the following immediate actions:
-
Stop the addition of the organic halide immediately.[15]
-
Increase cooling by immersing the reaction flask in a pre-prepared ice-water bath.[15][16] Be cautious not to induce thermal shock in the glassware.[15]
Troubleshooting Guide: Common Exotherm-Related Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiment.
| Issue | Possible Causes | Recommended Solutions |
| Reaction Fails to Initiate | 1. Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the turnings prevents the reaction.[12][17] 2. Presence of Water: Even trace amounts of moisture in the glassware or solvent will quench the reaction.[12][16][17][18] 3. Low Reactivity of Organic Halide: The reactivity follows the trend I > Br > Cl >> F.[12] | 1. Activate the Magnesium: Use one of the methods described in the protocols below (e.g., adding iodine, 1,2-dibromoethane, or mechanical crushing).[12][17][19] 2. Ensure Anhydrous Conditions: Flame-dry or oven-dry all glassware and use anhydrous solvents.[5][12][16][17] Conduct the reaction under an inert atmosphere (nitrogen or argon).[17] 3. Use an Initiator: Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[12][17] Gentle warming may be necessary, but have an ice bath ready.[12][15][17] |
| Reaction is Too Vigorous and Difficult to Control | 1. Addition Rate is Too Fast: Adding the organic halide too quickly leads to a rapid accumulation of unreacted starting material and a sudden, large exotherm upon initiation.[4][17][20] 2. Insufficient Cooling: The cooling system cannot dissipate the heat generated by the reaction.[20] 3. Concentrated Reaction Mixture: Higher concentrations can lead to a more rapid heat release. | 1. Reduce the Addition Rate: Add the organic halide solution dropwise using an addition funnel to maintain a gentle reflux.[12][17][20] 2. Improve Cooling: Use a larger ice-water bath or a more efficient cooling system.[15][20] Ensure the reaction flask is no more than half full to allow for adequate headspace.[5][15] 3. Dilute the Reaction: Using a larger volume of solvent can help to moderate the temperature increase.[15] |
| Low Yield of Grignard Reagent | 1. Wurtz Coupling: The newly formed Grignard reagent reacts with the starting organic halide to form a dimer (R-R).[17][20] This is more common with high local concentrations of the organic halide and at higher temperatures.[17] 2. Quenching: The Grignard reagent is quenched by moisture or acidic impurities.[17][18] | 1. Minimize Wurtz Coupling: Maintain a slow, controlled addition of the organic halide to keep its concentration low.[17][20] Ensure the magnesium is highly activated.[17] 2. Maintain Rigorously Anhydrous and Inert Conditions: Protect the reaction from atmospheric moisture and carbon dioxide throughout the process.[20] |
| Darkening of the Reaction Mixture | 1. Overheating: Excessive heat can cause decomposition and the formation of finely divided magnesium or other side products.[12][17][20] 2. Impurities: Impurities in the magnesium or organic halide can catalyze side reactions.[12] | 1. Avoid Excessive Heating: The reaction's own exotherm is often sufficient to maintain the desired temperature.[20] Use an ice bath to moderate the temperature as needed. 2. Use Pure Reagents: Ensure the purity of your starting materials.[5][20] |
Experimental Protocols
Protocol 1: Activation of Magnesium Turnings
The removal of the passivating magnesium oxide layer is critical for a smooth and controlled reaction initiation.[12][17]
Method 1: Iodine Activation
-
Place the magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a stir bar, reflux condenser, and an addition funnel, all under a positive pressure of inert gas (N₂ or Ar).[11]
-
Add a single small crystal of iodine to the flask.[12][16][17]
-
The disappearance of the purple iodine color is an indication of magnesium activation.[21]
Method 2: 1,2-Dibromoethane Activation
-
Set up the apparatus as described above.
-
Add a few drops of 1,2-dibromoethane to the magnesium turnings in the flask.[12][19]
-
The observation of ethylene gas bubbling from the surface of the magnesium indicates activation.[19]
Protocol 2: Safe Formation of a Grignard Reagent (General Procedure)
This protocol emphasizes the key steps for controlling the exotherm.
-
Apparatus Setup: Assemble a flame-dried or oven-dried three-necked flask with a magnetic stir bar, a reflux condenser with cooling water, and a pressure-equalizing dropping funnel.[5] Ensure all joints are well-sealed.[16] Place the entire setup under a positive pressure of dry nitrogen or argon.
-
Reagent Preparation: Place activated magnesium turnings in the reaction flask. Prepare a solution of the organic halide in anhydrous diethyl ether or THF and place it in the dropping funnel.
-
Initiation: Add a small portion (approximately 10%) of the organic halide solution to the magnesium suspension.[15][22] Stir the mixture. Look for signs of reaction initiation, such as gentle bubbling, warming of the flask, or the appearance of a cloudy, grayish color.[12][15][21] If the reaction does not start, gentle warming with a water bath may be applied, but an ice bath must be readily available.[12][15]
-
Controlled Addition: Once the reaction has initiated, add the remaining organic halide solution dropwise from the addition funnel at a rate that maintains a gentle, controlled reflux.[12][17][20] The heat generated by the reaction should be sufficient to sustain the reflux.
-
Cooling: Have an ice-water bath ready to place under the reaction flask to moderate the reaction rate if the reflux becomes too vigorous.[5][15][16]
-
Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the reaction goes to completion.[12] The final solution is typically grayish to brownish.[12][17]
Visualization of Workflows
Diagram 1: Grignard Reaction Initiation and Control Workflow
Caption: Workflow for safe initiation and control.
Diagram 2: Troubleshooting a Failed Initiation
Caption: Decision tree for a non-starting reaction.
References
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. study.com [study.com]
- 3. leah4sci.com [leah4sci.com]
- 4. Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates - ProQuest [proquest.com]
- 5. acs.org [acs.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. adichemistry.com [adichemistry.com]
- 9. mt.com [mt.com]
- 10. mt.com [mt.com]
- 11. dchas.org [dchas.org]
- 12. benchchem.com [benchchem.com]
- 13. mt.com [mt.com]
- 14. hzdr.de [hzdr.de]
- 15. benchchem.com [benchchem.com]
- 16. quora.com [quora.com]
- 17. benchchem.com [benchchem.com]
- 18. thestudentroom.co.uk [thestudentroom.co.uk]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. benchchem.com [benchchem.com]
- 21. web.mnstate.edu [web.mnstate.edu]
- 22. pubs.acs.org [pubs.acs.org]
degradation of naphthoic acid solutions due to light or temperature
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the degradation of 1-naphthoic acid and 2-naphthoic acid solutions when exposed to light and elevated temperatures. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments and formulations.
Frequently Asked Questions (FAQs) on Naphthoic Acid Stability
Q1: My naphthoic acid solution has changed color/shown precipitation after being on the benchtop. What is happening?
A1: This is a common observation and typically indicates degradation of the naphthoic acid. Both light (photodegradation) and ambient temperature fluctuations can initiate chemical changes. Naphthoic acids, like other naphthalene derivatives, can undergo photooxidation when exposed to light, particularly UV wavelengths.[1][2] This process can lead to the formation of colored byproducts and compounds with different solubility profiles, resulting in precipitation. It is also crucial to ensure the initial material is fully dissolved, as the solubility of naphthoic acids can be limited in aqueous solutions and is temperature-dependent.[3][4]
Q2: What are the primary degradation pathways for naphthoic acid when exposed to light?
A2: The primary photodegradation pathway involves the absorption of light energy, leading to the formation of excited-state molecules. These excited molecules can then react with oxygen or other species to form various degradation products. For naphthalene-based compounds, this often involves the formation of hydroxylated derivatives, quinones, and even ring-opening products like cinnamaldehyde derivatives.[5][6] The process can be direct, where the naphthoic acid molecule itself absorbs the light, or indirect, where other molecules in the solution (photosensitizers) absorb light and transfer the energy to the naphthoic acid.[2]
The diagram below illustrates a simplified, generalized photodegradation pathway for a naphthalene derivative.
Caption: Generalized workflow of photodegradation.
Q3: How does temperature affect the stability of naphthoic acid solutions?
A3: Elevated temperatures accelerate the rate of chemical reactions, including degradation. For naphthoic acids, thermal degradation can occur, although it generally requires significantly high temperatures to be the primary degradation route in solid form (e.g., 305-410°C).[7] However, in solution, especially in the presence of reactive excipients or impurities, thermal degradation can become more significant at lower temperatures.[8] Temperature also affects solubility; a solution prepared at a higher temperature might precipitate upon cooling if the concentration exceeds the solubility limit at the lower temperature, which can be mistaken for degradation.[3] Therefore, it is crucial to store solutions at controlled, cool temperatures.[9][10]
Q4: Which is more stable, 1-naphthoic acid or 2-naphthoic acid?
A4: Thermodynamically, 2-naphthoic acid is more stable than 1-naphthoic acid.[11] This is largely due to steric hindrance in the 1-isomer between the carboxylic acid group and the hydrogen atom at the 8-position (the "peri" position).[12] This steric strain in 1-naphthoic acid can make it more susceptible to certain degradation reactions compared to the 2-isomer, where the carboxylic acid group is further from other parts of the molecule. However, the practical stability in your specific experimental conditions will also depend on factors like the solvent system, pH, and the presence of other reactive species.
Troubleshooting Guide
Issue 1: Unexpected peaks appear in my HPLC chromatogram over time.
| Potential Cause | Troubleshooting Steps |
| Photodegradation | 1. Protect from Light: Immediately prepare a fresh solution and store it in an amber vial or wrap the container in aluminum foil.[9][13] 2. Filter your mobile phase and sample: Ensure no particulate matter is causing spurious peaks. 3. Run a forced degradation study: Intentionally expose a sample to intense light (e.g., a photostability chamber) to confirm if the new peaks are light-induced degradation products. |
| Thermal Degradation | 1. Control Temperature: Store stock and working solutions in a refrigerator or at a controlled room temperature, avoiding heat sources.[10][14] 2. Check for Incompatibilities: If your solution contains other components (excipients, buffers), they may be reacting with the naphthoic acid at ambient temperature.[15][16] Consider performing a drug-excipient compatibility study. |
| Solvent/pH Instability | 1. Verify Solvent Purity: Ensure the solvent is of high purity and free from contaminants. 2. Check pH: The stability of carboxylic acids can be pH-dependent. Ensure the pH of your solution is appropriate and stable. The pKa of 1-naphthoic acid is around 3.7.[12] |
Issue 2: The concentration of my naphthoic acid standard solution is decreasing.
| Potential Cause | Troubleshooting Steps |
| Adsorption to Container | 1. Test Different Container Materials: Naphthoic acid, being somewhat hydrophobic, may adsorb to certain plastics. Try using glass (borosilicate) or polypropylene vials and compare the results. 2. Pre-rinse: Pre-rinse the container with a small amount of the solution before filling. |
| Degradation (Light/Temp) | 1. Implement Stability-Indicating Method: Use an analytical method (like HPLC) that can separate the intact drug from its degradation products.[17] 2. Follow Strict Storage Protocols: As outlined in Issue 1, protect the solution from light and heat. Store aliquots at low temperatures (-20°C) for long-term storage.[14] |
| Evaporation of Solvent | 1. Use Tight-Sealing Containers: Ensure vial caps are tightly sealed to prevent solvent evaporation, especially with volatile organic solvents.[9][10][13] 2. Store at Lower Temperatures: This will reduce the vapor pressure of the solvent. |
Experimental Protocols
Protocol 1: Basic Photostability Assessment of Naphthoic Acid Solution
This protocol provides a straightforward method to determine if your naphthoic acid solution is sensitive to light.
Materials:
-
Naphthoic acid
-
Solvent of choice (e.g., methanol, acetonitrile, buffered aqueous solution)
-
Clear glass vials
-
Amber glass vials
-
Aluminum foil
-
HPLC system with a suitable column (e.g., C18) and detector (UV)
Procedure:
-
Solution Preparation: Prepare a stock solution of naphthoic acid at a known concentration (e.g., 1 mg/mL).
-
Sample Aliquoting:
-
Light-Exposed Sample: Transfer an aliquot of the solution to a clear glass vial.
-
Control (Dark) Sample: Transfer an identical aliquot to an amber glass vial or a clear vial completely wrapped in aluminum foil.
-
-
Exposure: Place both vials side-by-side on a laboratory bench under ambient light and temperature for a set period (e.g., 24, 48, 72 hours). For accelerated testing, a photostability chamber can be used.
-
Analysis:
-
At each time point, take a sample from both the light-exposed and the control vials.
-
Analyze the samples by HPLC.
-
Compare the chromatograms. Look for a decrease in the main naphthoic acid peak area and the appearance of new peaks in the light-exposed sample compared to the dark control.
-
Interpretation Workflow:
Caption: Decision workflow for photostability assessment.
Protocol 2: Extraction and Identification of Degradation Products
This protocol is for identifying unknown degradation products observed during stability studies.
Materials:
-
Degraded naphthoic acid solution
-
Ethyl acetate or dichloromethane
-
Hydrochloric acid (HCl) to acidify
-
Anhydrous sodium sulfate
-
Rotary evaporator or nitrogen stream
-
GC-MS or LC-MS system
Procedure:
-
Sample Preparation: Take a sufficient volume (e.g., 10-50 mL) of the degraded solution.
-
Acidification: Adjust the pH of the aqueous solution to ~2-3 with HCl. This ensures the carboxylic acid groups are protonated, making them more soluble in organic solvents.
-
Liquid-Liquid Extraction:
-
Transfer the acidified solution to a separatory funnel.
-
Add an equal volume of ethyl acetate, shake vigorously, and allow the layers to separate.
-
Collect the organic (top) layer.
-
Repeat the extraction of the aqueous layer 2-3 more times with fresh ethyl acetate to ensure complete extraction of the analytes.[18]
-
-
Drying and Concentration:
-
Pool the organic extracts.
-
Dry the extract by passing it over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen to concentrate the extracted compounds.
-
-
Analysis:
References
- 1. Photodegradation of alpha-naphthaleneacetic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Photo-induced OH reactions of naphthalene and its oxidation products on SiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 2-Naphthoic acid - Safety Data Sheet [chemicalbook.com]
- 11. umsl.edu [umsl.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. arborpharmchem.com [arborpharmchem.com]
- 16. journalajocs.com [journalajocs.com]
- 17. Analysis of naphthenic acids in aqueous solution using HPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. Anaerobic Naphthalene Degradation by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Preventing Byproduct Formation in the Synthesis of Fluorinated Compounds
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of fluorination chemistry. The introduction of fluorine into organic molecules can be a powerful tool for modulating their physicochemical and biological properties. However, the unique reactivity of fluorinating agents often leads to the formation of undesired byproducts, complicating purification and reducing yields. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and optimize your synthetic outcomes.
Understanding the Landscape of Byproduct Formation
The synthesis of fluorinated compounds is often a delicate balance between desired reactivity and competing side reactions. The nature and quantity of byproducts are highly dependent on several factors, including the choice of fluorinating agent, the structure of the substrate, and the reaction conditions. A thorough understanding of the potential side reactions is the first step toward their prevention.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when encountering byproducts in fluorination reactions.
Q1: What are the most common types of byproducts in fluorination reactions?
A1: The most prevalent byproducts include:
-
Elimination products (alkenes): Particularly common in nucleophilic fluorination of secondary alkyl halides or sulfonates, where the fluoride source can act as a base.[1][2][3]
-
Hydrolysis products (alcohols): Can arise from the reaction of the substrate or intermediate with trace amounts of water, or from the hydrolysis of the fluorinating agent itself.[4]
-
Over-fluorinated products: Harsh reaction conditions or highly reactive fluorinating agents can lead to the introduction of more than one fluorine atom.[5]
-
Rearrangement products: Carbocationic intermediates, which can form during certain fluorination reactions, are prone to rearrangement, leading to constitutional isomers.[6]
-
Solvent-derived byproducts: Some solvents can react with the fluorinating agent or intermediates, leading to undesired products.
Q2: How does the choice of fluorinating agent influence byproduct formation?
A2: The fluorinating agent is a critical factor. For instance, in nucleophilic fluorination, highly basic fluoride sources like tetrabutylammonium fluoride (TBAF) are more likely to promote elimination reactions compared to less basic sources like cesium fluoride (CsF) or triethylamine trihydrofluoride (Et3N·3HF).[1] In electrophilic fluorination, reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) have different reactivity profiles, and the choice between them can impact the formation of byproducts.
Q3: Can the solvent choice help in minimizing byproducts?
A3: Absolutely. The solvent plays a crucial role in modulating the reactivity of both the substrate and the fluorinating agent. For example, in nucleophilic fluorinations, polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the fluoride ion, but may also promote side reactions.[7][8] In some cases, nonpolar solvents can suppress elimination.[1] The use of tert-alcohols as a medium for nucleophilic fluorination with alkali metal fluorides has been shown to reduce the formation of alkenes, alcohols, and ethers.[4]
Q4: My reaction is not going to completion, leading to a mixture of starting material and product. How can I address this?
A4: Incomplete conversion is a common issue. To drive the reaction to completion, you can consider:
-
Increasing the reaction time: Allow the reaction to proceed for a longer duration.
-
Carefully increasing the temperature: This can enhance the reaction rate, but be mindful that it might also promote side reactions.[5][6]
-
Increasing the equivalents of the fluorinating agent: For sterically hindered substrates, a larger excess may be necessary.[6]
-
Ensuring reagent purity: Moisture and other impurities can deactivate many fluorinating agents.[5]
In-Depth Troubleshooting Guides
This section provides detailed guidance on how to address specific byproduct-related challenges.
Guide 1: Minimizing Elimination Byproducts in Nucleophilic Fluorination
Elimination reactions, primarily E2, are a major competing pathway in the synthesis of fluoroalkanes from alkyl halides or sulfonates, especially for secondary substrates.[2]
Problem: High yields of alkene byproducts are observed.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution & Scientific Rationale |
| Fluoride source is too basic. | Switch to a less basic fluoride source. For example, replace TBAF with CsF or an amine-HF complex like Et3N·3HF.[1] The lower basicity of the fluoride source disfavors the E2 pathway, which requires a base to abstract a proton. |
| High reaction temperature. | Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions, so lowering the temperature can favor the desired SN2 pathway.[1][6] |
| Inappropriate solvent. | Use a nonpolar solvent like toluene to suppress background elimination.[1] In some cases, the addition of a protic co-solvent can solvate the fluoride ion, reducing its basicity.[4] |
| Sterically hindered substrate. | If possible, modify the substrate to reduce steric hindrance near the reaction center. Steric hindrance can make the SN2 pathway less favorable, allowing the E2 pathway to dominate. |
Workflow for Minimizing Elimination:
Caption: Decision tree for troubleshooting elimination byproducts.
Experimental Protocol: General Procedure for Minimizing Elimination in Nucleophilic Fluorination
-
Reagent Preparation: Dry the less basic fluoride source (e.g., CsF) under high vacuum at an elevated temperature before use. Ensure the solvent is anhydrous.
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the substrate and the anhydrous solvent.
-
Temperature Control: Cool the reaction mixture to the desired lower temperature (e.g., 0 °C or room temperature) before adding the fluorinating agent.
-
Reagent Addition: Add the fluoride source portion-wise to the reaction mixture while maintaining the temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO₃).
-
Purification: Extract the product with an appropriate organic solvent, dry the organic layer, and purify by column chromatography.
Guide 2: Preventing Over-fluorination and Side Reactions with Electrophilic Agents
Electrophilic fluorinating agents like Selectfluor® and NFSI are powerful reagents, but their high reactivity can sometimes lead to undesired side reactions or the introduction of multiple fluorine atoms.
Problem: Observation of di- or poly-fluorinated products, or byproducts from reaction with the solvent or other functional groups.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution & Scientific Rationale |
| Excessively harsh conditions. | Reduce the reaction temperature or pressure. Harsher conditions can increase the reactivity of the fluorinating agent, leading to less selective reactions.[5] |
| High reactivity of the fluorinating agent. | Consider using a milder electrophilic fluorinating agent. For some substrates, NFSI may be less reactive than Selectfluor. |
| Inappropriate solvent. | Ensure the solvent is inert to the reaction conditions. For example, nitromethane has been shown to act as a Lewis base to activate electrophilic fluorinating reagents, which could be beneficial or detrimental depending on the desired outcome.[9] |
| Substrate activation. | If fluorinating an activated substrate (e.g., an enolate), ensure that the stoichiometry of the base and fluorinating agent is carefully controlled to prevent multiple deprotonation-fluorination cycles. |
Diagram of Competing Pathways:
Caption: Competing pathways in electrophilic fluorination.
Guide 3: Addressing Byproducts in Deoxyfluorination Reactions
Deoxyfluorination, the conversion of alcohols to fluorides, often employs reagents like DAST and Deoxo-Fluor®. These reactions can be prone to specific side reactions.
Problem: Formation of rearranged products or elimination byproducts.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution & Scientific Rationale |
| Carbocationic intermediates. | For substrates prone to carbocation formation and rearrangement, consider alternative fluorination strategies that do not proceed through such intermediates.[6] |
| Reagent-induced elimination. | Reagents like DAST can promote elimination, especially with secondary alcohols.[6][10] Consider using alternative reagents like PyFluor, which is known to minimize elimination side products.[10] |
| Degraded reagent. | Deoxyfluorinating agents like DAST and Deoxo-Fluor® can degrade over time, especially with exposure to moisture.[6] Use a fresh bottle of the reagent and handle it under anhydrous conditions. |
| High reaction temperature. | Lowering the reaction temperature can disfavor both rearrangement and elimination pathways.[6] |
Experimental Protocol: General Procedure for Deoxyfluorination with Minimized Byproducts
-
Reagent Handling: Handle the deoxyfluorinating agent (e.g., Deoxo-Fluor®) in a glovebox or under a stream of inert gas. Use a fresh bottle if degradation is suspected.
-
Reaction Setup: To a solution of the alcohol in an anhydrous, nonpolar solvent (e.g., dichloromethane or toluene) in a plastic or Teflon flask at -78 °C, add the deoxyfluorinating agent dropwise.
-
Controlled Warming: Allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours.
-
Monitoring: Monitor the reaction progress by TLC or ¹⁹F NMR.
-
Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C to neutralize any acidic byproducts.[6]
-
Purification: Separate the organic layer, extract the aqueous layer, combine the organic layers, dry, and purify the product.
Concluding Remarks
The successful synthesis of fluorinated compounds hinges on a careful and informed approach to experimental design and execution. By understanding the mechanisms of byproduct formation and systematically troubleshooting your reactions, you can significantly improve your yields and obtain cleaner products. This guide serves as a starting point, and we encourage you to consult the cited literature for more detailed information on specific transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 8. books.rsc.org [books.rsc.org]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Selective Fluorination of Naphthalene Derivatives
Welcome to the technical support center for the selective fluorination of naphthalene derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting guides, and detailed protocols for navigating the complexities of introducing fluorine into the naphthalene scaffold. The strategic incorporation of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a critical tool in medicinal chemistry.[1] However, achieving high regioselectivity on the naphthalene core presents unique challenges. This resource addresses these challenges in a practical, question-and-answer format.
Section 1: Electrophilic Aromatic Fluorination
Electrophilic fluorination is a common strategy for direct C-H fluorination of electron-rich aromatic systems like naphthalene. The choice of reagent and reaction conditions is paramount for achieving the desired regioselectivity.
Frequently Asked Questions (FAQs): Electrophilic Fluorination
Q1: What is the best electrophilic fluorinating reagent for a simple, unsubstituted naphthalene?
A1: For unsubstituted naphthalene, N-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts, such as Selectfluor™, are highly effective and user-friendly.[2] In a suitable solvent like acetonitrile, these reagents show a strong preference for fluorinating the C1 position, often yielding 1-fluoronaphthalene with high regioselectivity and yield.[3] The higher electron density at the α-position (C1) compared to the β-position (C2) drives this selectivity in electrophilic aromatic substitution (EAS) reactions.
Q2: How do existing substituents on the naphthalene ring affect the regioselectivity of electrophilic fluorination?
A2: Substituents dictate the outcome based on standard EAS principles.[4]
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or alkyl groups activate the ring and direct the incoming electrophile (F⁺) to ortho and para positions. For a 2-methoxynaphthalene, the primary sites of attack will be C1 and C3.
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or cyano (-CN) deactivate the ring and direct the incoming electrophile to meta positions relative to themselves. The interplay between the directing effects of the substituent and the inherent reactivity of the naphthalene core determines the final product distribution.[3]
Q3: What are the most common and safest solvents for reactions with Selectfluor?
A3: Acetonitrile is a widely used and effective solvent for electrophilic fluorination with Selectfluor.[3] It is relatively inert and provides good solubility for both the substrate and the reagent. It is critical to avoid certain solvents. Selectfluor can react rapidly and exothermically, sometimes explosively, with solvents like DMF, pyridine, and DMSO. [5][6] Always consult safety data sheets and perform a small-scale test reaction if you are uncertain about solvent compatibility.
Troubleshooting Guide: Electrophilic Fluorination
Issue 1: My reaction is sluggish, showing low or no conversion of the starting material.
-
Potential Cause 1: Inactive Fluorinating Reagent. While Selectfluor is relatively stable, it can degrade over time, especially with improper storage.
-
Solution: Use a fresh bottle of the reagent or one that has been stored in a desiccator. Confirm its activity with a reliable control reaction.
-
-
Potential Cause 2: Insufficiently Activated Substrate. If your naphthalene derivative contains deactivating groups, the electrophilic attack may be too slow under standard conditions.
-
Solution: Consider using a stronger acid co-reagent, like trifluoromethanesulfonic acid (TfOH), which can protonate the N-F reagent, increasing its electrophilicity.[7] However, be aware that harsh acidic conditions can lead to side reactions with sensitive substrates.
-
-
Potential Cause 3: Poor Solubility. If either the substrate or the reagent is not fully dissolved, the reaction will be slow.
-
Solution: Screen alternative anhydrous, non-nucleophilic solvents. For some systems, using co-solvents may be effective.[5]
-
Issue 2: The reaction yields a mixture of regioisomers with poor selectivity.
-
Potential Cause 1: Competing Directing Effects. A substituent's electronic directing effect may be in competition with the intrinsic reactivity of the naphthalene ring, or steric hindrance may disfavor the electronically preferred position.
-
Solution: Modify the reaction temperature. Lowering the temperature often increases selectivity by favoring the product of the lowest activation energy pathway.[4]
-
-
Potential Cause 2: Over-fluorination. Highly activated naphthalene systems can undergo a second fluorination. For instance, 1-fluoronaphthalene can be converted into a mixture of 1,4- and 1,2-difluoronaphthalene.[3]
-
Solution: Use a stoichiometric amount of the fluorinating agent (e.g., 1.0-1.1 equivalents). Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed to prevent the formation of di-fluorinated products.
-
Diagram: Troubleshooting Workflow for Electrophilic Fluorination
References
- 1. benchchem.com [benchchem.com]
- 2. Selectfluor - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 7. Electrophilic Fluorination of Aromatics with Selectfluor™ and Trifluoromethanesulfonic Acid1 | Semantic Scholar [semanticscholar.org]
Technical Support Center: Analytical Methods for Detecting Impurities in 5-Fluoro-1-naphthoic Acid
Welcome to the technical support center for the analysis of 5-Fluoro-1-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the detection and quantification of impurities. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can develop robust, reliable, and validated analytical methods.
Introduction: The Criticality of Purity in this compound
This compound (CAS: 573-04-6, Formula: C₁₁H₇FO₂) is a key building block in medicinal chemistry and materials science.[1][2] The purity of this starting material is paramount, as even trace-level impurities can have a profound impact on the safety, efficacy, and stability of the final product.[3][4] This guide provides a comprehensive framework for identifying and controlling these impurities through validated analytical methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the analysis of this compound, providing expert insights grounded in established analytical principles.
Q1: What are the likely impurities in this compound?
Impurities are not random; they are predictable products of the synthetic route and subsequent degradation. They are broadly classified into three categories:
-
Process-Related Impurities: These originate from the manufacturing process.[4]
-
Starting Materials: Unreacted precursors, such as α-bromonaphthalene or related fluorinated naphthalene derivatives.[5]
-
Intermediates: Partially reacted compounds that were not fully converted to the final product.
-
By-products: Formed from side reactions inherent to the synthetic pathway. For naphthoic acids, this could include isomers (e.g., other fluoro-naphthoic acid isomers) or products of over- or under-reaction.
-
Reagents and Solvents: Residual chemicals used during synthesis and purification.[4]
-
-
Degradation Products: These form during storage or upon exposure to stress conditions like heat, light, humidity, acid, base, or oxidation.[6][7] Forced degradation studies are essential to proactively identify these potential degradants.
-
Polymorphs and Solvatomorphs: Different crystalline forms of the molecule that, while not impurities in the traditional sense, can affect physical properties. Their presence can be investigated using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC).[8]
Q2: What is the primary analytical method for impurity detection, and why?
High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the gold standard for impurity profiling of pharmaceutical compounds like this compound.[3][8][9]
-
Causality: The choice of RP-HPLC is based on the physicochemical properties of the analyte. This compound is a non-volatile, polar aromatic carboxylic acid, making it ideally suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase. Its fluorinated naphthalene ring contains a strong chromophore, allowing for highly sensitive detection using a UV detector.[10][11]
-
Advantages:
-
Specificity: Capable of separating the main compound from closely related impurities.[12]
-
Sensitivity: Can detect impurities at very low levels (parts per million).
-
Quantification: Provides accurate and precise quantitative results.
-
Versatility: Compatible with a wide range of detectors, including Mass Spectrometry (LC-MS) for definitive impurity identification.[3][8]
-
Q3: Why is method validation crucial for impurity analysis?
Analytical method validation is the documented process that proves an analytical method is suitable for its intended purpose.[13][14] For impurity analysis, it is not just a regulatory requirement but a cornerstone of scientific integrity.[14][15]
-
Trustworthiness: Validation provides a high degree of assurance that the method will consistently and reliably measure what it is supposed to measure.[13][16] It ensures that the reported impurity levels are accurate and precise.[12]
-
Regulatory Compliance: Agencies like the FDA require validated analytical methods for product approval, as outlined in guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[14][15]
-
Key Validation Parameters: A typical validation for an impurity method includes:
-
Specificity: The ability to detect the analyte unequivocally in the presence of other components, including potential impurities and degradants.[12]
-
Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of an impurity that can be detected but not necessarily quantified.
-
Linearity: The ability to produce test results that are directly proportional to the concentration of the impurity.[12]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay) and intermediate precision (inter-assay).
-
Range: The interval between the upper and lower concentrations of an impurity that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[13]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).
-
Q4: What are forced degradation studies and why are they necessary?
Forced degradation (or stress testing) involves subjecting the drug substance to conditions more severe than accelerated stability testing to trigger degradation.[6][7][17] This is a regulatory requirement (ICH Q1A) and a critical part of method development.[18]
-
Purpose:
-
To Develop Stability-Indicating Methods: The primary goal is to generate potential degradation products.[7] An analytical method is deemed "stability-indicating" only if it can separate these newly formed degradants from the parent drug and from each other. This proves the method's specificity.[18]
-
To Understand Degradation Pathways: These studies provide insight into the chemical stability of the molecule, helping to elucidate degradation mechanisms (e.g., hydrolysis, oxidation).[7]
-
To Inform Formulation and Packaging: Understanding how the molecule degrades helps in developing a stable formulation and selecting appropriate packaging and storage conditions.[6][17]
-
-
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature.
-
Base Hydrolysis: 0.1 M NaOH at elevated temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal: Dry heat (e.g., 80°C).
-
Photolytic: Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m² as per ICH Q1B).[18]
-
Section 2: Troubleshooting Guides
Even with a robust method, experimental issues can arise. This section provides a systematic approach to diagnosing and resolving common HPLC problems encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing) for the this compound Peak
Peak tailing is a common issue with acidic compounds like this compound. It is often caused by secondary interactions between the analyte and the stationary phase.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Issue 2: Shifting Retention Times
Inconsistent retention times compromise the reliability of peak identification and integration.
| Potential Cause | Diagnostic Check & Explanation | Corrective Action |
| Mobile Phase Composition | Is the mobile phase freshly prepared? Solvent evaporation can alter the organic/aqueous ratio, significantly impacting retention in RP-HPLC.[19] | Prepare fresh mobile phase daily. Keep solvent reservoirs covered.[20] |
| Column Temperature | Is the column compartment temperature stable? A change of just 1°C can alter retention times by 1-2%. | Use a thermostatically controlled column compartment and ensure it has equilibrated before starting analysis.[20] |
| Mobile Phase pH | Is the pH of the buffer consistent? For an ionizable compound like a carboxylic acid, a small shift in pH can cause a large shift in retention.[21] | Ensure the buffer is accurately prepared and within its effective buffering range. Calibrate the pH meter regularly. |
| Pump/Flow Rate Issues | Is the pump pressure stable? Fluctuations can indicate air bubbles, leaks, or worn pump seals.[19] | Degas the mobile phase thoroughly. Check for leaks in the system from the pump to the injector.[20] If pressure is still unstable, perform pump maintenance (e.g., replace seals). |
| Column Equilibration | Was the column properly equilibrated with the mobile phase before injection, especially after a gradient run? | Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before the first injection. |
Issue 3: Ghost Peaks or Baseline Noise
Spurious peaks or an unstable baseline can interfere with the detection and quantification of low-level impurities.
| Potential Cause | Diagnostic Check & Explanation | Corrective Action |
| Contaminated Mobile Phase | Are you using high-purity, HPLC-grade solvents and additives? Lower-grade reagents can contain UV-active contaminants.[19] | Always use HPLC-grade or LC-MS grade solvents, water, and additives. Filter aqueous mobile phases through a 0.22 µm or 0.45 µm filter. |
| Sample Carryover | Does a peak appear in a blank injection run immediately after a sample injection? This indicates carryover from the injector. | Optimize the needle wash/rinse method on the autosampler, using a strong solvent to clean the needle and sample loop between injections. |
| Air Bubbles in Detector | Is the baseline periodically showing sharp spikes? This is often due to air bubbles passing through the detector flow cell.[19] | Ensure the mobile phase is thoroughly degassed. Applying a small amount of backpressure to the detector outlet can also help keep gases dissolved. |
| Detector Lamp Failure | Is the baseline excessively noisy or drifting? The UV detector lamp may be nearing the end of its life. | Check the lamp's energy output in the instrument diagnostics. Replace the lamp if it is low. |
Section 3: Detailed Experimental Protocols
These protocols provide a validated starting point for your analysis. They should be optimized and validated for your specific instrumentation and impurity profile.
Overall Impurity Analysis Workflow
Caption: General workflow for impurity analysis.
Protocol 1: Stability-Indicating RP-HPLC Method for Impurity Profiling
This method is designed to provide robust separation of this compound from its potential process-related and degradation impurities.
-
Instrumentation & Columns:
-
HPLC or UHPLC system with a UV/PDA detector.
-
Column: High-purity, end-capped C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). A phenyl-hexyl column could also be considered for alternative selectivity.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water. Rationale: The acid suppresses the ionization of both the analyte's carboxylic acid group and residual silanols on the stationary phase, leading to sharper, more symmetrical peaks.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C. Rationale: Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency.
-
Detection Wavelength: 245 nm (or as determined by UV scan of the main analyte).
-
Injection Volume: 5 µL.
-
-
Gradient Elution Program: A gradient is essential to elute both polar and non-polar impurities in a reasonable runtime with good resolution.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in diluent to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the test sample at the same concentration as the standard solution.
-
-
System Suitability Test (SST): Before running samples, inject the standard solution (n=5) and verify that the system is performing acceptably. This is a self-validating step.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor | ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 5000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates injector and pump precision. |
| %RSD of Retention Time | ≤ 1.0% | Demonstrates pump and system stability. |
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for stress testing to demonstrate the stability-indicating nature of the HPLC method. Aim for 5-20% degradation of the main peak.[7]
-
Sample Preparation: Prepare a stock solution of this compound at approximately 1.0 mg/mL in a suitable solvent (e.g., Acetonitrile/Water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at room temperature for 4 hours. Note: Naphthoic acids can be more sensitive to base.
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid powder in an oven at 80°C for 48 hours, then dissolve for analysis.
-
Photolytic Degradation: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[18]
-
-
Analysis:
-
Before injection, neutralize the acidic and basic samples to prevent damage to the column.
-
Dilute all stressed samples to the same concentration as the standard (e.g., 0.5 mg/mL).
-
Analyze all samples, including an unstressed control, using the validated HPLC method.
-
Evaluation: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main this compound peak and from each other (Resolution > 1.5). Use a PDA detector to check for peak purity to ensure no co-elution is occurring.
-
References
- 1. 573-04-6|this compound|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iajps.com [iajps.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. ijrrjournal.com [ijrrjournal.com]
- 14. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 15. fda.gov [fda.gov]
- 16. wjarr.com [wjarr.com]
- 17. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 18. rjptonline.org [rjptonline.org]
- 19. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 20. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Researcher's Guide to Fluorescent Probes for Intracellular pH Sensing: A Comparative Analysis
The precise regulation of intracellular pH (pHi) is fundamental to a vast spectrum of cellular processes, including enzyme catalysis, cell proliferation, apoptosis, and ion transport.[1][2][3] Consequently, the accurate measurement of pHi is a critical task for researchers in cell biology and drug development. Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution that traditional methods like microelectrodes cannot match.[4][5]
This guide provides an in-depth comparison of commonly used fluorescent pH probes, with a special investigation into the potential of 5-Fluoro-1-naphthoic acid. We will delve into the photophysical properties, practical applications, and experimental considerations for established indicators like BCECF and the SNARF family, providing the data and protocols necessary for researchers to make informed decisions for their specific experimental needs.
The Ideal Fluorescent pH Probe: Key Characteristics
The selection of a pH probe is not a one-size-fits-all decision. The ideal probe should possess a combination of features that ensure accurate and reliable data. The most critical of these is a dissociation constant (pKa) that is close to the physiological pH being measured, typically in the 6.8 to 7.4 range for the cytosol.[6] This ensures the probe has maximum sensitivity to small pH fluctuations. Other vital characteristics include high photostability, low phototoxicity, excellent intracellular retention, and, ideally, the capacity for ratiometric measurement.[2]
Ratiometric measurements, which determine pH based on the ratio of fluorescence intensities at two different wavelengths, are particularly powerful. This approach provides an internal calibration that corrects for artifacts such as variable dye concentration, photobleaching, and instrument sensitivity, leading to more robust and quantifiable results.[2][7]
An Inquiry into this compound
While the topic of this guide specifies this compound, a thorough review of scientific literature reveals a notable lack of published studies utilizing this specific compound as a fluorescent probe for pH sensing. Chemical suppliers list it, but its application appears to be primarily as a synthetic intermediate.[8][9][10][11][12][13]
The core structure, naphthoic acid, is a derivative of naphthalene, a well-known fluorophore. It is plausible that the carboxylate group's protonation state could influence the fluorescence of the naphthalene ring system, a fundamental requirement for a pH indicator. However, without experimental data on its pKa, quantum yield, excitation/emission spectra, and pH-dependent spectral shifts, its suitability as a pH probe remains speculative. Researchers interested in this compound would need to undertake a full characterization of its photophysical properties in response to pH changes.
Given the absence of established data, we will turn our focus to the well-characterized and widely adopted probes that serve as the current industry standards.
The Workhorse Probes: BCECF and SNARF
The two most prominent families of fluorescent probes for measuring physiological pH are the fluorescein derivatives, most notably BCECF, and the seminaphthorhodafluors, or SNARFs.
BCECF: The Dual-Excitation Standard
2′,7′-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) is arguably the most widely used fluorescent pH indicator.[14] Its popularity stems from its pKa of approximately 6.97, which is perfectly situated for monitoring cytosolic pH.[14] BCECF operates on a dual-excitation, single-emission ratiometric principle. As pH increases, the excitation peak at ~505 nm grows, while the excitation at its isosbestic point (~440 nm) remains unchanged. The ratio of fluorescence emission (measured at ~535 nm) from these two excitation wavelengths provides a precise measure of pH.[1][15]
SNARF Probes: The Dual-Emission Alternative
The SNARF family of dyes, particularly carboxy SNARF-1, offers a different ratiometric strategy. These probes are excited at a single wavelength (e.g., 488 or 514 nm) and exhibit a pH-dependent shift in their emission spectrum.[16] In acidic conditions, carboxy SNARF-1 fluoresces in the yellow-orange range (~580 nm), which shifts to a deep red (~640 nm) in more alkaline environments.[16][17] This dual-emission property makes SNARF probes particularly well-suited for confocal microscopy and flow cytometry, where using multiple excitation lasers can be complex.[16]
However, the pKa of carboxy SNARF-1 is ~7.5, which can be too high for optimal sensitivity in the typical cytosolic pH range.[16] To address this, fluorinated derivatives such as SNARF-4F (pKa ~6.4) and SNARF-5F (pKa ~7.2) were developed, offering a range of options to match specific experimental conditions.[16][18]
Performance Comparison: BCECF vs. SNARF Family
The choice between BCECF and a SNARF probe depends on the specific requirements of the experiment, including the instrumentation available and the expected pH range.
| Parameter | BCECF | Carboxy SNARF-1 | SNARF-5F |
| Ratiometric Method | Dual-Excitation | Dual-Emission | Dual-Emission |
| pKa | ~6.97 - 7.0[14] | ~7.5[16][19] | ~7.2[16][18] |
| Optimal pH Range | 6.5 - 7.5 | 7.0 - 8.0[19] | 6.8 - 7.8 |
| Excitation (Ex) / Emission (Em) Wavelengths (nm) | Ex: ~490 / 440, Em: ~535[15] | Ex: ~514, Em: ~580 / 640[16] | Ex: ~514, Em: pH-dependent shift |
| Phototoxicity | Can be significant[20] | Lower than BCECF | Generally low |
| Intracellular Retention | Moderate | Good | Good |
| Susceptibility to Intracellular Environment | Minimal effect on pKa and spectra[7] | Significant quenching and pKa shift can occur[7] | In situ calibration is crucial |
Experimental Design: Protocols for Accurate Intracellular pH Measurement
The following protocols provide a robust framework for measuring pHi using cell-permeant (acetoxymethyl ester, AM) forms of fluorescent dyes. The trustworthiness of any pHi measurement hinges on a proper in situ calibration.
Diagram: General Workflow for Intracellular pH Measurement
Caption: Workflow for pHi measurement and calibration.
Protocol 1: Cell Loading with BCECF-AM
Causality: The AM ester group renders the dye lipophilic, allowing it to passively cross the cell membrane. Inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now polar, fluorescent-free acid form of BCECF in the cytosol.[15][21]
-
Preparation: Seed cells (e.g., HeLa or primary cells) on poly-lysine coated 35 mm glass-bottom dishes to achieve 70-80% confluency on the day of the experiment.[1]
-
Stock Solution: Prepare a 5 mM stock solution of BCECF-AM in anhydrous DMSO.[15] Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[1]
-
Loading Solution: Dilute the BCECF-AM stock solution to a final concentration of 3-5 µM in a suitable buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a custom loading buffer).[15]
-
Cell Washing: Carefully remove the culture medium from the cells and wash once with the loading buffer to remove residual serum, which can interfere with dye loading.[1]
-
Incubation: Add the dye-loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[15]
-
Final Wash: Aspirate the loading solution and wash the cells three times with fresh buffer to remove any extracellular dye.[15] The cells are now ready for imaging.
Protocol 2: In Situ pH Calibration
Causality: This is the most critical step for quantitative accuracy. The ionophore nigericin, in the presence of high extracellular potassium, acts as a H+/K+ antiporter, effectively clamping the intracellular pH to the known pH of the extracellular calibration buffer.[1][16] This allows for the creation of a standard curve that relates fluorescence ratio to absolute pH within the specific intracellular environment of your cells.
-
Calibration Buffers: Prepare a series of calibration buffers with known pH values spanning the expected experimental range (e.g., from pH 5.5 to 8.5 in 0.5 pH unit increments). A typical high K+ buffer consists of 140 mM KCl, 1 mM MgCl2, 2 mM EGTA, and 10 mM HEPES or MES to buffer the desired pH.
-
Nigericin Stock: Prepare a 10 mM stock solution of nigericin in ethanol.[1]
-
Calibration Procedure: After acquiring experimental data, perfuse the cells with the first calibration buffer (e.g., pH 7.5) containing 10 µM nigericin.
-
Equilibration: Wait 5 minutes to allow the intracellular and extracellular pH to equilibrate.[1]
-
Image Acquisition: Acquire fluorescence images at the appropriate wavelengths for your chosen probe.
-
Repeat: Repeat steps 3-5 for each pH point in your series of calibration buffers.[1]
-
Data Analysis: For each pH value, measure the average fluorescence intensity ratio from a population of cells. Plot these ratios against the corresponding pH values to generate a calibration curve. This curve can then be fitted to a sigmoidal function (e.g., the Henderson-Hasselbalch equation) to derive an equation for converting your experimental ratios into pHi values.[1][22]
Diagram: Principle of Ratiometric pH Sensing
Caption: Comparison of BCECF and SNARF ratiometric principles.
Conclusion and Recommendations
The accurate measurement of intracellular pH is a powerful tool for dissecting cellular function. While the field continues to evolve, BCECF and the SNARF family of probes remain the gold standards due to their robust performance and well-characterized properties.
-
For general cytosolic pH measurements with standard fluorescence microscopy , BCECF remains an excellent first choice due to its ideal pKa and extensive validation in the literature.
-
For applications using confocal microscopy or flow cytometry , or where phototoxicity is a major concern, a dual-emission probe from the SNARF family is recommended. SNARF-5F , with its pKa of ~7.2, is often a better choice than SNARF-1 for typical cytosolic measurements.
-
For all quantitative studies , an in situ calibration using nigericin is not just recommended; it is essential for ensuring the scientific integrity of the data.
While this compound does not currently have the supporting data to be recommended for pH sensing, the principles and protocols outlined in this guide provide the framework by which it, or any novel fluorescent probe, could be rigorously evaluated.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Ratiometric fluorescent probes for pH mapping in cellular organelles - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility [ouci.dntb.gov.ua]
- 5. The pH‐dependent photophysical and spectral properties of pH‐sensing green fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of pH Indicators—Section 20.1 | Thermo Fisher Scientific - FR [thermofisher.com]
- 7. Comparison of spectrum-shifting intracellular pH probes 5'(and 6')-carboxy-10-dimethylamino-3-hydroxyspiro[7H-benzo[c]xanthene-7, 1'(3'H)-isobenzofuran]-3'-one and 2',7'-biscarboxyethyl-5(and 6)-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 573-04-6|this compound|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. [Synthesis and properties of 5-fluorouracil derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotium.com [biotium.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Seminaphtharhodafluor - Wikipedia [en.wikipedia.org]
- 18. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. app.fluorofinder.com [app.fluorofinder.com]
- 20. Use of fluorescent dye BCECF to measure intracellular pH in cortical collecting tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. apexbt.com [apexbt.com]
- 22. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Naphthoic Acids
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the vast toolkit available, fluorination stands out as a powerful and frequently employed strategy to enhance a molecule's therapeutic potential. This guide provides an in-depth, objective comparison of the biological activity of fluorinated versus non-fluorinated naphthoic acids, a scaffold of significant interest due to its prevalence in compounds with anticancer and antimicrobial properties.[1][2] We will move beyond a simple recitation of facts to explore the causality behind experimental choices, providing detailed protocols and data to support a rational approach to drug design.
The Rationale for Fluorination: More Than Just a Hydrogen Mimic
The introduction of fluorine into a molecule like naphthoic acid is a deliberate design choice, rooted in the unique physicochemical properties of this small, highly electronegative element.[3][4] While fluorine is similar in size to hydrogen, its electronic influence is profound, offering a suite of potential advantages that can transform a promising compound into a viable drug candidate.[4][5][6][7]
Key strategic benefits of fluorination include:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) family.[8][9] By replacing a metabolically vulnerable C-H bond with a C-F bond, chemists can block sites of oxidative metabolism, often leading to a longer drug half-life and improved bioavailability.[8][10][11]
-
Modulation of Physicochemical Properties: As the most electronegative element, fluorine's powerful electron-withdrawing effects can lower the pKa of nearby acidic or basic functional groups.[12][13] This can alter a compound's ionization state at physiological pH, potentially improving membrane permeability and cellular uptake.[12] Fluorination also typically increases lipophilicity, which can enhance interactions with hydrophobic pockets in target proteins and improve passage across biological membranes.[5][6][7][10]
-
Improved Binding Affinity and Selectivity: The introduction of fluorine can create new, favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.[5][12][14] Furthermore, the conformational effects of fluorine can lock a molecule into a more biologically active shape, improving its selectivity for the intended target.[9][10]
Caption: The strategic impact of fluorination on a drug candidate.
Quantitative Comparison: Fluorinated vs. Non-Fluorinated Naphthoic Acids
To illustrate these principles, let's consider a hypothetical case study comparing a parent non-fluorinated naphthoic acid (NA-Parent) with its trifluoromethylated analog (NA-CF3). The following tables summarize representative experimental data that a drug discovery team might generate.
Table 1: Comparative Physicochemical and Pharmacokinetic Properties
| Parameter | NA-Parent | NA-CF3 | Rationale for Change |
| LogP (Lipophilicity) | 2.8 | 3.5 | The CF3 group significantly increases lipophilicity, which can enhance membrane permeability and hydrophobic interactions.[5][6] |
| pKa | 4.2 | 3.6 | The strong electron-withdrawing effect of the CF3 group acidifies the carboxylic acid moiety, altering ionization at physiological pH.[12][13] |
| Metabolic Half-life (t½, min) | 25 | 95 | Fluorination at a metabolically labile position blocks CYP450-mediated oxidation, drastically increasing stability.[8][9] |
| Intrinsic Clearance (CLint, µL/min/mg) | 88 | 23 | Lower clearance is a direct result of the increased metabolic stability, indicating a slower rate of elimination.[8] |
Table 2: Comparative In Vitro Biological Activity
| Parameter | NA-Parent | NA-CF3 | Rationale for Change |
| Target Binding Affinity (Ki, nM) | 150 | 35 | Increased lipophilicity and potential for new electrostatic interactions with the target's binding pocket enhance affinity.[12][14] |
| Enzyme Inhibition (IC50, µM) | 10.2 | 1.8 | Higher binding affinity translates directly to more potent inhibition of the target enzyme. |
| Cellular Potency (EC50, µM) | 25.5 | 4.5 | Improved membrane permeability and target engagement result in greater potency in a cell-based environment. |
Validating the Fluorine Advantage: Key Experimental Protocols
The data presented above is meaningless without robust, reproducible experimental validation. As a self-validating system, each protocol must be executed with precision. Below are detailed, step-by-step methodologies for the assays used to generate this comparative data.
Protocol 1: In Vitro Metabolic Stability Assay
Causality: This assay is critical for early-stage drug discovery to identify compounds susceptible to rapid metabolism. By incubating the compound with liver microsomes, which are rich in CYP450 enzymes, we can predict its metabolic fate in vivo. A longer half-life in this assay is a strong indicator of potentially improved bioavailability.[8]
Methodology:
-
Reagent Preparation:
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the test compound (NA-Parent or NA-CF3) in DMSO.
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a 96-well plate, combine liver microsomes (e.g., human, rat) at a final concentration of 0.5 mg/mL protein in phosphate buffer.
-
Add the test compound to a final concentration of 1 µM. Pre-incubate for 10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Calculation:
-
Plot the natural log of the percentage of remaining compound versus time.
-
Determine the elimination rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[8]
-
Caption: Workflow for an in vitro microsomal stability assay.
Protocol 2: Target Binding Affinity via Fluorescence Polarization (FP)
Causality: FP is a powerful, homogenous assay for studying molecular interactions.[15] Its principle relies on the difference in the rotational speed of a small, fluorescently labeled molecule (tracer) when it is free in solution versus when it is bound to a much larger protein. This allows for the precise measurement of binding affinity without separation steps, making it ideal for high-throughput screening.[16][17]
Methodology:
-
Assay Setup:
-
Select a suitable fluorescent tracer (a known ligand for the target protein labeled with a fluorophore).
-
Determine the optimal tracer concentration that gives a good signal-to-noise ratio.[18]
-
Use a low-binding, black 96- or 384-well plate to minimize background fluorescence and light scatter.
-
-
Competition Binding:
-
To each well, add a fixed concentration of the target protein and the fluorescent tracer.
-
Add a serial dilution of the test compound (NA-Parent or NA-CF3). Include controls for no inhibitor (maximum polarization) and no protein (minimum polarization).
-
Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader equipped with polarizing filters. The instrument excites the sample with polarized light and measures the emitted light intensity parallel and perpendicular to the excitation plane.[15]
-
-
Data Analysis:
-
The polarization value (mP) is calculated by the instrument.
-
Plot the mP values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that displaces 50% of the bound tracer).
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the tracer.
-
Caption: Principle of a Fluorescence Polarization (FP) binding assay.
Protocol 3: Cell Viability/Cytotoxicity Assay (XTT)
Causality: Moving from a purified protein to a cellular environment is a crucial step. A cell viability assay determines the concentration at which a compound affects cellular health, providing the EC50 value. The XTT assay is often preferred over the older MTT assay because its colored formazan product is water-soluble, eliminating a solubilization step and reducing potential artifacts. The assay measures the reduction of the XTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells.[19]
Methodology:
-
Cell Seeding:
-
Seed cells (e.g., a relevant cancer cell line) in a 96-well clear plate at a predetermined density (e.g., 5,000 cells/well).
-
Incubate overnight at 37°C, 5% CO2 to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (NA-Parent, NA-CF3) in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
XTT Reagent Addition:
-
Prepare the XTT labeling mixture by combining the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions immediately before use.
-
Add 50 µL of the XTT labeling mixture to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the XTT to the orange formazan product.
-
Measure the absorbance of the wells at 450-500 nm using a microplate spectrophotometer. A reference wavelength of ~650 nm is used to subtract background noise.
-
-
Data Analysis:
-
Subtract the background absorbance from the measurement absorbance.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of compound concentration and fit to a dose-response curve to calculate the EC50 value.
-
Caption: Experimental workflow for the XTT cell viability assay.
Conclusion and Field-Proven Insights
The comparative data, robustly validated by the protocols outlined, paints a clear picture: the strategic fluorination of the naphthoic acid scaffold can yield significant improvements in biological activity. The enhanced metabolic stability observed in the microsomal assay directly translates to a more durable compound in a biological system.[8][9] This, combined with increased target affinity and cellular potency, transforms a moderately active parent molecule into a far more promising lead candidate.
It is the synthesis of these data points—understanding why pKa shifts, how that impacts cellular entry, and what that means for the final therapeutic window—that embodies the expertise of a seasoned drug development professional. By employing these self-validating experimental systems, researchers can confidently and rationally design the next generation of therapeutics, leveraging the unique and powerful properties of fluorine to turn molecular potential into clinical reality.[3][20]
References
- 1. researchgate.net [researchgate.net]
- 2. SYNTHESIS, SPECTRAL DERIVATIZATION WITH ANTICANCER AND ANTIMICROBIAL POTENTIAL EVALUATION OF NOVEL NAPHTHOIC ACID SUBST… [ouci.dntb.gov.ua]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. mdpi.com [mdpi.com]
- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Roles of Fluorine in Drug Design and Drug Action: Ingenta Connect [ingentaconnect.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 17. researchgate.net [researchgate.net]
- 18. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-Fluoro-1-naphthoic Acid for Researchers and Drug Development Professionals
Introduction: The Significance of 5-Fluoro-1-naphthoic Acid in Modern Drug Discovery
This compound is a key building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents. The incorporation of a fluorine atom into the naphthalene scaffold can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, properties crucial for optimizing drug candidates. This guide provides a comparative analysis of three distinct synthetic routes to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each pathway to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Electrophilic Fluorination of a Lithiated Naphthalene Intermediate
This route, adapted from the work of Tagat et al., offers a direct approach to introduce the fluorine atom at the desired position late in the synthetic sequence.[1] The strategy relies on the generation of a highly reactive organolithium species from a bromo-precursor, which is then quenched with an electrophilic fluorine source.
Causality of Experimental Choices
The choice of n-butyllithium is critical for the efficient generation of the lithiated intermediate at a low temperature, which is necessary to prevent side reactions. The use of N-fluorobenzenesulfonimide (NFSI) as the electrophilic fluorine source is predicated on its reliability and commercial availability for such transformations. The reaction is performed under strictly anhydrous conditions to prevent the quenching of the highly basic organolithium intermediate by protons.
Experimental Protocol
Step 1: Lithiation of 5-Bromo-1-naphthoic acid derivative
-
A solution of a suitable protected 5-bromo-1-naphthoic acid derivative (e.g., an ester or amide) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
To this solution, n-butyllithium (typically 1.1 to 1.5 equivalents) is added dropwise, maintaining the temperature at -78 °C.
-
The reaction mixture is stirred at this temperature for a specified time (e.g., 1-2 hours) to ensure complete formation of the lithiated intermediate.
Step 2: Electrophilic Fluorination
-
A solution of N-fluorobenzenesulfonimide (NFSI) (typically 1.2 to 2.0 equivalents) in anhydrous THF is added to the freshly prepared organolithium solution at -78 °C.
-
The reaction mixture is allowed to warm slowly to room temperature and stirred for a designated period.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
Step 3: Deprotection and Isolation
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude product is then deprotected (if necessary) and purified by a suitable method, such as column chromatography or recrystallization, to yield this compound.
Workflow Diagram
Caption: Workflow for Route 1: Electrophilic Fluorination.
Route 2: The Balz-Schiemann Reaction
The Balz-Schiemann reaction is a classical and reliable method for the introduction of fluorine onto an aromatic ring, starting from a primary aromatic amine.[2][3][4][5][6] This route would commence with 5-amino-1-naphthoic acid, which is commercially available.
Causality of Experimental Choices
The diazotization step requires acidic conditions and low temperatures (0-5 °C) to generate the diazonium salt while preventing its premature decomposition. Fluoroboric acid is the classical reagent for this transformation, as it serves as both the acid catalyst and the source of the tetrafluoroborate counterion, which stabilizes the diazonium salt. The thermal decomposition of the isolated diazonium tetrafluoroborate is a critical step, and the temperature must be carefully controlled to ensure a steady evolution of nitrogen gas and prevent an uncontrolled, potentially explosive, decomposition.[3]
Experimental Protocol
Step 1: Diazotization of 5-Amino-1-naphthoic acid
-
5-Amino-1-naphthoic acid is suspended in an aqueous solution of fluoroboric acid (HBF₄) at 0-5 °C.
-
A solution of sodium nitrite (NaNO₂) in water is added dropwise to the suspension while maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for a period (e.g., 30-60 minutes) at this temperature to ensure complete formation of the diazonium tetrafluoroborate salt, which often precipitates from the solution.
Step 2: Isolation of the Diazonium Salt
-
The precipitated 5-(carboxy)naphthalene-1-diazonium tetrafluoroborate is collected by filtration.
-
The solid is washed with cold water, followed by a cold organic solvent (e.g., ethanol or diethyl ether) to remove residual acid and water.
-
The diazonium salt is carefully dried under vacuum.
Step 3: Thermal Decomposition (Balz-Schiemann Reaction)
-
The dry diazonium tetrafluoroborate salt is heated gently in a suitable apparatus until the evolution of nitrogen gas begins.
-
The temperature is carefully controlled to maintain a steady decomposition.
-
The crude this compound is then purified, typically by recrystallization from a suitable solvent.
Workflow Diagram
Caption: Workflow for Route 2: Balz-Schiemann Reaction.
Route 3: Carboxylation of a Fluorinated Naphthalene Precursor
This route explores the formation of the carboxylic acid group on a pre-existing fluoronaphthalene scaffold. A plausible approach involves the generation of a Grignard reagent from 5-fluoro-1-bromonaphthalene, followed by quenching with carbon dioxide.
Causality of Experimental Choices
The formation of the Grignard reagent requires an ethereal solvent like anhydrous diethyl ether or THF to stabilize the organomagnesium species. The reaction is initiated with a small amount of iodine or 1,2-dibromoethane to activate the magnesium surface. The subsequent carboxylation with solid carbon dioxide (dry ice) provides a readily available and inexpensive source of the carboxyl group. Anhydrous conditions are paramount throughout the Grignard formation and carboxylation steps.
Experimental Protocol
Step 1: Formation of the Grignard Reagent
-
Magnesium turnings are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
A small crystal of iodine is added, and the flask is gently warmed.
-
A solution of 5-fluoro-1-bromonaphthalene in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction.
-
Once the reaction has started, the remaining solution of 5-fluoro-1-bromonaphthalene is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional period (e.g., 1-2 hours) to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation
-
The Grignard reagent solution is cooled in an ice bath.
-
Finely crushed solid carbon dioxide (dry ice) is added portion-wise to the stirred solution.
-
The reaction mixture is stirred until it warms to room temperature.
Step 3: Workup and Isolation
-
The reaction mixture is quenched by carefully pouring it onto a mixture of crushed ice and a strong acid (e.g., hydrochloric acid or sulfuric acid).
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude this compound is purified by recrystallization.
Workflow Diagram
Caption: Workflow for Route 3: Grignard Carboxylation.
Comparative Analysis of Synthesis Routes
| Feature | Route 1: Electrophilic Fluorination | Route 2: Balz-Schiemann Reaction | Route 3: Grignard Carboxylation |
| Starting Material | 5-Bromo-1-naphthoic acid derivative | 5-Amino-1-naphthoic acid | 5-Fluoro-1-bromonaphthalene |
| Key Transformation | C-H lithiation followed by electrophilic fluorination | Diazotization followed by thermal decomposition | Grignard formation and carboxylation |
| Reagents & Conditions | n-BuLi, NFSI, -78 °C to RT | NaNO₂, HBF₄, 0-5 °C then heat | Mg, dry ice, anhydrous ether |
| Potential Yield | Moderate to Good | Moderate to Good | Good to Excellent |
| Advantages | Direct fluorination at a late stage. | Well-established and reliable method. | Utilizes readily available and inexpensive CO₂. |
| Disadvantages | Requires cryogenic temperatures and strictly anhydrous conditions. Handling of organolithiums. | Potential for explosive decomposition of the diazonium salt.[3] | Requires a specific halo-fluoro-naphthalene precursor. Sensitive to moisture. |
| Safety Considerations | Pyrophoric n-butyllithium. | Potentially explosive diazonium salts. | Flammable ether solvents. Exothermic Grignard formation. |
| Scalability | Challenging due to low temperatures and handling of organolithiums. | Can be scaled with caution; continuous flow reactors can improve safety.[7] | Readily scalable with appropriate engineering controls. |
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound depends on several factors, including the scale of the synthesis, the availability of starting materials, and the technical capabilities of the laboratory.
-
Route 1 (Electrophilic Fluorination) is advantageous for its directness in introducing the fluorine atom, which can be beneficial in a research setting for creating analogues with late-stage functionalization. However, its reliance on cryogenic temperatures and pyrophoric reagents makes it less suitable for large-scale production.
-
Route 2 (Balz-Schiemann Reaction) is a classic and robust method. While the potential instability of the diazonium salt is a concern, modern adaptations, such as continuous flow chemistry, can mitigate these risks, making it a viable option for both lab-scale and larger-scale synthesis.[7]
-
Route 3 (Grignard Carboxylation) offers a potentially high-yielding and cost-effective approach, particularly for larger quantities, provided the 5-fluoro-1-bromonaphthalene starting material is accessible. The procedure is a standard organometallic transformation familiar to most synthetic chemists.
For laboratory-scale synthesis where flexibility is key, Route 1 offers an elegant solution. For reliable and scalable production, a carefully optimized and potentially flow-based Route 2 or a well-controlled Route 3 would be the methods of choice. Researchers should carefully evaluate the safety and handling requirements of each route before implementation.
References
- 1. Synthesis of mono- and difluoronaphthoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. grokipedia.com [grokipedia.com]
- 4. testbook.com [testbook.com]
- 5. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
- 6. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 7. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Chemical Space: A Comparative Guide to 5-Fluoro-1-Naphthoic Acid Analogs in Drug Discovery
In the intricate landscape of drug discovery, the strategic modification of core scaffolds is a cornerstone of developing novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. The 5-fluoro-1-naphthoic acid scaffold has emerged as a privileged structure, offering a unique combination of rigidity, lipophilicity, and opportunities for chemical diversification. The introduction of a fluorine atom, a bioisostere of a hydrogen atom, can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability. This guide provides a comparative analysis of various this compound analogs and related fluorinated naphthoic acid derivatives, offering insights into their therapeutic potential and the underlying principles guiding their design and evaluation.
The Strategic Advantage of Fluorination in Naphthoic Acid Scaffolds
The incorporation of fluorine into drug candidates is a well-established strategy to modulate their physicochemical and pharmacological properties. In the context of the naphthoic acid framework, the electronegativity and small size of the fluorine atom can lead to:
-
Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions with protein targets, including hydrogen bonds and dipole-dipole interactions.
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby prolonging the drug's half-life.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity of nearby functional groups, influencing ionization at physiological pH and, consequently, target engagement and cell permeability.
-
Conformational Control: Strategic placement of fluorine can induce specific conformational preferences in the molecule, favoring a bioactive conformation for optimal target interaction.
This guide will delve into specific examples of fluorinated naphthoic acid analogs, comparing their performance in various therapeutic areas and providing the experimental context for their evaluation.
Comparative Analysis of Naphthoic Acid Analogs
The versatility of the naphthoic acid scaffold is evident in the diverse range of biological targets its analogs have been designed to modulate. Here, we compare several classes of these compounds, highlighting key structure-activity relationships (SAR) and performance data.
Allosteric Modulators of NMDA Receptors
Over-activation of N-methyl-D-aspartate (NMDA) receptors is implicated in various neurological disorders. A series of 2-naphthoic acid derivatives have been identified as allosteric inhibitors of these receptors.
Structure-Activity Relationship Insights:
-
Core Scaffold: 2-Naphthoic acid itself displays low activity.
-
Key Substitutions: The addition of a 3-hydroxy group significantly enhances inhibitory activity, particularly at GluN1/GluN2C and GluN1/GluN2D receptor subtypes.
-
Halogenation: Further substitution with halogens, such as bromine, can lead to potent inhibitors. For instance, UBP618 (1-bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid) exhibits an IC50 of approximately 2 µM across all NMDA receptor subtypes.
-
Selectivity: Interestingly, the removal of the hydroxyl group in analogs like UBP628 and UBP608 increases selectivity for the GluN1/GluN2A subtype.
Experimental Data Summary:
| Compound | Key Features | Target Subtype(s) | IC50 (µM) | Reference |
| 2-Naphthoic Acid | Core Scaffold | GluN2A | Low Activity | |
| UBP618 | 1-bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid | All NMDA subtypes | ~2 | |
| UBP628/UBP608 | Lacks hydroxyl group | GluN2A selective | - |
Naphthoquinone Derivatives as Anticancer Agents
Naphthoquinone-based natural products have long been recognized for their anticancer properties. Synthetic analogs, including those derived from naphthoic acids, are being explored to improve efficacy and overcome resistance.
Design Strategy and SAR:
-
Rationale: The design of novel naphthalene-1,4-dione analogs aims to improve potency and cancer-cell specificity over initial hit compounds.
-
Importance of Halogens: The presence of halogen atoms, such as bromine, is often critical for maintaining the cytotoxic potency of these compounds. For example, 2-bromosubstituted compounds 8-10 demonstrated better cytotoxicity against HEC1A cancer cells compared to the unsubstituted analogs.
-
Structure-Activity Relationship: A study on naphthoindolizine and indolizinoquinoline-5,12-dione derivatives identified them as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a promising target for cancer immunotherapy. The most potent compounds in this series, 5c and 5b', exhibited IC50 values of 23 nM (enzyme assay) and 372 nM (cell-based assay), respectively.
Experimental Data Summary:
| Compound Class | Target/Cell Line | Key Findings | IC50 | Reference |
| 2-bromonaphthalene-1,4-diones (8-10) | HEC1A cancer cells | Improved cytotoxicity over unsubstituted analogs | 1.24 - 9.55 µM | |
| Naphthoindolizine (5c) | IDO1 enzyme | Potent and selective inhibition | 23 nM | |
| Indolizinoquinoline-5,12-dione (5b') | HeLa cells (IDO1) | Potent cellular activity | 372 nM |
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are crucial. Below are representative methodologies for key assays.
Protocol 1: In Vitro NMDA Receptor Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of compounds on NMDA receptors expressed in a cellular system.
Materials:
-
HEK293 cells stably expressing specific NMDA receptor subtypes (e.g., GluN1/GluN2A).
-
Whole-cell patch-clamp electrophysiology setup.
-
Extracellular solution containing NMDA and glycine.
-
Intracellular solution with appropriate ions and energy sources.
-
Test compounds dissolved in a suitable vehicle (e.g., DMSO).
Procedure:
-
Culture HEK293 cells expressing the target NMDA receptor subtype to an appropriate confluency.
-
Prepare cells for patch-clamp recording.
-
Establish a whole-cell recording configuration.
-
Perfuse the cells with an extracellular solution containing NMDA and glycine to elicit a baseline current response.
-
Apply the test compound at various concentrations to the cells and record the resulting current.
-
Wash out the compound to observe the recovery of the current.
-
Calculate the percentage of inhibition at each concentration relative to the baseline response.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of compounds against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HEC1A).
-
Complete cell culture medium.
-
96-well microplates.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion
The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The strategic incorporation of fluorine and other functional groups has led to the development of potent and, in some cases, selective modulators of important biological targets, including NMDA receptors and enzymes relevant to cancer therapy. The comparative analysis presented in this guide underscores the importance of a systematic approach to structure-activity relationship studies, coupled with robust experimental validation. As our understanding of disease biology deepens and synthetic methodologies advance, we can anticipate the continued emergence of innovative drug candidates from this versatile chemical class.
A Senior Application Scientist's Guide to Assessing Naphthoic Acid Derivatives in High-Throughput Screening
In the landscape of modern drug discovery, high-throughput screening (HTS) stands as a cornerstone technology, enabling the rapid evaluation of vast chemical libraries to identify novel therapeutic candidates.[1][2] This guide provides an in-depth, technical comparison of the performance of 5-Fluoro-1-naphthoic acid derivatives and related compounds in HTS campaigns. As a Senior Application Scientist, my aim is to equip researchers, scientists, and drug development professionals with the expertise to design, execute, and interpret HTS experiments for this promising class of molecules.
While specific public data on high-throughput screening of this compound derivatives is limited, this guide will extrapolate from the known biological activities of naphthoic acid and naphthoquinone derivatives to present a robust framework for their assessment. We will explore potential therapeutic applications, compare them with established alternatives, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.
The Naphthoic Acid Scaffold: A Privileged Structure in Medicinal Chemistry
Naphthoic acid and its derivatives are characterized by a naphthalene ring system bearing a carboxylic acid group. This rigid, aromatic scaffold provides an excellent starting point for chemical modifications to optimize pharmacological properties.[3] The introduction of a fluorine atom, as in this compound, can significantly enhance metabolic stability, binding affinity, and bioavailability.[4]
Derivatives of the closely related naphthoquinones have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects.[5][6][7] These activities are often attributed to their ability to induce redox cycling, generate reactive oxygen species, and inhibit key cellular enzymes such as topoisomerases.[6] Given these properties, it is plausible that this compound derivatives could be potent modulators of various biological targets amenable to HTS.
Hypothetical HTS Campaign: Targeting Nuclear Receptors
Nuclear receptors are a class of ligand-activated transcription factors that play crucial roles in a multitude of physiological processes, making them attractive drug targets.[8][9] Many approved drugs target nuclear receptors, highlighting their clinical relevance.[10] Let's consider a hypothetical HTS campaign to identify modulators of an orphan nuclear receptor, NR2F6, which has emerged as a promising immuno-oncology target.[10]
Experimental Workflow: A Step-by-Step Guide
The following workflow outlines a comprehensive HTS cascade for identifying and validating this compound derivatives as modulators of NR2F6.
Caption: A typical high-throughput screening cascade for drug discovery.
Detailed Experimental Protocols
1. Primary Screening: Cell-Based Reporter Gene Assay
-
Principle: A cell line is engineered to express the target nuclear receptor (NR2F6) and a reporter gene (e.g., luciferase) under the control of a response element specific to the receptor. Modulation of the receptor by a test compound results in a change in reporter gene expression, which can be measured as a luminescent or fluorescent signal.
-
Protocol:
-
Seed engineered cells (e.g., HEK293T) in 384-well plates and incubate overnight.
-
Add this compound derivatives and control compounds at a single concentration (e.g., 10 µM).
-
Incubate for 18-24 hours to allow for transcriptional changes.
-
Add a substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the signal using a plate reader.
-
Identify initial "hits" as compounds that produce a signal significantly different from the vehicle control.
-
2. Hit Confirmation and Counterscreening
-
Dose-Response Analysis:
-
Principle: To determine the potency of the initial hits, a dose-response curve is generated by testing the compounds over a range of concentrations.
-
Protocol: Perform the primary assay with serial dilutions of the hit compounds to calculate the IC50 (for antagonists) or EC50 (for agonists) values.
-
-
Cytotoxicity Assay:
-
Principle: To eliminate false positives that act by killing the cells rather than modulating the target, a cytotoxicity assay is performed in parallel.
-
Protocol: Treat the parental cell line (lacking the reporter construct) with the hit compounds at the same concentrations used in the dose-response analysis. Assess cell viability using a commercially available kit (e.g., MTT or CellTiter-Glo®). Compounds showing significant cytotoxicity are flagged or deprioritized.
-
-
Orthogonal Assay (e.g., TR-FRET):
-
Principle: An orthogonal assay uses a different technology to confirm the activity of the hits, reducing the likelihood of technology-specific artifacts. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays can directly measure the binding of the compound to the nuclear receptor or its interaction with co-regulator proteins.[11]
-
Protocol: Utilize a commercially available TR-FRET assay kit for the target nuclear receptor, following the manufacturer's instructions. This typically involves incubating the purified receptor, a fluorescently labeled ligand or co-regulator peptide, and the test compound, followed by measuring the FRET signal.
-
Data Analysis and Interpretation
A crucial aspect of any HTS campaign is rigorous data analysis. The Z'-factor is a statistical parameter used to assess the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Caption: Key determinants of the Z' factor for assay quality control.
Comparison with Alternative Compound Classes
When evaluating this compound derivatives, it is essential to compare their performance against other known modulators of the target class.
| Compound Class | Potential Advantages | Potential Disadvantages | Representative Examples |
| This compound Derivatives | Novel chemical space, potentially improved metabolic stability due to fluorination.[4] | Limited public data on HTS performance, potential for off-target effects common to planar aromatic systems. | (Hypothetical) |
| Thiazolidinediones | Well-established class of nuclear receptor modulators (e.g., PPARγ agonists). | Can have side effects such as fluid retention and weight gain. | Rosiglitazone, Pioglitazone |
| Selective Androgen Receptor Modulators (SARMs) | Tissue-selective activity, potentially fewer side effects than traditional steroids. | Still under investigation, long-term safety profile not fully established. | Ostarine, Ligandrol |
| Stilbene Derivatives | Natural product-derived, some with known nuclear receptor activity. | Can have poor pharmacokinetic properties. | Resveratrol |
Future Directions and Conclusion
The exploration of this compound derivatives in high-throughput screening presents an exciting opportunity for the discovery of novel therapeutics. While this guide has focused on a hypothetical campaign targeting a nuclear receptor, the principles and protocols described are broadly applicable to other target classes, such as enzymes, for which numerous HTS assays exist.[1][12][13][14] The key to success lies in a well-designed screening cascade, rigorous data analysis, and a clear understanding of the strengths and weaknesses of this chemical scaffold in comparison to other compound classes. As more research is conducted on these promising molecules, their full therapeutic potential will undoubtedly be realized.
References
- 1. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 2. assaygenie.com [assaygenie.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Screening of Nuclear Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. High throughput screening for compounds to the orphan nuclear receptor NR2F6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nuclear Receptor Biochemical Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 13. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Scientist's Guide to the Quantitative Analysis of 5-Fluoro-1-naphthoic Acid in Biological Samples
Abstract
The quantification of 5-Fluoro-1-naphthoic acid (5-FNA), a key metabolite or structural motif in various pharmaceutical compounds, within complex biological matrices like plasma, urine, and tissue homogenates presents a significant bioanalytical challenge. The inherent acidity, polarity, and potential for matrix interference necessitate robust, selective, and sensitive analytical methodologies. This guide provides a comparative analysis of the predominant chromatographic techniques used for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind crucial experimental choices, from sample preparation to final detection, supported by detailed protocols and performance data derived from analogous compounds. This document serves as a practical resource for researchers, scientists, and drug development professionals to select and implement the most appropriate analytical strategy for their specific research needs.
The Foundation: Principles of Bioanalytical Method Validation
Before comparing instruments and techniques, it is critical to establish the framework for what constitutes a reliable method. The U.S. Food and Drug Administration (FDA) provides comprehensive guidance on bioanalytical method validation, which ensures that data is accurate, reproducible, and fit for purpose, particularly in regulatory submissions.[1][2] A method is considered validated when the following key parameters are thoroughly characterized and meet predefined acceptance criteria.[3][4][5]
-
Accuracy: How close the measured value is to the true concentration.
-
Precision: The degree of scatter or reproducibility among multiple measurements of the same sample.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[3]
-
Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision.[3]
-
Linearity & Range: The concentration range over which the method is accurate, precise, and linear.
-
Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.[5]
Adherence to these principles is not merely a regulatory hurdle; it is the bedrock of trustworthy and scientifically sound quantitative analysis.
The Critical First Step: Sample Preparation Strategies
Biological samples are complex mixtures of proteins, lipids, salts, and other endogenous substances that can interfere with analysis.[6][7] The primary goal of sample preparation is to isolate 5-FNA from these interferences, concentrate it, and present it in a solvent compatible with the analytical instrument. The choice of technique is dictated by the required cleanliness of the extract, desired recovery, sample volume, and throughput needs.
dot
Caption: Decision workflow for sample preparation.
Comparison of Common Extraction Techniques
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | An organic solvent (e.g., acetonitrile) is added to denature and precipitate proteins. | Fast, simple, inexpensive, high throughput. | Non-selective, high matrix effects, risk of analyte loss through co-precipitation. | Early discovery, high-throughput screening where speed is prioritized over cleanliness. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases (aqueous sample and organic solvent). | Good sample cleanup, relatively inexpensive, removes salts and highly polar interferences. | Labor-intensive, requires larger solvent volumes, can be difficult to automate. | Assays where interferences are significantly different in polarity from 5-FNA. |
| Solid-Phase Extraction (SPE) | Analyte is selectively adsorbed onto a solid sorbent and then eluted with a small volume of solvent. | Excellent cleanup, high concentration factor, high recovery, easily automated.[6] | Higher cost per sample, requires method development to optimize sorbent and solvents. | Regulated bioanalysis, methods requiring the lowest LLOQ and highest data quality. |
Field-Proven Protocol: Liquid-Liquid Extraction (LLE) for 5-FNA
-
Causality: As an acidic compound, 5-FNA's solubility is pH-dependent. To extract it from an aqueous biological matrix into an organic solvent, we must suppress its ionization. By acidifying the sample to a pH at least 2 units below the pKa of the carboxylic acid group, we protonate it, rendering the molecule neutral and significantly more soluble in organic solvents like ethyl acetate or methyl tert-butyl ether.[8]
-
Step-by-Step Protocol:
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of an internal standard solution (e.g., a structurally similar but isotopically labeled compound).
-
Add 50 µL of 1 M Hydrochloric Acid (HCl) to acidify the sample (final pH ~2-3). Vortex briefly.
-
Add 1 mL of ethyl acetate.
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (~900 µL) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase used for the chromatographic analysis. Vortex to dissolve.
-
The sample is now ready for injection.
-
Field-Proven Protocol: Solid-Phase Extraction (SPE) for 5-FNA
-
Causality: For acidic drugs, a mixed-mode SPE sorbent combining reversed-phase (for non-polar interactions) and anion-exchange (for ionic interactions) provides superior selectivity and cleanup.[9][10] The protocol uses specific pH conditions to control the retention and elution of the acidic 5-FNA.
-
Step-by-Step Protocol (using a mixed-mode anion exchange cartridge):
-
Condition: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. This activates the sorbent.
-
Equilibrate: Pass 1 mL of an acidic buffer (e.g., 2% formic acid in water) through the cartridge.
-
Load: Pre-treat 200 µL of plasma by adding 20 µL of internal standard and diluting with 600 µL of the acidic buffer. Load this entire mixture onto the cartridge. At low pH, the 5-FNA is neutral and retained by reversed-phase interaction.
-
Wash 1: Pass 1 mL of the acidic buffer to wash away polar interferences.
-
Wash 2: Pass 1 mL of methanol/water (20:80 v/v) to wash away less polar, non-acidic interferences.
-
Elute: Pass 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol) through the cartridge. The high pH deprotonates the 5-FNA, disrupting its ionic bond with the anion-exchanger and eluting it from the sorbent.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase, as described in the LLE protocol.
-
Comparative Analysis of Chromatographic Techniques
The choice of analytical instrument is a trade-off between sensitivity, selectivity, cost, and throughput.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS is the benchmark for quantitative bioanalysis due to its exceptional sensitivity and selectivity.[3] The liquid chromatograph separates 5-FNA from other components, and the tandem mass spectrometer provides unambiguous identification and quantification based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
-
Principle: The analyte is ionized (typically via electrospray ionization, ESI), and a specific precursor ion (the molecular ion of 5-FNA) is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This two-stage mass filtering (Multiple Reaction Monitoring, MRM) provides exquisite selectivity, virtually eliminating interferences.
-
Advantages:
-
Challenges:
-
Matrix Effects: Co-eluting endogenous compounds can suppress or enhance the ionization of 5-FNA, affecting accuracy.[4] This is why excellent sample preparation (like SPE) is crucial.
-
High Cost & Complexity: Instruments are expensive to purchase and maintain, requiring specialized expertise.
-
-
Typical LC-MS/MS Protocol:
-
Sample Preparation: Use the SPE protocol for the cleanest extract.
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A time-programmed gradient from low to high organic content to elute 5-FNA.
-
Flow Rate: 0.4 mL/min.
-
-
MS/MS Detection:
-
Ionization Mode: ESI Negative (to deprotonate the carboxylic acid).
-
MRM Transition: Monitor the transition from the precursor ion of 5-FNA to a specific, stable product ion. This requires initial method development to optimize fragmentation.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): A Derivatization-Reliant Alternative
GC-MS offers excellent chromatographic resolution but is generally reserved for volatile and thermally stable compounds.[13] Carboxylic acids like 5-FNA are non-volatile and polar, and thus cannot be analyzed directly. They must first undergo a chemical reaction called derivatization .[13][14]
-
Principle: Derivatization converts the polar carboxyl group into a non-polar, volatile ester or silyl-ester.[15] A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting volatile derivative can then be separated by GC and detected by MS.
-
Advantages:
-
High Chromatographic Efficiency: Capillary GC columns provide excellent peak separation.
-
Robust and Reliable: Well-established technology.
-
-
Challenges:
-
Mandatory Derivatization: Adds extra steps, time, and potential for variability to the workflow.[16] Incomplete reactions can compromise accuracy.
-
Lower Throughput: Longer run times and extra sample preparation steps compared to modern UPLC-MS/MS.
-
Thermal Stability: The derivative must be stable at the high temperatures of the GC inlet and column.
-
dot
Caption: Essential derivatization workflow for GC-MS analysis.
-
GC-MS Protocol including Derivatization:
-
Sample Preparation: Perform LLE or SPE and evaporate the extract to complete dryness. The presence of water will quench the derivatization reagent.
-
Derivatization:
-
Add 50 µL of BSTFA and 50 µL of a catalyst solvent like pyridine to the dried extract.
-
Cap the vial tightly and heat at 70°C for 30 minutes to drive the reaction to completion.
-
Cool to room temperature.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Detection: Use Selected Ion Monitoring (SIM) mode for quantification, targeting the molecular ion and key fragments of the 5-FNA derivative.
-
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse technique in many labs. It is simpler and less expensive than mass spectrometry but lacks its sensitivity and selectivity.
-
Principle: After chromatographic separation, the analyte flows through a cell where it absorbs light at a specific wavelength (for aromatic compounds like 5-FNA, typically in the 250-280 nm range). The amount of light absorbed is proportional to the analyte's concentration.
-
Advantages:
-
Cost-Effective & Accessible: Instruments are common and relatively inexpensive.
-
Robust and Easy to Use: Simpler operation compared to MS.
-
-
Challenges:
-
Lower Sensitivity: LLOQs are typically in the high ng/mL to µg/mL range, which may not be sufficient for many pharmacokinetic studies.[17][18]
-
Lower Selectivity: Any compound that co-elutes and absorbs light at the same wavelength will interfere with quantification, leading to overestimated results.[17] This makes it less suitable for complex biological matrices without extensive cleanup.
-
Performance Data Comparison
The following table summarizes typical performance characteristics for the quantitative analysis of small acidic molecules in biological plasma, based on literature for analogous compounds.[11][19][20][21]
| Parameter | LC-MS/MS | GC-MS | HPLC-UV |
| Typical LLOQ | 0.1 - 10 ng/mL | 5 - 50 ng/mL | 50 - 500 ng/mL |
| Linear Range | 3 - 4 orders of magnitude | 2 - 3 orders of magnitude | 2 - 3 orders of magnitude |
| Selectivity | Excellent | Very Good | Moderate to Poor |
| Matrix Effect | High Potential (must be managed) | Low to Moderate | Low (Interference is additive) |
| Throughput | High (with UPLC, <3 min/sample) | Low to Moderate | Moderate |
| Cost per Sample | High | Moderate | Low |
| Initial Investment | Very High | High | Moderate |
| Derivatization Req. | No | Yes | No |
Conclusion and Recommendations
The choice of an analytical method for the quantification of this compound in biological samples is fundamentally driven by the required sensitivity, selectivity, and the context of the study.
-
For regulated clinical or non-clinical pharmacokinetic studies , where utmost sensitivity and specificity are required to ensure data integrity, LC-MS/MS is the unequivocal gold standard . Its ability to achieve low ng/mL or even pg/mL LLOQs, coupled with the specificity of MRM detection, provides the most reliable and defensible data. The investment in robust sample preparation, typically Solid-Phase Extraction, is critical to mitigate matrix effects and ensure accuracy.
-
For academic research or niche applications where high concentrations are expected and cost is a significant constraint, GC-MS can be a viable alternative, provided a robust and reproducible derivatization protocol is developed and validated.
-
HPLC-UV is generally not recommended for trace-level quantification of analytes in complex biological matrices like plasma due to its inherent limitations in sensitivity and selectivity. It may find application in analyzing simpler matrices or in situations where expected concentrations are very high (µg/mL range).
Ultimately, a successful bioanalytical strategy relies not just on the final instrument, but on a holistic understanding of the entire workflow, from sample collection through to data interpretation, all validated against established scientific and regulatory principles.
References
- 1. fda.gov [fda.gov]
- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. fda.gov [fda.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. pjoes.com [pjoes.com]
- 8. youtube.com [youtube.com]
- 9. A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Identification and Quantification of 5-Fluoro ADB and the 5-Fluoro ADB Ester Hydrolysis Metabolite in Postmortem Blood Samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Automated Sequential Derivatization for Gas Chromatography-[Orbitrap] Mass Spectrometry-based Metabolite Profiling of Human Blood-based Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. electronicsandbooks.com [electronicsandbooks.com]
- 19. A UHPLC-MS/MS method for simultaneous determination of six flavonoids, gallic acid and 5,8-dihydroxy-1,4-naphthoquinone in rat plasma and its application to a pharmacokinetic study of Cortex Juglandis Mandshuricae extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. High-throughput LC-MS/MS assay for 6-methoxy-2-naphthylacetic acid, an active metabolite of nabumetone in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Fluorescent Probe Methodology for Hydrophobicity Measurement
For researchers, scientists, and drug development professionals, the accurate measurement of hydrophobicity is a cornerstone of understanding and predicting molecular behavior. From protein folding and stability to drug-membrane interactions and formulation development, hydrophobicity is a critical parameter. Among the various techniques available, fluorescent probes offer a sensitive, relatively simple, and high-throughput approach to quantify this essential property.
This guide provides an in-depth comparison of common fluorescent probe methodologies for hydrophobicity measurement. Moving beyond a simple recitation of protocols, we will delve into the underlying principles, explain the rationale behind experimental choices, and present a framework for validating your chosen method to ensure data integrity and reproducibility.
The Principle of Fluorescence-Based Hydrophobicity Measurement
Fluorescent probes used for hydrophobicity assessment are typically small molecules whose quantum yield (the efficiency of fluorescence emission) is highly sensitive to the polarity of their immediate environment. In aqueous, polar environments, these probes exhibit low or negligible fluorescence. However, upon partitioning into a non-polar, hydrophobic environment—such as the core of a micelle, the hydrophobic pocket of a protein, or the interior of a lipid bilayer—their fluorescence intensity increases dramatically. This solvatochromic behavior, often accompanied by a shift in the emission maximum (typically a "blue shift" to shorter wavelengths in more hydrophobic environments), forms the basis of their use as hydrophobicity sensors.[1][2]
The choice of a fluorescent probe is critical and depends on the specific system being studied. Key considerations include the probe's own physicochemical properties, such as charge and size, which can influence its interaction with the sample.
A Comparative Analysis of Common Fluorescent Probes
Several fluorescent probes have gained prominence for hydrophobicity measurements, each with its own set of advantages and limitations. The most commonly employed include 1-Anilino-8-naphthalenesulfonate (ANS), 6-propionyl-2-(N,N-dimethylamino)naphthalene (PRODAN), Nile Red, and Pyrene.
| Probe | Charge | Typical Excitation (nm) | Typical Emission (nm) | Key Characteristics & Considerations |
| ANS | Anionic | ~350-380 | ~450-550 | High sensitivity to exposed hydrophobic regions on proteins. Its anionic nature can lead to electrostatic interactions with positively charged residues, potentially overestimating hydrophobicity, especially at low pH.[3][4][5] |
| PRODAN | Neutral | ~360-390 | ~430-530 | Uncharged, minimizing electrostatic interactions that can confound results with charged molecules like proteins. Provides a measure of hydrophobicity that is less dependent on pH compared to ANS.[3][6] |
| Nile Red | Neutral | ~550 | ~630-660 | Exhibits a significant solvatochromic shift, making it an excellent probe for polarity. Its fluorescence is strongly quenched in polar solvents. Useful for staining intracellular lipid droplets and studying protein aggregation.[2][7][8] |
| Pyrene | Neutral | ~335 | Monomer: ~375-395, Excimer: ~470 | Forms an "excimer" (excited state dimer) at high local concentrations in hydrophobic environments, resulting in a new, red-shifted emission band. The ratio of excimer to monomer fluorescence (Ie/Im) is a sensitive measure of micropolarity and membrane fluidity.[9][10] |
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
} Mechanism of Environment-Sensitive Fluorescent Probes.
In-Depth Look at Probe Methodologies
ANS and PRODAN: A Tale of Two Charges
ANS is a widely used probe for characterizing the surface hydrophobicity of proteins.[3][11] Its fluorescence increases significantly upon binding to hydrophobic pockets on the protein surface. However, as an anionic probe, its interaction with proteins can be influenced by electrostatic forces, particularly at pH values below the isoelectric point of the protein where the protein carries a net positive charge.[12] This can lead to an overestimation of hydrophobicity.[3]
PRODAN, being uncharged, offers a valuable alternative.[3][6] Studies comparing ANS and PRODAN have demonstrated that at low pH, ANS can report a higher hydrophobicity for certain proteins compared to PRODAN, highlighting the contribution of charge-charge interactions to the ANS signal.[6] Therefore, for studies involving proteins under varying pH conditions, the use of a neutral probe like PRODAN is highly recommended to dissect hydrophobic from electrostatic effects.
Nile Red: A Sensitive Reporter of Polarity
Nile Red is a highly solvatochromic dye, meaning its fluorescence emission spectrum is strongly dependent on the polarity of the solvent.[2] This property makes it not just a probe for hydrophobicity, but a more nuanced reporter of the local environment's polarity. In highly polar environments like water, it is virtually non-fluorescent. As the environment becomes more hydrophobic, its fluorescence quantum yield increases, and the emission maximum shifts to shorter wavelengths (a blue shift).[13] This makes Nile Red particularly useful for studying protein aggregation, where the formation of aggregates can create new hydrophobic interfaces.[7]
Pyrene: Probing Microenvironments through Excimer Formation
Pyrene is unique among these probes in that its utility often relies on its ability to form an excimer.[10] An excimer is a short-lived dimeric species formed when an excited-state pyrene molecule encounters a ground-state pyrene molecule. This can only occur when the local concentration of pyrene is sufficiently high, a condition met within hydrophobic microdomains where pyrene molecules preferentially accumulate. The excimer emits light at a longer wavelength (around 470 nm) than the monomer (around 375-395 nm).[9] The ratio of the excimer fluorescence intensity (Ie) to the monomer fluorescence intensity (Im) is a sensitive parameter for assessing the local viscosity and polarity of the environment.[14]
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
} Pyrene Monomer and Excimer Fluorescence.
Experimental Protocols
The following are generalized protocols. It is imperative to optimize probe and analyte concentrations for each specific application.
Protocol 1: General Hydrophobicity Measurement with ANS, PRODAN, or Nile Red
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe (e.g., 1-10 mM) in a suitable organic solvent (e.g., DMSO or ethanol). Protect from light.
-
Prepare a series of dilutions of your analyte (e.g., protein) in the desired buffer.
-
-
Assay Procedure:
-
To a series of microplate wells or cuvettes, add a fixed volume of the analyte dilutions.
-
Add a small, fixed volume of the probe stock solution to each well/cuvette to achieve the desired final probe concentration (typically in the low micromolar range). Ensure the final solvent concentration is low (e.g., <1%) to avoid artifacts.
-
Include a blank control containing only the buffer and the probe.
-
Incubate the samples for a sufficient time in the dark to allow for probe-analyte binding to reach equilibrium.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a spectrofluorometer or microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank from each sample reading to obtain the net fluorescence intensity.
-
Plot the net fluorescence intensity as a function of the analyte concentration. The initial slope of this plot is often used as an index of surface hydrophobicity.[15]
-
Protocol 2: Micropolarity Measurement with Pyrene
-
Reagent Preparation:
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., ethanol).
-
Prepare your sample (e.g., liposomes, polymer solution) in the desired buffer.
-
-
Assay Procedure:
-
Add a small volume of the pyrene stock solution to your sample to achieve a final concentration that allows for excimer formation (typically in the micromolar range).
-
Incubate to allow pyrene to partition into the hydrophobic regions of your sample.
-
-
Fluorescence Measurement:
-
Acquire the fluorescence emission spectrum of the sample, scanning a range that covers both the monomer and excimer emission peaks (e.g., 350-550 nm), using an excitation wavelength of around 335 nm.
-
-
Data Analysis:
-
Determine the fluorescence intensity of a monomer peak (Im, typically the first or third vibronic band) and the excimer peak (Ie, around 470 nm).
-
Calculate the Ie/Im ratio. A higher ratio indicates a more hydrophobic or viscous microenvironment.[14]
-
Validating Your Fluorescent Probe Methodology: A Self-Validating System
The validation of your analytical method is crucial to ensure the reliability and reproducibility of your results.[16] The following workflow, guided by principles from regulatory bodies like the EMA and ICH, provides a framework for validating your fluorescence-based hydrophobicity assay.[17][18][19]
Step-by-Step Validation Protocol
-
Method Development and Optimization:
-
Rationale: To establish the optimal experimental conditions.
-
Procedure:
-
Determine the optimal excitation and emission wavelengths for your probe in your specific buffer system and in the presence of your analyte.
-
Titrate both the probe and analyte concentrations to find a range where the fluorescence signal is sensitive to changes in analyte concentration without saturation or inner filter effects.
-
-
-
Linearity and Range:
-
Rationale: To define the concentration range over which the assay is accurate and precise.
-
Procedure:
-
Prepare a series of standards of a reference hydrophobic substance or your analyte at known concentrations.
-
Measure the fluorescence intensity and plot it against concentration.
-
Determine the linear range of the assay and calculate the coefficient of determination (R²), which should ideally be ≥ 0.99.
-
-
-
Accuracy:
-
Rationale: To assess how close the measured values are to the true values.
-
Procedure:
-
Perform spike-and-recovery experiments. Add a known amount of your analyte ("spike") to a sample with a known baseline hydrophobicity.
-
Measure the hydrophobicity of the spiked sample and calculate the percentage recovery of the spike. Recoveries are typically expected to be within 85-115%.
-
-
-
Precision:
-
Rationale: To evaluate the random error of the method.
-
Procedure:
-
Intra-assay precision (repeatability): Analyze multiple replicates of the same sample within the same assay run.
-
Inter-assay precision (reproducibility): Analyze the same sample on different days, with different operators, or with different batches of reagents.
-
Express precision as the relative standard deviation (RSD) or coefficient of variation (CV), which should ideally be <15%.
-
-
-
Specificity and Selectivity:
-
Rationale: To ensure that the signal is due to the analyte of interest and not from interfering components in the sample matrix.
-
Procedure:
-
Analyze blank samples (matrix without analyte) to check for background fluorescence.
-
Test for interference from other components that may be present in your samples (e.g., other excipients in a drug formulation).
-
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Rationale: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Procedure:
-
LOD is the lowest concentration that gives a signal distinguishable from the background (e.g., signal-to-noise ratio of 3:1).
-
LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.
-
-
-
Robustness:
-
Rationale: To assess the method's resilience to small, deliberate variations in experimental parameters.
-
Procedure:
-
Slightly vary parameters such as incubation time, temperature, and pH, and evaluate the impact on the results. A robust method will show minimal variation.
-
-
Conclusion: Choosing the Right Tool and Ensuring its Reliability
The use of fluorescent probes provides a powerful and accessible means to measure hydrophobicity, a critical parameter in numerous scientific and industrial applications. However, the choice of probe must be made with a clear understanding of its properties and potential interactions with the system under investigation. Anionic probes like ANS are excellent for general protein hydrophobicity but can be influenced by electrostatic interactions. Neutral probes like PRODAN and Nile Red can mitigate these charge-related artifacts. Pyrene offers a unique approach to probing micropolarity and viscosity through excimer formation.
References
- 1. Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biotium.com [biotium.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ANS fluorescence: Potential to discriminate hydrophobic sites of proteins in solid states - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Hydrophobicity determined by a fluorescence probe method and its correlation with surface properties of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. img.medvalley.cn [img.medvalley.cn]
- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
A Comparative Guide to the Specificity and Cross-Reactivity of 5-Fluoro-1-naphthoic Acid-Based Probes
This guide provides an in-depth technical comparison of chemical probes derived from the 5-Fluoro-1-naphthoic acid (5-FNA) scaffold. It is intended for researchers, scientists, and drug development professionals who utilize these tools for target identification, validation, and inhibitor screening. We will explore the nuances of probe specificity, common off-target interactions, and provide validated experimental protocols to ensure data integrity.
Introduction: The Double-Edged Sword of Chemical Probes
Chemical probes are indispensable tools in modern biology and drug discovery. They allow for the direct interrogation of protein function within complex biological systems.[1][2] An ideal probe exhibits high potency and exquisite selectivity for its intended target.[3] However, achieving perfect specificity is a significant challenge; many probes exhibit cross-reactivity, binding to unintended off-targets and leading to ambiguous or misleading results.
The this compound (5-FNA) scaffold has been utilized in the development of inhibitors and probes for various enzymes. For instance, derivatives of a similar compound, 5-fluoro-2-oxindole, have been synthesized and evaluated as potential α-glucosidase inhibitors.[4] This guide focuses on characterizing the specificity of 5-FNA-based probes, comparing them to established alternatives, and equipping researchers with the methodologies to validate their performance rigorously.
Section 1: Probe Design and Target Engagement
5-FNA-based probes are a class of activity-based probes (ABPs) often designed to target enzymes like serine hydrolases.[5][6] These enzymes play crucial roles in diverse cellular processes, from lipid metabolism to signaling, making them important therapeutic targets.[5][6]
The typical design of an ABP involves three key components:
-
Reactive Group (Warhead): An electrophilic group that covalently modifies a nucleophilic residue in the enzyme's active site. For serine hydrolases, this is often a fluorophosphonate or a similar reactive moiety.[5][7]
-
Recognition Element: A scaffold, such as 5-FNA, that directs the probe to a specific class of enzymes.
-
Reporter Tag: A fluorophore (e.g., FAM, rhodamine) or an affinity handle (e.g., biotin) that enables detection and enrichment of the probe-enzyme complex.[8]
Caption: Mechanism of target engagement for an activity-based probe.
Section 2: Comparative Analysis of Probe Specificity
No probe is perfectly specific. Cross-reactivity is an inherent risk that must be quantified and understood. The primary alternative and benchmark for serine hydrolase probes are those based on the fluorophosphonate (FP) warhead, which are known to be broad-spectrum.[5][7] The goal of using scaffolds like 5-FNA is to tune this reactivity, narrowing the target profile to a specific subfamily or individual enzyme.
Below is a comparative table summarizing the performance of a hypothetical 5-FNA-based probe against common alternatives. The data is synthesized from typical performance characteristics reported in the literature for probes targeting serine hydrolases.
| Probe Name | Scaffold/Warhead | Primary Target(s) | Typical On-Target Affinity (IC₅₀) | Key Off-Target Classes | Reference Probes |
| 5-FNA-Phosphonate | This compound / Phenyl Phosphonate | Subfamily of Serine Hydrolases (e.g., specific lipases) | 50 - 200 nM | Other Serine Hydrolases, Carboxylesterases | FP-Biotin[5] |
| FP-Biotin | Fluorophosphonate | Broad-Spectrum Serine Hydrolases | 10 - 500 nM | Very broad, labels a large number of related enzymes[5] | N/A |
| Carbamate-Probe | Carbamate | Specific Serine Hydrolases (e.g., FAAH) | 5 - 50 nM | Can have high selectivity depending on the scaffold | JZL184[5] |
Key Insights:
-
Broad-Spectrum vs. Selective: FP-based probes are excellent for profiling the entire serine hydrolase family but lack specificity for individual enzymes.[5]
-
Tuning Selectivity: Scaffolds like 5-FNA or carbamates are employed to increase selectivity.[5][6] This often comes at the cost of reduced potency against some family members but provides a clearer picture of the function of a specific enzyme.
-
Validation is Crucial: The data highlights that even "selective" probes have potential off-targets. Therefore, experimental validation in the system of interest is non-negotiable.
Section 3: Essential Protocols for Specificity Validation
To ensure the trustworthiness of your results, every probe must be validated. The following protocols represent self-validating systems to confirm target engagement and assess specificity.
Protocol 1: Competitive Binding Assay
This is the gold standard for confirming that a probe binds to the intended target at its active site. The principle is simple: if the probe is binding specifically, its signal should be reduced or eliminated by pre-treating the sample with a known, unlabeled inhibitor of the target enzyme.[9][10]
Methodology:
-
Prepare Lysates: Prepare fresh cell or tissue lysates according to your standard protocol. Determine total protein concentration.
-
Pre-incubation with Competitor: Aliquot equal amounts of lysate (e.g., 50 µg) into two sets of tubes.
-
Test Group: Add a known, selective inhibitor for your target of interest at a concentration 10-100 fold higher than its Kᵢ. Incubate for 30 minutes at room temperature.
-
Control Group: Add an equal volume of vehicle (e.g., DMSO).
-
-
Probe Labeling: Add the 5-FNA-based probe to all tubes at its optimal working concentration. Incubate for 30-60 minutes.
-
Analysis:
-
For Fluorescent Probes: Add SDS-PAGE loading buffer, run the gel, and visualize using a fluorescence gel scanner.
-
For Biotinylated Probes: Perform a streptavidin pull-down, followed by western blotting for the target protein.
-
-
Expected Outcome: The fluorescent band or western blot signal corresponding to the target protein's molecular weight should be significantly reduced or absent in the Test Group compared to the Control Group.[2]
Caption: Workflow for a competitive binding assay.
Protocol 2: Fluorescence Polarization (FP) Competition Assay
For a more quantitative assessment of binding affinity (Kᵢ), a fluorescence polarization assay can be employed.[11] This method is particularly useful for screening unlabeled compounds against a target that has a known fluorescent probe.
Methodology:
-
Determine Probe-Target Kᴅ: First, perform a direct titration of the fluorescent 5-FNA probe against the purified target protein to determine the dissociation constant (Kᴅ). This is essential for the subsequent competition assay.[9]
-
Set up Competition Assay:
-
Prepare a solution containing the target protein (at a concentration ~1-2x Kᴅ) and the fluorescent probe (at a concentration ~Kᴅ).
-
In a multi-well plate, serially dilute the unlabeled competitor compound (the molecule you are testing).
-
Add the protein-probe complex to each well containing the competitor.
-
-
Incubation & Measurement: Incubate the plate until the binding reaction reaches equilibrium. Measure the fluorescence polarization in each well.
-
Data Analysis: As the unlabeled competitor displaces the fluorescent probe from the target protein, the polarization value will decrease.[11] Plot the polarization values against the competitor concentration and fit the data to determine the IC₅₀ (the concentration of competitor that displaces 50% of the probe).
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation or specialized software, which requires the known Kᴅ of the fluorescent probe and the concentrations used in the assay.[9]
Conclusion and Recommendations
Probes based on the this compound scaffold can offer improved selectivity over broad-spectrum reagents like FP-biotin for studying specific enzyme subfamilies. However, their utility is entirely dependent on rigorous validation.
As a Senior Application Scientist, I offer these core recommendations:
-
Always Perform Controls: The competitive binding assay is not optional; it is the fundamental experiment that validates your probe's interaction with its intended target in your biological system.
-
Understand the Limitations: Acknowledge that your probe may have off-targets. Use orthogonal methods, such as genetic knockdown or knockout of the target protein, to confirm that the biological phenotype you observe is due to the modulation of your intended target.
-
Quantify When Possible: For inhibitor screening or detailed mechanistic studies, move beyond qualitative gel-based assays to quantitative methods like Fluorescence Polarization to determine true binding affinities.[11]
By adhering to these principles of scientific integrity and thorough validation, researchers can confidently use 5-FNA-based probes to generate reliable and reproducible data, accelerating biological discovery and therapeutic innovation.
References
- 1. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. Target 2035 – update on the quest for a probe for every protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.stanford.edu [med.stanford.edu]
- 6. Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Peptidyl Activity-Based Probes for Imaging Serine Proteases [frontiersin.org]
- 9. support.nanotempertech.com [support.nanotempertech.com]
- 10. Synthesis of fluorescent drug molecules for competitive binding assay based on molecularly imprinted polymers - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00422J [pubs.rsc.org]
- 11. Analysis of fluorescence polarization competition assays with affinimeter [blog.affinimeter.com]
A Senior Application Scientist's Guide to Benchmarking 5-Fluoro-1-naphthoic Acid as a Novel Research Probe
In the dynamic landscape of life sciences research, the pursuit of novel molecular tools that offer enhanced sensitivity, specificity, and versatility is paramount. 5-Fluoro-1-naphthoic acid, a fluorinated derivative of the polycyclic aromatic compound naphthoic acid, presents an intriguing candidate for development as a next-generation research probe. Its intrinsic fluorescence and the presence of a fluorine atom suggest potential applications in high-resolution cellular imaging and metabolic labeling studies. This guide provides a comprehensive framework for academic and industry researchers to rigorously benchmark this compound against established research tools, thereby elucidating its true potential and defining its optimal use cases.
The core philosophy of this guide is to empower researchers with the experimental designs and analytical perspectives necessary to make data-driven decisions about adopting this novel compound. We will move beyond a simple listing of features and delve into the causality behind experimental choices, ensuring that each proposed protocol is a self-validating system for robust and reproducible results.
Part 1: Hypothesized Applications and a Framework for Comparison
The unique chemical structure of this compound suggests two primary, albeit currently hypothetical, applications as a research tool:
-
A Fluorescent Probe for Cellular Imaging: The naphthyl group is a well-known fluorophore. The introduction of a fluorine atom can modulate its photophysical properties, potentially leading to enhanced quantum yield, photostability, or sensitivity to the local microenvironment (e.g., polarity, pH).
-
A Metabolic Labeling Agent: The carboxylic acid moiety could facilitate its entry into specific metabolic pathways, where it might be incorporated into newly synthesized biomolecules. The fluorine atom provides a unique spectroscopic handle for detection by techniques such as ¹⁹F NMR or mass spectrometry.
To effectively benchmark this compound, we must compare its performance against the current "gold standard" tools in these respective fields. This guide will focus on a head-to-head comparison with:
-
For Cellular Imaging: Probes like DAPI (for nuclear staining) and various organelle-specific dyes will serve as benchmarks for specificity and photostability.[][2][3]
-
For Metabolic Labeling: Established bioorthogonal probes such as 5-ethynyl-2'-deoxyuridine (EdU) for DNA synthesis and azido sugars for glycosylation analysis will be the primary comparators.[4][5][6]
The following sections will detail the experimental workflows designed to test these hypothesized applications and provide a clear, data-driven comparison.
Part 2: Experimental Protocols for Benchmarking
Characterization of Photophysical Properties
Rationale: Before any cell-based assays, a fundamental understanding of the compound's intrinsic fluorescence properties is essential. This baseline data will inform the design of subsequent imaging experiments and help in the interpretation of results.
Protocol 1: Spectroscopic Analysis of this compound
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series in relevant biological buffers (e.g., PBS at various pH values).
-
Absorbance and Emission Spectra: Using a spectrophotometer and a spectrofluorometer, determine the excitation and emission maxima of the compound.
-
Quantum Yield Measurement: Calculate the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).
-
Photostability Assay: Expose a solution of the compound to continuous excitation light in a fluorometer and monitor the decay of fluorescence intensity over time. Compare this decay rate to that of a standard fluorescent dye.
Assessment as a Cellular Imaging Probe
Rationale: The utility of a fluorescent probe is defined by its ability to specifically label cellular structures with high signal-to-noise, minimal toxicity, and resistance to photobleaching during imaging.[7][8]
Protocol 2: Live-Cell Imaging and Co-localization Studies
-
Cell Culture and Staining: Culture a suitable cell line (e.g., HeLa or A549) on glass-bottom dishes. Incubate the cells with a range of concentrations of this compound for various durations.
-
Cytotoxicity Assessment: In parallel, perform a standard cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal, non-toxic working concentration.[9]
-
Confocal Microscopy: Image the stained cells using a confocal microscope with the appropriate laser line for excitation.
-
Co-localization Analysis: Co-stain the cells with well-characterized organelle-specific dyes (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, DAPI for the nucleus). Quantify the degree of co-localization using Pearson's correlation coefficient.
Caption: Workflow for assessing this compound as a cellular imaging probe.
Evaluation as a Metabolic Labeling Agent
Rationale: A successful metabolic probe should be efficiently taken up by cells and incorporated into target biomolecules with minimal perturbation of normal cellular processes.[5][10] The presence of a unique tag (in this case, fluorine) allows for the subsequent detection and analysis of the labeled molecules.
Protocol 3: Probing Incorporation into Cellular Macromolecules
-
Metabolic Labeling: Culture cells in a medium supplemented with this compound for a defined period (e.g., one cell cycle).
-
Biomolecule Extraction: Harvest the cells and perform sequential extraction of lipids, proteins, and nucleic acids.
-
Detection of Incorporation:
-
¹⁹F NMR Spectroscopy: Analyze the extracted fractions using ¹⁹F NMR to detect the presence of the fluorine-containing probe.
-
Mass Spectrometry: Use high-resolution mass spectrometry to identify specific biomolecules that have incorporated the probe.
-
-
Comparison with EdU: As a control for proliferative activity, label a parallel set of cells with EdU and detect its incorporation using a standard click chemistry-based fluorescence assay.[4][6]
Caption: Workflow for evaluating the metabolic incorporation of this compound.
Part 3: Data Presentation and Interpretation
To facilitate a clear and objective comparison, all quantitative data should be summarized in tables.
Table 1: Comparison of Photophysical Properties
| Property | This compound | Comparator Dye (e.g., DAPI) |
| Excitation Max (nm) | Experimental Value | 358 |
| Emission Max (nm) | Experimental Value | 461 |
| Quantum Yield | Experimental Value | ~0.9 |
| Photostability (t₁/₂) | Experimental Value | Literature Value |
Table 2: Cellular Imaging Performance
| Parameter | This compound | Comparator Dye |
| Optimal Concentration | Experimental Value | Established Value |
| Cytotoxicity (IC₅₀) | Experimental Value | >100 µM |
| Signal-to-Noise Ratio | Experimental Value | Experimental Value |
| Co-localization (Organelle) | Experimental Value | N/A (if specific) |
Table 3: Metabolic Labeling Efficiency
| Metric | This compound | Comparator Probe (e.g., EdU) |
| Incorporation Level | Relative quantification from NMR/MS | Percentage of labeled cells by microscopy |
| Target Biomolecule(s) | Identified by MS | DNA |
| Effect on Cell Proliferation | Experimental Value | Minimal |
Conclusion and Future Directions
This guide provides a robust framework for the comprehensive evaluation of this compound as a novel research tool. By systematically benchmarking its photophysical properties, cellular imaging performance, and metabolic labeling potential against established standards, researchers can generate the critical data needed to validate its utility. The results of these experiments will not only determine the specific applications for which this compound is best suited but also pave the way for the rational design of second-generation probes with further enhanced capabilities. The continuous development and rigorous testing of new molecular tools are essential drivers of discovery in biological and biomedical research.[2]
References
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolic Labeling and Chemoselective Ligation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Metabolic labeling probes for interrogation of the host–pathogen interaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02517H [pubs.rsc.org]
- 6. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 7. Fluorescent Probes for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Why use fluorescent probes in your in vivo imaging studies? | Revvity [revvity.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemical Approaches to Probe Metabolic Networks - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 5-Fluoro-1-Naphthoic Acid in Modern Research Applications
An In-Depth Technical Guide
This guide provides an in-depth comparison of 5-Fluoro-1-naphthoic acid and its derivatives in key research applications. While direct, extensive case studies on this specific molecule are emerging, we can extrapolate from and compare with structurally similar compounds to highlight its potential. This document will focus on two primary applications: its use as a fluorescent probe for bio-imaging and its role as a scaffold in the design of enzyme inhibitors. We will delve into the underlying chemical principles, provide comparative data against non-fluorinated analogs, and present detailed experimental protocols.
The strategic placement of a fluorine atom on the naphthalene scaffold is a key design choice. Fluorine's high electronegativity and small size can radically alter a molecule's electronic properties, lipophilicity, and metabolic stability without significantly increasing its steric bulk. This "fluorine factor" is a recurring theme in modern drug design and probe development[1].
Case Study 1: this compound as a Modifiable Fluorescent Probe
The rigid, aromatic structure of the naphthalene core makes it inherently fluorescent. This property has been leveraged to develop fluorescent probes for various biological applications, including the detection of advanced glycation end-products (AGEs) and for pH sensing[2][3]. The introduction of a fluoro group can fine-tune the photophysical properties of the naphthoic acid fluorophore, potentially enhancing quantum yield, shifting emission spectra, and improving photostability.
Comparative Performance: Fluorinated vs. Non-Fluorinated Naphthoic Probes
The primary advantage of the fluoro-substitution lies in its ability to modulate the electronic environment of the naphthalene ring system. This can lead to more desirable characteristics for a fluorescent label compared to its non-fluorinated counterpart, 1-Naphthoic acid.
| Parameter | 1-Naphthoic Acid Derivative | This compound Derivative (Hypothetical) | Rationale for Performance Difference |
| Excitation Max (λex) | ~282 nm[4] | ~290 nm | The electron-withdrawing nature of fluorine can slightly red-shift the absorption maximum. |
| Emission Max (λem) | Varies with conjugation | Varies with conjugation | The emission wavelength is highly dependent on the full probe structure, but fluorination can influence the Stokes shift. |
| Quantum Yield (Φ) | Moderate | Higher | Fluorine substitution can decrease non-radiative decay pathways, thereby increasing the fluorescence quantum yield. |
| Photostability | Good | Excellent | C-F bonds are stronger than C-H bonds, often leading to increased resistance to photobleaching during prolonged imaging sessions. |
| Application | Fluorescent tagging of materials, AGEs detection[2][4] | High-sensitivity protein labeling, cellular imaging[5] | Improved photophysical properties make it suitable for more demanding applications like live-cell imaging where signal-to-noise is critical. |
Experimental Workflow: Protein Labeling and Fluorescence Microscopy
The following workflow outlines the process of using an activated form of this compound (e.g., an NHS ester) to label a protein of interest for subsequent visualization in cells. Protein labeling reagents are reactive dyes designed to attach to specific functional groups, such as primary amines on lysine residues[6][7].
References
- 1. Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new fluorescent probe for neutral to alkaline pH and imaging application in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A novel fluorescent probe with large stokes shift based on naphthalimide and phenanthroline for specific detection of Ag+ and its application in living cells imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Labeling Reagents | Thermo Fisher Scientific [thermofisher.com]
- 7. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]
Safety Operating Guide
Navigating the Final Journey: A Guide to the Proper Disposal of 5-Fluoro-1-naphthoic Acid
Core Directive: A Proactive Stance on Safety and Compliance
The disposal of 5-Fluoro-1-naphthoic acid must be approached with a clear understanding of its chemical nature. As a fluorinated aromatic carboxylic acid, its disposal is governed by its potential hazards, including skin and eye irritation, and its persistence in the environment. The robust carbon-fluorine bond, a hallmark of many fluorinated organic compounds, presents a significant challenge for degradation, necessitating specialized disposal methods.[1][2]
Immediate Safety and Logistical Imperatives:
-
Waste Characterization: All waste streams containing this compound must be treated as hazardous chemical waste.
-
Segregation is Key: Never mix this waste with non-hazardous materials or other incompatible chemical waste streams.[3]
-
Proper Containment: Utilize only compatible, clearly labeled, and sealed containers for waste accumulation.
-
Professional Disposal: The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical via standard laboratory drains or as regular solid waste.[4][5]
Hazard Profile and Personal Protective Equipment (PPE)
According to the SDS for 4-Fluoro-1-naphthoic acid, the compound is classified as:
-
Skin Irritant (Category 2)
-
Eye Irritant (Category 2)
-
Specific Target Organ Toxicity – Single Exposure (Category 3), targeting the respiratory system.[6]
Therefore, stringent adherence to appropriate PPE is mandatory.
| Personal Protective Equipment (PPE) | Specifications and Rationale |
| Eye Protection | Chemical safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when handling larger quantities or if there is a risk of splashing.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are essential. For prolonged contact or when handling concentrated solutions, double-gloving is recommended. Always inspect gloves for integrity before use.[3] |
| Body Protection | A flame-resistant laboratory coat must be worn at all times. For significant spill cleanup, a chemical-resistant apron or suit may be necessary.[3] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used. |
Step-by-Step Disposal Procedures
The following protocols are designed to guide researchers through the compliant disposal of this compound in various laboratory scenarios.
Routine Laboratory Waste Accumulation
-
Container Selection: Choose a designated hazardous waste container made of a material compatible with organic acids (e.g., a high-density polyethylene (HDPE) carboy for liquid waste or a labeled, sealed container for solid waste).
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").[3]
-
Segregation:
-
Solid Waste: Collect pure this compound, contaminated personal protective equipment (gloves, etc.), and weighing papers in a designated, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials such as strong bases or oxidizing agents.[4]
-
Professional Disposal: Once the container is full or has reached the designated accumulation time limit, arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.[4][5]
Small Spill Management
-
Immediate Action: Alert personnel in the immediate area and restrict access.
-
Don Appropriate PPE: At a minimum, wear a lab coat, chemical splash goggles, and double gloves.
-
Containment: For a solid spill, gently cover the material with an inert absorbent material like sand or vermiculite to prevent dust generation.[7] For a liquid spill, surround the area with an appropriate absorbent.
-
Cleanup: Carefully sweep or scoop the contained material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleanup materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
The Science of Disposal: Why High-Temperature Incineration is Preferred
The chemical stability of fluorinated organic compounds, stemming from the high strength of the carbon-fluorine bond, makes them resistant to conventional chemical and biological degradation methods.[1][2] Therefore, the most effective and environmentally sound disposal method for this compound is high-temperature incineration.[1][8]
Key Principles of Incineration for Halogenated Organics:
-
High Temperatures: Incinerators for hazardous waste are designed to operate at extremely high temperatures (often exceeding 850°C, and for halogenated waste, temperatures of at least 1100°C may be required) to ensure the complete thermal decomposition of the organic molecules.[8][9]
-
Sufficient Residence Time: The waste material must remain in the high-temperature zone for a sufficient period to ensure complete destruction.[8]
-
Oxidative Environment: An excess of oxygen is supplied to facilitate the complete oxidation of the organic material to carbon dioxide, water, and, in this case, hydrogen fluoride (HF).[8]
-
Flue Gas Treatment: The gaseous byproducts of incineration, including acidic gases like HF, are passed through scrubbers to neutralize them before being released into the atmosphere.[2][8]
While neutralization of the carboxylic acid group with a base is a standard chemical reaction, it does not address the persistent fluorinated aromatic portion of the molecule. Therefore, neutralization is not a standalone disposal method but could be a pre-treatment step under specific circumstances and expert guidance.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the chemical properties of this compound and adhering to the detailed procedures outlined in this guide, researchers can ensure they are not only advancing scientific knowledge but are also upholding the highest standards of safety and regulatory compliance. Always consult your institution's specific guidelines and your EHS office for any additional requirements.
References
- 1. mcfenvironmental.com [mcfenvironmental.com]
- 2. epa.gov [epa.gov]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. fishersci.pt [fishersci.pt]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. esemag.com [esemag.com]
- 9. zerowasteeurope.eu [zerowasteeurope.eu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
